AkaLumine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+/t14-/m1/s1 |
InChI Key |
ULTVSKXCSMDCHR-SBRPLTKKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
AkaLumine discovery and synthesis process
An In-depth Technical Guide to the Discovery and Synthesis of AkaLumine
Abstract
Bioluminescence imaging (BLI) is a pivotal technology in preclinical research, enabling the non-invasive monitoring of biological processes in living subjects. The conventional firefly luciferase (Fluc) and D-luciferin system, however, is constrained by the relatively short emission wavelength of D-luciferin (λmax ≈ 562 nm), which is readily absorbed by biological tissues, limiting detection sensitivity in deep-tissue applications.[1][2] To overcome this limitation, the synthetic luciferin analogue, this compound, was developed. This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound and its enhanced hydrochloride salt, this compound-HCl. It details the underlying chemical principles, enzymatic kinetics, and experimental protocols for its application, particularly in the context of deep-tissue in vivo imaging.
Introduction: The Need for a Red-Shifted Luciferin
The efficacy of in vivo bioluminescence imaging is fundamentally dependent on the transmission of photons through biological tissues. Major endogenous absorbers, such as hemoglobin and melanin, significantly attenuate light in the visible spectrum below 600 nm.[1] The light produced by the standard D-luciferin/luciferase reaction falls within this range, leading to substantial signal loss when imaging targets located deep within an organism. This necessitates the development of luciferin analogues that react with firefly luciferase to produce red-shifted, near-infrared (NIR) light, which exhibits significantly improved tissue penetration.[1][3]
Discovery and Development of this compound
From D-luciferin to this compound
The initial development of a red-shifted luciferin analogue led to the creation of this compound. This was achieved by strategically modifying the chemical structure of D-luciferin, specifically by replacing its aromatic structure with a benzothiazole moiety. This chemical alteration successfully shifted the bioluminescence emission peak into the near-infrared spectrum (λmax ≈ 675 nm), a range where light absorption by tissue is minimized. However, the practical application of this compound in biological systems was hampered by a significant drawback: high hydrophobicity, resulting in poor water solubility (<2 mM). This characteristic made it difficult to prepare concentrations suitable for in vivo administration.
This compound-HCl: An Enhanced, Water-Soluble Analogue
To address the solubility issue, researchers screened water-soluble derivatives of this compound, leading to the synthesis of this compound hydrochloride (this compound-HCl). This salt form exhibits greatly improved water solubility (<40 mM) while retaining the desirable near-infrared emission properties of the parent compound. The reaction between this compound-HCl and native firefly luciferase produces light with a maximum emission wavelength (λmax) of 677 nm, ideal for deep-tissue imaging applications.
Chemical Properties and Bioluminescent Characteristics
This compound-HCl is a synthetic luciferin analogue that serves as a substrate for firefly luciferase. Its chemical name is (4S)-2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid hydrochloride. A comparison of its enzymatic and spectral properties against D-luciferin and another synthetic analogue, CycLuc1, highlights its distinct advantages.
| Substrate | Kₘ (μM) | Vₘₐₓ (RLU/pmol protein) | Emission Maximum (λₘₐₓ, nm) |
| This compound-HCl | 2.06 | 1.40 x 10⁷ | 677 |
| D-luciferin | 1.12 | 2.14 x 10⁷ | 562 |
| CycLuc1 | 0.28 | 0.17 x 10⁷ | 603 |
| Table 1: Comparison of enzymatic reaction parameters and bioluminescence emission spectra for different luciferase substrates. Kₘ and Vₘₐₓ values were determined from reactions with recombinant firefly luciferase protein. Data sourced from Kuchimaru et al., 2016. |
The low Kₘ value of this compound-HCl indicates a high affinity for the luciferase enzyme, leading to saturation at relatively low concentrations. This property, combined with high cell-membrane permeability, allows for robust bioluminescence production in cellular assays even at low micromolar concentrations.
Synthesis Process
The synthesis of this compound-HCl is a two-step process involving the initial synthesis of this compound, followed by its conversion to the hydrochloride salt.
Synthesis of this compound
The parent compound, this compound, was synthesized as previously described in the scientific literature, involving the replacement of D-luciferin's aromatic structure with a benzothiazole moiety.
Conversion to this compound-HCl
The conversion to the water-soluble hydrochloride salt is a straightforward acid-base reaction.
-
Suspend this compound (20 mg, 0.066 mmol) in a suitable solvent.
-
Add 4 M HCl in Dioxane (0.5 ml) to the suspending solution.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the resulting mixture to separate the precipitate from the supernatant.
-
Perform solid-liquid separation to isolate the this compound-HCl precipitate.
Mechanism of Bioluminescence
The bioluminescence of this compound-HCl is generated through an oxidation reaction catalyzed by firefly luciferase, analogous to the reaction with D-luciferin. The process requires the presence of adenosine triphosphate (ATP) and molecular oxygen. The enzyme facilitates the oxidation of the luciferin substrate, creating an excited-state intermediate that decays to a ground state, releasing the energy difference as a photon of light in the near-infrared spectrum.
In Vitro and In Vivo Applications
This compound-HCl's superior properties make it a powerful tool for both cell-based assays and deep-tissue imaging in animal models.
In Vitro Bioluminescence Imaging
-
Cell Preparation: Plate cells engineered to express firefly luciferase (e.g., LLC/luc or MDA-MB-231/luc) in a 96-well plate at a density of 2×10⁵ cells per 100 µL of PBS or serum-free media.
-
Substrate Preparation: Prepare a working solution of this compound-HCl at the desired concentration (e.g., 100 µM). Protect the solution from light.
-
Reaction Initiation: Add the this compound-HCl solution and 5 mM ATP-magnesium to the cells.
-
Data Acquisition: Immediately begin analysis using a bioluminescence imaging system (e.g., IVIS). In many cell lines, the signal from this compound-HCl is maximal at low concentrations (around 2.5 µM).
In Vivo Deep-Tissue Imaging
This compound-HCl significantly enhances the detection of deep-tissue targets, such as lung metastases, compared to D-luciferin.
| Animal Model | Comparison | Signal Enhancement Factor |
| Subcutaneous Tumor | This compound-HCl vs. D-luciferin (1 mM) | >40-fold higher signal |
| Lung Metastases | This compound-HCl vs. D-luciferin | 8.1-fold higher signal |
| Table 2: In vivo signal enhancement with this compound-HCl compared to D-luciferin in mouse tumor models. Data sourced from Kuchimaru et al., 2016. |
-
Animal Model: Utilize mice bearing tumors expressing firefly luciferase (e.g., subcutaneous or metastatic models).
-
Substrate Administration: Administer this compound-HCl via intraperitoneal (IP) injection. A typical dose might be 100 μl of a 5 mM solution.
-
Imaging: At the peak signal time (typically ~15 minutes post-injection), acquire bioluminescence images using a cooled CCD camera system like IVIS.
-
Quantitative Analysis: Analyze the images to quantify the bioluminescent signal from the region of interest (e.g., the tumor).
The AkaBLI System: Pairing this compound with Engineered Luciferase
To further amplify the signal, researchers engineered the firefly luciferase enzyme through directed evolution to create a mutant, named Akaluc , that is a more efficient catalyst for this compound-HCl. The combination of the optimized enzyme Akaluc and the synthetic substrate this compound-HCl is known as the AkaBLI system. This bioengineered system can produce a bioluminescence signal that is 100 to 1000 times stronger than the natural D-luciferin/luciferase reaction, enabling non-invasive visualization of even single cells deep within living animals.
Conclusion
The development of this compound and its water-soluble salt, this compound-HCl, represents a significant advancement in bioluminescence imaging technology. By shifting the emission spectrum to the near-infrared window, this compound overcomes the primary limitation of the conventional D-luciferin system, enabling highly sensitive detection of biological targets in deep tissues. The subsequent creation of the AkaBLI system, which pairs this compound-HCl with the engineered Akaluc enzyme, has further pushed the boundaries of sensitivity. These tools provide researchers, scientists, and drug development professionals with a more accurate and powerful method for non-invasive imaging in a wide array of preclinical studies.
References
An In-depth Technical Guide to the Chemical Structures and Properties of AkaLumine and D-luciferin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bioluminescence imaging (BLI) is a cornerstone technique in preclinical research, enabling the sensitive, non-invasive monitoring of biological processes in living subjects. The firefly luciferase (Fluc) and D-luciferin system has long been the gold standard for these applications. However, the emission characteristics of D-luciferin present limitations for deep-tissue imaging due to the significant absorption and scattering of its yellow-green light by biological tissues. To overcome this, synthetic luciferin analogs have been developed, with AkaLumine emerging as a superior alternative for deep-tissue analysis. This guide provides a detailed comparison of the chemical structures, physicochemical properties, and reaction mechanisms of this compound and the traditional D-luciferin, offering a technical resource for researchers seeking to optimize their bioluminescence imaging studies.
Core Chemical Structure Analysis
The fundamental difference between D-luciferin and this compound lies in their core molecular scaffolds, which directly influences their resulting bioluminescent properties. D-luciferin is built upon a benzothiazole ring system, whereas this compound features an extended, conjugated π-system.
-
D-luciferin : The structure is (4S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid[1]. Its chemical formula is C₁₁H₈N₂O₃S₂[1][2]. The molecule consists of a thiazole carboxylic acid moiety linked to a 6-hydroxybenzothiazole unit.
-
This compound : This synthetic analog possesses a significantly different structure, identified as (S)-2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic acid[3]. Its chemical formula is C₁₆H₁₈N₂O₂S (for the free base). The key modification is the replacement of the benzothiazole group with a 4-(dimethylamino)phenyl)buta-1,3-dienyl group. This creates a longer, electron-rich conjugated system, which is the primary reason for the red-shifted light emission. For practical use, it is often supplied as this compound hydrochloride (C₁₆H₁₉ClN₂O₂S) to improve its poor water solubility.
Caption: Comparative structures of D-luciferin and this compound.
Comparative Physicochemical and Bioluminescent Properties
The structural modifications in this compound translate into significant enhancements in its properties for in vivo imaging, particularly in its light emission wavelength, substrate affinity, and tissue penetration.
| Property | D-luciferin | This compound (Hydrochloride) | Significance for In Vivo Imaging |
| Molecular Formula | C₁₁H₈N₂O₃S₂ | C₁₆H₁₉ClN₂O₂S | --- |
| Molecular Weight | 280.33 g/mol | 338.85 g/mol | --- |
| Emission Max (λmax) | ~560-562 nm (Yellow-Green) | ~677 nm (Near-Infrared, NIR) | NIR light has lower absorption by hemoglobin and melanin, enabling deeper tissue penetration. |
| Tissue Penetration | Lower | 5 to 8.3-fold higher than D-luciferin | Greatly improves detection sensitivity of signals from deep tissues like the lungs or brain. |
| Signal Intensity | Standard | >40-fold higher signal in subcutaneous tumors at the same dose. | Allows for the detection of smaller cell populations or weaker signals. |
| Substrate Affinity (Km) | ~10 µM (in vitro) | 2.06 µM (recombinant Fluc) | Higher affinity for luciferase means a stronger signal can be generated at lower substrate concentrations. |
| Water Solubility | Salts are water-soluble. | The free base has poor solubility; the HCl salt is highly soluble (<40 mM). | High solubility is critical for effective systemic administration in animal models. |
The Bioluminescence Reaction Pathway
Both D-luciferin and this compound are substrates for firefly luciferase and follow the same general enzymatic reaction pathway to produce light. The process is ATP-dependent and involves the oxidative decarboxylation of the substrate.
-
Adenylation : The carboxylic acid group of the luciferin is adenylated by luciferase using ATP as a cofactor, forming a luciferyl-AMP intermediate and releasing pyrophosphate (PPi).
-
Oxidation : The luciferyl-AMP intermediate reacts with molecular oxygen (O₂) to form a highly unstable peroxide intermediate, a dioxetanone ring.
-
Light Emission : This unstable intermediate rapidly decomposes, breaking the oxygen-oxygen bond, releasing carbon dioxide (CO₂) and an excited-state oxyluciferin (or oxy-AkaLumine) molecule. As this excited molecule relaxes to its ground state, it releases the energy as a photon of light. The structure of the substrate dictates the energy level of the excited state and thus the wavelength (color) of the emitted light.
Caption: The ATP-dependent reaction pathway for luciferin oxidation.
Key Experimental Protocols
The following are summarized methodologies for experiments commonly used to compare luciferin analogs.
A. Measurement of Bioluminescence Emission Spectra
-
Objective : To determine the peak emission wavelength (λmax) of the light produced.
-
Protocol :
-
Prepare a reaction mixture in a 96-well plate containing recombinant firefly luciferase in a suitable buffer (e.g., Tricine buffer, pH 7.8).
-
Add the luciferin substrate (D-luciferin or this compound-HCl) to the wells to initiate the reaction. A typical final concentration might be 100 µM.
-
Immediately place the plate in a luminometer or spectrophotometer capable of spectral scanning.
-
Measure the light emission across a range of wavelengths (e.g., 400-800 nm) to identify the peak intensity.
-
B. Determination of Michaelis Constant (Km)
-
Objective : To measure the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.
-
Protocol :
-
Set up a series of reactions with a fixed concentration of firefly luciferase and varying concentrations of the luciferin substrate.
-
Measure the initial velocity (luminescence intensity) of the reaction for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to calculate the Km value. A lower Km indicates higher affinity.
-
C. In Vivo Bioluminescence Imaging (BLI) Workflow
-
Objective : To non-invasively image luciferase-expressing cells (e.g., tumors) within a living animal.
-
Protocol :
-
Anesthetize the animal model (e.g., a mouse bearing luciferase-expressing tumor cells).
-
Administer the luciferin substrate. For D-luciferin, a common dose is 150 mg/kg via intraperitoneal (IP) injection. For this compound-HCl, a lower dose can be used due to its higher signal intensity.
-
Place the animal in a light-tight imaging chamber of a BLI system (e.g., IVIS).
-
Acquire images at set time points post-injection using a sensitive CCD camera. Exposure times may range from seconds to minutes.
-
Analyze the images using specialized software to quantify the photon flux (radiance) from the region of interest.
-
Caption: A generalized workflow for an in vivo BLI experiment.
Conclusion
This compound represents a significant advancement in the field of bioluminescence imaging. Its chemically engineered structure, featuring an extended conjugated system, successfully shifts the emission wavelength into the near-infrared spectrum. This fundamental change overcomes the primary limitation of D-luciferin, resulting in dramatically improved tissue penetration and higher signal sensitivity for deep-tissue targets. While D-luciferin remains a valuable tool for in vitro assays and superficial imaging, this compound is the superior choice for researchers conducting non-invasive, longitudinal studies of biological processes in deep-tissue contexts, such as oncology, neurology, and immunology.
References
A Technical Guide to the Photophysical Properties of AkaLumine Substrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of AkaLumine, a novel luciferin analog that has emerged as a powerful tool for in vivo bioluminescence imaging (BLI). Engineered for enhanced deep-tissue imaging, this compound and its hydrochloride salt, this compound-HCl, offer significant advantages over traditional substrates like D-luciferin. This document provides a comprehensive overview of its spectral characteristics, quantum yield, and kinetic parameters, supported by detailed experimental protocols and visual representations of its mechanism and workflow.
Core Photophysical Properties
This compound's key advantage lies in its near-infrared (NIR) light emission, which allows for superior penetration through biological tissues. This characteristic significantly enhances the sensitivity of detecting signals from deep-seated biological processes.[1][2] The hydrochloride form, this compound-HCl, was developed to improve water solubility, making it highly suitable for in vivo applications.[2]
Spectral Properties
The bioluminescence reaction of this compound with firefly luciferase (Fluc) results in a significant red shift compared to the emission produced by D-luciferin. This shift places the emission maximum squarely within the "optical window" of biological tissues (650-900 nm), where the absorption by hemoglobin and water is minimal.[3][4]
| Property | This compound-HCl | D-luciferin | CycLuc1 | Reference |
| Emission Maximum (λmax) | 677 nm | 562 nm | ~600 nm | |
| Emission Spectrum | Near-Infrared (NIR) | Visible (Yellow-Green) | Visible (Red-shifted) |
The absorption spectrum of this compound is pH-dependent. At physiological pH (7-10), the absorption peaks correspond to the carboxylate anion form. At lower pH values, protonation of the thiazoline ring and the dimethylamino group leads to shifts in the absorption spectrum.
Quantum Yield and Molar Extinction Coefficient
The quantum yield of a bioluminescent reaction is a measure of its efficiency in converting chemical energy into light. While a specific quantum yield for the this compound/luciferase reaction is reported to be 4.0 ± 0.5%, it is noted that replacing the dimethylamino group with a 1-pyrrolidinyl group can lead to a higher quantum yield and improved bioluminescence intensity. The molar extinction coefficient for this compound has been determined at a specific wavelength and pH.
| Parameter | Value | Conditions | Reference |
| Bioluminescence Quantum Yield | 4.0 ± 0.5% | with Photinus pyralis luciferase | |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound | For d-AkaLumine at 490 nm | |
| Michaelis Constant (Km) | 2.06 µM | with recombinant Fluc protein |
Bioluminescence Reaction Pathway
The bioluminescence of this compound is generated through an ATP-dependent enzymatic oxidation reaction catalyzed by firefly luciferase. In this multi-step process, the carboxyl group of this compound is first adenylated. The resulting luciferyl-adenylate intermediate is then oxidized, leading to the formation of an excited-state oxyluciferin analog that emits light upon relaxation to its ground state.
Caption: Bioluminescence reaction pathway of this compound catalyzed by firefly luciferase.
Experimental Protocols
The following are generalized protocols for the use of this compound in in vitro and in vivo bioluminescence imaging experiments. Specific parameters may require optimization depending on the experimental setup and biological model.
In Vitro Bioluminescence Assay
This protocol outlines the measurement of bioluminescence from luciferase-expressing cells in culture.
-
Cell Preparation:
-
Culture cells expressing firefly luciferase (or its engineered variant, Akaluc) in a 96-well plate.
-
For suspension cells, adjust the cell density as required. For adherent cells, allow them to attach overnight.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound-HCl in sterile, ultra-pure water or a suitable buffer (e.g., PBS). A common stock concentration is 10 mM.
-
Prepare a working solution of this compound-HCl at the desired final concentration (e.g., 2.5 µM to 250 µM).
-
Prepare a solution of ATP and magnesium ions (e.g., 5 mM ATP-Mg).
-
-
Bioluminescence Measurement:
-
Add the this compound-HCl working solution and the ATP-Mg solution to the cell culture wells.
-
Immediately place the plate in a bioluminescence plate reader or an imaging system equipped with a sensitive CCD camera.
-
Acquire images or luminescence readings. For kinetic studies, take measurements at regular intervals.
-
In Vivo Bioluminescence Imaging
This protocol describes the use of this compound-HCl for non-invasive imaging of luciferase-expressing cells in animal models.
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse) bearing luciferase-expressing cells (e.g., tumor xenograft).
-
Maintain the animal under anesthesia for the duration of the imaging procedure.
-
-
Substrate Administration:
-
Prepare a sterile solution of this compound-HCl in a biocompatible vehicle (e.g., saline).
-
Administer the this compound-HCl solution to the animal, typically via intraperitoneal (i.p.) injection. The dosage may vary, with reported concentrations ranging from 30 mM to 100 mM.
-
-
Image Acquisition:
-
Place the anesthetized animal in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Acquire images at various time points after substrate injection to determine the peak signal.
-
Use appropriate emission filters to capture the near-infrared signal from this compound bioluminescence (e.g., 660±10 nm, 680±10 nm, 700±10 nm).
-
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical workflow for an in vivo bioluminescence imaging experiment using this compound.
Caption: A generalized workflow for in vivo bioluminescence imaging using this compound.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission profile, coupled with high sensitivity and improved tissue penetration, enables researchers and drug development professionals to non-invasively monitor biological processes with greater accuracy and in deeper tissue contexts than previously achievable with conventional substrates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a wide range of preclinical research applications.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating detection of deep cancers | EurekAlert! [eurekalert.org]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
The Mechanism of AkaLumine Bioluminescence with Firefly Luciferase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations of the AkaLumine-firefly luciferase bioluminescence system. This compound, a synthetic luciferin analog, in conjunction with firefly luciferase, offers significant advantages for in vivo imaging due to its near-infrared (NIR) light emission, which allows for highly sensitive detection in deep tissues.
Core Mechanism of Bioluminescence
The bioluminescent reaction catalyzed by firefly luciferase is a two-step oxidative process that requires ATP and molecular oxygen.[1] The general mechanism is as follows:
-
Adenylation: The luciferase enzyme first adenylates the luciferin substrate (in this case, this compound) using ATP, forming a luciferyl-adenylate intermediate and pyrophosphate.[1]
-
Oxidation and Light Emission: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[1] This is followed by decarboxylation, which results in an excited-state oxyluciferin analog that, upon returning to its ground state, emits a photon of light.[1]
The key distinction of this compound is its chemical structure, which results in the emission of near-infrared light, a wavelength that exhibits significantly better tissue penetration compared to the yellow-green light produced by the native D-luciferin substrate.[2]
Signaling Pathway Diagram
Caption: Biochemical pathway of this compound bioluminescence.
Quantitative Data Comparison
The use of this compound with firefly luciferase (Fluc), and particularly with its engineered variant Akaluc, demonstrates distinct advantages in terms of emission wavelength and, in some contexts, signal intensity.
| Parameter | D-luciferin with Fluc | This compound with Fluc | This compound with Akaluc | Reference |
| Emission Maximum (λmax) | ~562 nm | ~677 nm | ~650 nm | |
| Michaelis Constant (Km) | Varies | 0.195–2.78 µM | 44.9 µM | |
| Relative Quantum Yield | - | Higher than D-luciferin with some analogs | - | |
| In Vivo Signal (Subcutaneous) | Baseline | >40-fold higher than D-luciferin | - | |
| In Vivo Signal (Deep Tissue - Brain) | Baseline | - | Up to 1500-fold higher than D-luciferin/Fluc | |
| Optimal Substrate Concentration (In Vitro) | Increases up to 5.12 mM | Saturates at ~20 µM | Saturates at very low concentrations |
Experimental Protocols
In Vitro Bioluminescence Assay
This protocol is designed to quantify and compare the light output from different luciferin/luciferase combinations in cultured cells.
Materials:
-
Cells expressing firefly luciferase (e.g., LLC/luc).
-
D-luciferin and this compound-HCl stock solutions.
-
96-well black plates.
-
Passive Lysis Buffer.
-
ATP-Mg solution.
-
Luminometer or an imaging system like IVIS Spectrum.
Procedure:
-
Cell Culture: Plate luciferase-expressing cells in a 96-well black plate and culture overnight.
-
Cell Lysis (for intracellular enzyme activity):
-
Wash cells with PBS.
-
Add 1x Passive Lysis Buffer and incubate for 15 minutes at room temperature.
-
-
Substrate Preparation: Prepare working solutions of D-luciferin and this compound-HCl at various concentrations (e.g., 2.5 µM to 250 µM) in an appropriate buffer.
-
Reaction Initiation: Add the substrate solution to the wells containing either intact or lysed cells. For recombinant enzyme assays, combine the luciferase enzyme, ATP-Mg, and the substrate in the wells.
-
Data Acquisition: Immediately measure the bioluminescence signal using a luminometer or image the plate with an IVIS Spectrum. For kinetic studies, take measurements at regular intervals (e.g., every 1-2 minutes).
Experimental Workflow: In Vitro Assay
Caption: Workflow for in vitro bioluminescence assay.
In Vivo Bioluminescence Imaging
This protocol outlines the procedure for non-invasive imaging of luciferase-expressing cells in a small animal model.
Materials:
-
Animal model with luciferase-expressing cells (e.g., subcutaneous tumor model).
-
Sterile solutions of D-luciferin and this compound-HCl for injection.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia equipment.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the imaging chamber.
-
Substrate Administration: Administer the luciferin substrate via the desired route (e.g., intraperitoneal injection). Doses can vary, for example, 1 mM of this compound-HCl.
-
Image Acquisition: Acquire bioluminescence images at various time points post-injection to determine the peak signal. Typical exposure times range from seconds to minutes. For kinetic studies, images can be acquired every minute for up to 30 minutes.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI). The signal is typically expressed as radiance (photons/sec/cm²/sr).
Experimental Workflow: In Vivo Imaging
Caption: Workflow for in vivo bioluminescence imaging.
Key Advantages and Considerations
The primary advantage of the this compound system is the near-infrared emission, which minimizes absorption by hemoglobin and water, thus allowing for deeper tissue imaging. This results in a significantly higher signal-to-noise ratio for targets located deep within the body, such as in the brain or lungs.
Logical Relationship: From Substrate Properties to Imaging Outcome
Caption: Logical flow from this compound's properties to enhanced imaging.
Considerations:
-
Enzyme-Substrate Pairing: While this compound works with wild-type firefly luciferase, its performance is significantly enhanced when paired with the engineered luciferase, Akaluc, which was specifically evolved for this substrate.
-
Substrate Saturation: this compound can achieve maximum light output at much lower concentrations compared to D-luciferin, which may not reach saturation even at high doses. This has implications for dosing strategies in vivo.
-
Kinetics: The light emission from the this compound reaction can exhibit a stable glow-type profile, which is advantageous for longer imaging windows.
References
AkaLumine's Spectral Frontier: A Technical Guide to its Near-Infrared Properties for Advanced In Vivo Imaging
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the near-infrared spectral properties of AkaLumine, a revolutionary luciferin analogue. This document provides an in-depth analysis of its core characteristics, experimental methodologies, and practical applications in high-sensitivity, deep-tissue bioluminescence imaging.
This compound, and its water-soluble hydrochloride salt this compound-HCl, have emerged as powerful tools in the field of in vivo bioluminescence imaging (BLI).[1] Their distinct spectral properties in the near-infrared (NIR) window offer significant advantages over traditional substrates like D-luciferin, enabling unprecedented sensitivity for deep-tissue imaging.[1][2] This guide consolidates the key technical data on this compound's spectral characteristics, provides detailed experimental protocols, and visualizes critical concepts to facilitate its adoption and optimization in preclinical research.
Core Spectral and Kinetic Properties
This compound's primary advantage lies in its red-shifted emission spectrum when reacted with firefly luciferase (Fluc). This positions its bioluminescence in the NIR range, a region where light absorption by biological tissues, particularly hemoglobin and melanin, is significantly reduced.[1][2] This enhanced tissue penetration translates to a higher signal-to-noise ratio for deep-seated biological targets.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound in comparison to the conventional substrate, D-luciferin, and another synthetic analogue, CycLuc1.
| Parameter | This compound-HCl | D-luciferin | CycLuc1 | Reference |
| Emission Maximum (λmax) | 677 nm | 562 nm | 604 nm | |
| Michaelis Constant (Km) | 2.06 µM | - | - | |
| Solubility in Water | <40 mM | - | - |
| Property | This compound-HCl vs. D-luciferin | This compound-HCl vs. CycLuc1 | Reference |
| Tissue Penetration (4 mm tissue) | 5-fold higher | 3.7-fold higher | |
| Tissue Penetration (8 mm tissue) | 8.3-fold higher | 6.7-fold higher | |
| Relative in vitro sensitivity | 100-fold increased | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections outline the protocols for key experiments involving this compound.
In Vitro Bioluminescence Spectrum Measurement
This protocol details the steps to measure the bioluminescence emission spectrum of this compound in a reaction with firefly luciferase.
Materials:
-
This compound-HCl
-
Recombinant firefly luciferase (Fluc) protein
-
ATP-Mg solution
-
Phosphate-buffered saline (PBS)
-
96-well black imaging plate
-
Spectrofluorometer or imaging system with spectral scanning capabilities
Procedure:
-
Prepare a solution of recombinant Fluc protein (e.g., 20 μg/mL) in PBS.
-
Prepare a working solution of this compound-HCl at the desired final concentration (e.g., 25 µM) in PBS.
-
In a 96-well black imaging plate, add the Fluc protein solution.
-
To initiate the reaction, add the this compound-HCl working solution to the wells containing the Fluc protein.
-
Immediately initiate the spectral measurement using a spectrofluorometer or an in vivo imaging system equipped with emission filters ranging from 500 to 840 nm.
-
Acquire bioluminescence intensity data across the specified wavelength range.
-
Normalize the bioluminescence intensity at each wavelength to the peak intensity to generate the emission spectrum.
In Vivo Bioluminescence Imaging of Subcutaneous Tumors
This protocol describes the procedure for imaging subcutaneous tumors in a mouse model using this compound-HCl.
Materials:
-
Mice bearing subcutaneous tumors expressing firefly luciferase (e.g., LLC/luc)
-
This compound-HCl solution (e.g., 30 mM)
-
D-luciferin solution (e.g., 100 mM) for comparison
-
Anesthetizing agent (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Anesthetize the tumor-bearing mouse using an appropriate anesthetic.
-
Intraperitoneally inject the mouse with the this compound-HCl solution. A typical injection volume is 100-200 µL.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images at various time points post-injection (e.g., starting immediately after injection) to determine the peak signal.
-
For comparative studies, the same mouse can be injected with D-luciferin after a 4-hour interval to ensure the this compound-HCl signal has diminished to negligible levels.
-
Analyze the acquired images to quantify the bioluminescence signal from the tumor region.
Visualizing Key Concepts
Diagrams are provided below to illustrate the fundamental principles and workflows associated with this compound-based bioluminescence imaging.
Conclusion
This compound represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission profile, coupled with high sensitivity, enables researchers to visualize biological processes in deep tissues with greater clarity and accuracy than previously possible. The data and protocols presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in a wide range of preclinical research applications, from oncology to neuroscience. The continued development and application of such advanced imaging agents will undoubtedly push the boundaries of our understanding of complex biological systems in living organisms.
References
Biochemical Characterization of the AkaLumine and Akaluc Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical interaction between the near-infrared luciferin analog, AkaLumine, and its engineered luciferase, Akaluc. This powerful bioluminescent system, developed through directed evolution of firefly luciferase, offers significantly enhanced brightness and tissue penetration, making it a valuable tool for sensitive in vivo imaging. This document compiles quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug development.
Core Principles and Biochemical Properties
The this compound/Akaluc system is a novel bioluminescence technology designed to overcome the limitations of traditional firefly luciferase (Fluc) and its substrate, D-luciferin. The key advantages stem from the chemical properties of this compound and the enzymatic adaptations of Akaluc.
This compound is a synthetic analog of D-luciferin. Its key feature is a modification of the aromatic structure to a benzothiazole moiety, which extends the π-conjugation of the molecule. This structural change results in the emission of near-infrared (NIR) light upon enzymatic oxidation. The hydrochloride salt form, This compound-HCl , was developed to improve its poor water solubility.
Akaluc is a mutant of firefly luciferase from Photinus pyralis. It was engineered through directed evolution to maximize its catalytic efficiency and light output with this compound. Akaluc contains 28 amino acid substitutions compared to the wild-type firefly luciferase, enhancing its affinity and turnover rate for this compound.
The enzymatic reaction follows the same general mechanism as other firefly luciferases, involving the ATP-dependent adenylation of the luciferin substrate, followed by oxidative decarboxylation to produce an excited oxyluciferin molecule that decays to its ground state by emitting a photon of light.
Spectral and Kinetic Characteristics
The interaction of this compound with Akaluc results in a significantly brighter and red-shifted bioluminescent signal compared to the conventional D-luciferin/Fluc system. The peak emission wavelength of the this compound/Akaluc reaction is in the near-infrared range, which is advantageous for deep-tissue imaging due to reduced absorption and scattering by biological tissues like hemoglobin and water.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound/Akaluc system in comparison to the traditional D-luciferin/Fluc system.
| Parameter | This compound / Akaluc | D-luciferin / Fluc | Reference |
| Peak Emission Wavelength (λmax) | ~650-677 nm | ~562 nm | |
| Relative Brightness (in vivo) | 100 to >1000-fold brighter | 1-fold (baseline) | |
| Amino Acid Mutations in Luciferase | 28 substitutions | Wild-type |
Table 1: Comparative Properties of this compound/Akaluc and D-luciferin/Fluc Systems.
| Substrate | Enzyme | Km (µM) | Relative Vmax | Reference |
| This compound | Firefly Luciferase (Fluc) | 0.195 | 0.96 | |
| D-luciferin | Firefly Luciferase (Fluc) | 1.48 | 1.00 |
Table 2: Michaelis-Menten Kinetic Parameters of Luciferins with Firefly Luciferase. Note: Specific Km and Vmax for the this compound/Akaluc pair are not detailed in the reviewed literature, but the data for Fluc suggests a high affinity of this compound.
Experimental Protocols
In Vitro Bioluminescence Assay for Akaluc Activity
This protocol describes the measurement of Akaluc activity in cell lysates.
Materials:
-
Cells expressing Akaluc
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
This compound-HCl substrate
-
Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT)
-
ATP solution
-
Luminometer
Procedure:
-
Cell Lysis:
-
Wash cultured cells expressing Akaluc once with PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Reagent Preparation:
-
Prepare the Luciferase Assay Reagent by mixing the Assay Buffer with ATP and this compound-HCl to the desired final concentrations. A typical final concentration for this compound-HCl in in vitro assays is 250 µM.
-
-
Luminescence Measurement:
-
Add 20-50 µL of the cell lysate supernatant to a luminometer tube or a well of a 96-well white plate.
-
Place the tube/plate in the luminometer.
-
Inject 100 µL of the freshly prepared Luciferase Assay Reagent.
-
Measure the luminescence, typically with a 2-5 second delay and a 10-second integration time.
-
Determination of Michaelis-Menten Kinetics (Km and Vmax)
This protocol provides a framework for determining the kinetic parameters of the Akaluc-AkaLumine interaction.
Materials:
-
Purified Akaluc enzyme
-
This compound-HCl
-
Assay Buffer (as described in 3.1)
-
ATP solution
-
Luminometer
-
Enzyme kinetics software (e.g., SigmaPlot) or graphing software
Procedure:
-
Prepare a Substrate Dilution Series:
-
Prepare a series of this compound-HCl dilutions in Assay Buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.05 µM to 50 µM).
-
-
Enzyme Reaction:
-
In luminometer tubes, combine a fixed, non-saturating concentration of purified Akaluc enzyme with a saturating concentration of ATP in Assay Buffer.
-
Initiate the reaction by adding a constant volume of each this compound-HCl dilution to the respective tubes.
-
Immediately measure the initial velocity (luminescence) of the reaction for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
To determine Km and Vmax, transform the data using a linear plot, such as a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km.
-
Alternatively, use non-linear regression analysis with Michaelis-Menten kinetics fitting in a suitable software package.
-
Diagrams of Workflows and Pathways
Enzymatic Reaction Pathway of Akaluc
The following diagram illustrates the key steps in the bioluminescent reaction catalyzed by Akaluc.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Firefly luciferase offers superior performance to AkaLuc for tracking the fate of administered cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
The AkaBLI System: A Technical Guide to Brighter, Deeper In Vivo Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for more sensitive and accurate in vivo imaging modalities has led to the development of advanced bioluminescent systems. Among these, the AkaBLI system has emerged as a powerful tool for deep-tissue imaging, offering significant advantages over conventional firefly luciferase-based methods. This technical guide provides an in-depth overview of the AkaBLI system, its core components, quantitative performance metrics, detailed experimental protocols, and key applications in biomedical research and drug development.
Core Principles of the AkaBLI System
The AkaBLI system is an engineered bioluminescence platform composed of two key components: a novel synthetic luciferin substrate called Akalumine and a rationally designed luciferase enzyme, AkaLuc . This system was developed to overcome the limitations of the traditional D-luciferin and firefly luciferase (FLuc) pairing, primarily the suboptimal tissue penetration of the emitted light.
This compound (this compound-HCl) is a luciferin analog that, when oxidized by a luciferase, produces near-infrared (NIR) light with a peak emission around 677 nm.[1] This longer wavelength light is less absorbed and scattered by biological tissues, such as hemoglobin and water, allowing for the detection of signals from deeper within the body.[1][2]
AkaLuc is a mutant of firefly luciferase that has been specifically evolved to efficiently catalyze the oxidation of this compound.[1][3] This enhanced catalytic activity results in a significantly brighter bioluminescent signal compared to the reaction of this compound with wild-type firefly luciferase. The combination of this compound and AkaLuc creates a highly sensitive reporter system for in vivo imaging.
The fundamental reaction of the AkaBLI system follows the same principles as other luciferase-based systems, requiring ATP and oxygen as co-substrates. The overall reaction can be summarized as:
This compound + AkaLuc + ATP + O₂ → Oxyluciferin + AMP + PPi + CO₂ + Light (~677 nm)
Quantitative Performance Metrics
The superior performance of the AkaBLI system is evident in its key quantitative parameters. The following tables summarize the available data, comparing the AkaBLI system with the conventional Firefly Luciferase (FLuc) system.
| Parameter | AkaBLI System (AkaLuc/Akalumine) | Firefly Luciferase System (FLuc/D-luciferin) | Reference(s) |
| Peak Emission Wavelength | ~677 nm | ~560 nm | |
| Relative In Vitro Brightness | ~10-fold brighter than FLuc/D-luciferin | Baseline | |
| Relative In Vivo Brightness | Up to 100-fold brighter than FLuc/D-luciferin in deep tissues | Baseline | |
| Bioluminescence Quantum Yield | Not explicitly reported for the combined system | ~0.41 - 0.61 (with different beetle luciferases) | |
| Substrate Affinity (Km) | Lower Km for this compound compared to FLuc for D-luciferin (indicating higher affinity) | 0.76 µM - 1.55 mM (in vitro and in vivo conditions) | |
| Maximal Reaction Velocity (Vmax) | Higher apparent kcat compared to wild-type FLuc | Varies depending on the specific FLuc variant and conditions |
Note: The brightness and kinetic parameters can vary depending on the specific experimental conditions, including cell type, substrate concentration, and instrumentation.
Experimental Protocols
This section provides detailed methodologies for key applications of the AkaBLI system.
In Vivo Imaging of Tumor Growth and Metastasis
This protocol describes the use of the AkaBLI system to track the progression of cancer cells in a mouse model.
Materials:
-
Cancer cells stably expressing AkaLuc
-
This compound-HCl substrate
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Syringes and needles
-
Animal handling equipment
Procedure:
-
Cell Preparation: Culture and harvest cancer cells stably expressing the AkaLuc reporter gene. Resuspend the cells in sterile PBS at the desired concentration for injection.
-
Animal Inoculation: Anesthetize the mice using isoflurane. Inject the AkaLuc-expressing cancer cells into the desired location (e.g., orthotopically, intravenously for metastasis studies).
-
Substrate Preparation: Dissolve this compound-HCl in sterile water to a working concentration of 2.5 mg/ml.
-
Substrate Administration: Inject the this compound-HCl solution intraperitoneally (IP) at a dose of 25 mg/kg body weight.
-
Bioluminescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points after substrate injection to determine the peak signal intensity. Typically, the maximal signal for this compound is observed within minutes of injection.
-
Set the imaging parameters: exposure time (e.g., 1 minute), field of view, binning, and f/stop. These may need to be optimized based on the signal intensity.
-
-
Data Analysis: Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor or metastatic sites. The signal intensity is typically expressed as photons per second per square centimeter per steradian (p/s/cm²/sr).
Imaging Neuronal Activity in the Brain
This protocol outlines the use of AkaBLI for monitoring neuronal activity in the brains of freely moving mice.
Materials:
-
Adeno-associated virus (AAV) vector encoding a calcium indicator fused to AkaLuc (e.g., GCaMP-AkaLuc)
-
Surgical equipment for stereotaxic injection
-
This compound-HCl substrate
-
In vivo imaging system with a head-mounted camera for freely moving animals
Procedure:
-
Viral Vector Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject the AAV vector encoding the AkaLuc-based biosensor into the specific brain region of interest. Allow sufficient time for viral expression (typically 2-4 weeks).
-
Implantation of Imaging Cannula (if necessary): For deep brain imaging, an optical cannula may be implanted over the injection site.
-
Substrate Administration: Dissolve this compound-HCl in the drinking water of the mice or administer via intraperitoneal injection prior to the imaging session.
-
Behavioral Task and Imaging:
-
Place the mouse in the behavioral arena.
-
Connect the head-mounted camera to the imaging system.
-
Record bioluminescence signals as the mouse performs specific behavioral tasks.
-
-
Data Analysis: Correlate changes in bioluminescence intensity with specific behaviors to understand the underlying neuronal activity.
Visualizations
Bioluminescence Reaction Mechanism
Caption: The two-step enzymatic reaction of the AkaBLI system.
In Vivo Cancer Cell Tracking Workflow
Caption: Experimental workflow for in vivo cancer cell tracking using the AkaBLI system.
Signaling Pathway for Gene Expression Analysis
Caption: A generalized signaling pathway leading to AkaLuc expression for reporter gene assays.
Applications in Drug Development
The high sensitivity and deep-tissue imaging capabilities of the AkaBLI system make it a valuable tool in various stages of drug development:
-
Preclinical Efficacy Studies: Non-invasively monitor tumor growth, regression, and metastasis in response to novel cancer therapeutics in small animal models.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Track the biodistribution and target engagement of drugs by linking their activity to the expression of an AkaLuc reporter gene.
-
Cell-Based Therapies: Monitor the viability, migration, and engraftment of transplanted stem cells or immune cells (e.g., CAR-T cells) in vivo.
-
Neuroscience Research: Investigate the effects of neuro-active compounds on neuronal activity and signaling pathways in the brain.
Limitations and Considerations
While the AkaBLI system offers significant advantages, researchers should be aware of potential limitations:
-
Hepatic Background Signal: Some studies have reported a non-specific signal in the liver region following the administration of this compound.
-
Substrate Cost and Availability: As a synthetic analog, this compound can be more expensive than D-luciferin.
-
Toxicity: High concentrations or repeated administration of this compound-HCl have been associated with skin reactions in some mouse models.
Conclusion
The AkaBLI bioluminescence system represents a significant advancement in the field of in vivo optical imaging. Its engineered luciferase and substrate pair provide exceptional brightness and near-infrared light emission, enabling researchers to visualize cellular and molecular processes with unprecedented sensitivity in deep tissues. By understanding the core principles, quantitative performance, and experimental protocols outlined in this guide, researchers and drug development professionals can effectively leverage the AkaBLI system to accelerate their scientific discoveries and the development of new therapies.
References
AkaLumine: A Technical Guide to Quantum Yield and Kinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine, and its hydrochloride salt, is a synthetic luciferin analogue that has emerged as a powerful tool in bioluminescence imaging, particularly for in vivo studies. Its distinct chemical structure confers advantageous properties over the traditional D-luciferin, most notably a significant red shift in its emission spectrum. This shift to the near-infrared (NIR) window minimizes tissue absorption and scattering of the emitted light, enabling highly sensitive detection of biological processes in deep tissues. This technical guide provides a comprehensive overview of the quantum yield and kinetic properties of this compound, complete with detailed experimental protocols and visualizations to support researchers in its application.
Core Properties of this compound
This compound's chemical name is (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-4-thiazolecarboxylic acid. It is often used as its hydrochloride salt (this compound-HCl) to improve aqueous solubility.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in its reaction with firefly luciferase (FLuc).
| Property | Value | Notes |
| Chemical Formula | C₁₆H₁₈N₂O₂S | This compound (free base) |
| Molecular Weight | 302.39 g/mol | This compound (free base) |
| CAS Number | 1176235-08-7 | This compound (free base) |
| Chemical Formula | C₁₆H₁₉ClN₂O₂S | This compound Hydrochloride |
| Molecular Weight | 338.85 g/mol | This compound Hydrochloride |
| CAS Number | 2558205-28-8 | This compound Hydrochloride |
| Maximum Emission Wavelength (λmax) | ~677 nm | In reaction with firefly luciferase.[1] |
| Quantum Yield (Φ) | 0.040 ± 0.005 | The ratio of photons emitted to molecules reacted.[3] |
| Michaelis Constant (Km) | 2.06 μM | For recombinant firefly luciferase (FLuc). |
Signaling Pathway: The Bioluminescence Reaction
The bioluminescence of this compound is generated through an enzymatic reaction catalyzed by firefly luciferase. This process is analogous to the oxidation of D-luciferin. The reaction proceeds in two main steps:
-
Adenylation: In the presence of adenosine triphosphate (ATP) and magnesium ions (Mg²⁺), this compound is adenylated by luciferase to form AkaLuminyl-AMP and pyrophosphate (PPi).[4]
-
Oxidative Decarboxylation: The AkaLuminyl-AMP intermediate reacts with molecular oxygen (O₂) to form a transient, high-energy dioxetanone ring. This unstable intermediate then rapidly breaks down, releasing carbon dioxide (CO₂) and an excited-state oxyluciferin analogue. As the excited molecule returns to its ground state, it emits a photon of light in the near-infrared spectrum.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of AkaLumine-HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
AkaLumine-HCl, a synthetic luciferin analog, has emerged as a valuable tool in preclinical bioluminescence imaging (BLI) due to its near-infrared (NIR) emission profile, which allows for sensitive deep-tissue imaging. As with any novel chemical entity intended for in vivo use, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the currently available data on the safety and toxicity of this compound-HCl. It summarizes key findings from in vivo and in vitro studies, details experimental methodologies, and presents the information in a structured format to facilitate informed decision-making in research and development settings. While this compound-HCl is generally considered to have a favorable safety profile for preclinical research, this guide also highlights areas where data is limited and further investigation is warranted.
Chemical and Physical Properties
This compound-HCl is the hydrochloride salt of this compound, which enhances its water solubility, a crucial property for in vivo applications.[1]
Table 1: Chemical and Physical Properties of this compound-HCl
| Property | Value | Reference(s) |
| Synonyms | TokeOni, 2-[(1E,3E)-4-[4-(Dimethylamino)phenyl]-1,3-butadien-1-yl]-4,5-dihydro-(4S)-4-thiazolecarboxylic acid hydrochloride salt | [1] |
| Molecular Formula | C₁₆H₁₉ClN₂O₂S · xHCl | [1] |
| Molecular Weight | 338.85 g/mol (free base) | [1] |
| Appearance | Powder | [1] |
| Solubility | >10 mg/mL in water | |
| Storage Temperature | -20°C |
General Safety Information
According to available Safety Data Sheets (SDS), this compound-HCl is not classified as a hazardous substance or mixture. However, mild skin and eye irritation may occur upon contact. It is important to note that the hydrochloride salt form contributes to the acidity of the solution, which has been suggested as a potential source of toxicity in some studies. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.
Table 2: Hazard Identification
| Hazard Classification | Description | Reference(s) |
| GHS Classification | Not a hazardous substance or mixture | |
| Potential Health Effects | May cause mild skin and eye irritation. Inhalation may cause throat irritation. Ingestion may cause throat irritation. |
Preclinical Safety and Toxicity Studies
The available toxicological data for this compound-HCl is primarily derived from studies focused on its application in bioluminescence imaging rather than dedicated toxicology assessments.
In Vivo Toxicity
Some studies in mice have reported potential for skin and heart toxicity associated with this compound-HCl administration, which may be linked to the acidic nature of the solution. Additionally, high background signals in the liver have been observed, suggesting potential for hepatotoxicity or altered biodistribution. However, these observations are not consistently reported across all studies and lack detailed dose-response characterization. No definitive LD50 values for this compound-HCl have been published.
A study investigating the oral administration of this compound-HCl in Drosophila melanogaster found no noticeable toxicity, even with long-term administration. The study assessed several stress-response genes and developmental markers, none of which were significantly affected by this compound-HCl treatment at a concentration of 1.0 mM. This suggests that, at least in this invertebrate model, this compound-HCl has a favorable safety profile when administered orally.
Table 3: Summary of In Vivo Toxicity Findings
| Species | Route of Administration | Observed Effects | Reference(s) |
| Mouse | Intraperitoneal/Intravenous | Potential for skin and heart toxicity (possibly due to solution acidity). High background signal in the liver. | |
| Drosophila melanogaster | Oral | No noticeable short-term or long-term toxicity. No significant effect on stress-response genes or development. |
Cytotoxicity
There is a lack of dedicated published studies evaluating the in vitro cytotoxicity of this compound-HCl across a range of cell lines and concentrations. Such studies are crucial for determining the potential of a compound to cause cell death.
Genotoxicity
No dedicated studies on the genotoxicity of this compound-HCl, such as the Ames test (bacterial reverse mutation assay) or chromosomal aberration assays, have been found in the public domain. These assays are standard components of a comprehensive toxicology workup and are necessary to assess the potential of a substance to cause genetic mutations.
Experimental Protocols
In Vivo Acute Toxicity Study (General Workflow)
Caption: General workflow for an in vivo acute toxicity study.
In Vitro Cytotoxicity Assay (e.g., MTT Assay Workflow)
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Ames Test (Bacterial Reverse Mutation Assay Workflow)
Caption: Workflow for the Ames test (bacterial reverse mutation assay).
Signaling Pathways
Currently, there is no published data available that elucidates the specific signaling pathways that may be modulated by this compound-HCl, either in the context of its mechanism of action for bioluminescence or in potential toxicological effects. Research in this area would be beneficial to understand any off-target effects.
Discussion and Future Directions
This compound-HCl is a powerful tool for in vivo bioluminescence imaging, offering significant advantages in sensitivity and deep-tissue visualization. Based on the available data, it appears to have a generally favorable safety profile for preclinical research applications, particularly when administered orally in invertebrate models. However, the reports of potential cardiotoxicity and skin toxicity in mammals, possibly linked to the acidity of the formulation, warrant further investigation.
The most significant gap in the current knowledge is the lack of comprehensive, standardized toxicological studies. To build a more complete safety profile, the following studies are recommended:
-
Acute, Sub-chronic, and Chronic Toxicity Studies in Rodent Models: To determine dose-response relationships, identify target organs of toxicity, and establish no-observed-adverse-effect levels (NOAELs).
-
Standard Genotoxicity Assays: Including the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus assay, to assess the mutagenic potential of this compound-HCl.
-
In Vitro Cytotoxicity Screening: Across a panel of relevant cell lines to determine the concentrations at which this compound-HCl may induce cell death.
-
Investigation of Signaling Pathways: To understand the molecular mechanisms underlying any observed toxicity and to identify potential off-target effects.
-
Formulation Optimization: To explore whether buffering the this compound-HCl solution can mitigate the potential for acidity-related toxicity.
Conclusion
This compound-HCl is an enabling technology for advanced in vivo imaging. While it is widely used and generally considered safe for preclinical research, a complete toxicological profile is not yet publicly available. Researchers and drug development professionals should be aware of the potential for acidity-related toxicity and the current gaps in the safety data. The initiation of dedicated toxicological studies will be crucial for the broader application and potential translation of technologies that utilize this compound-HCl. This guide serves as a summary of the current state of knowledge and a call for further research to fully characterize the safety and toxicity profile of this important research tool.
References
Methodological & Application
Application Notes and Protocols for AkaLumine-HCl in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal use of AkaLumine-HCl, a near-infrared (NIR) emitting luciferin analog, for in vivo bioluminescence imaging (BLI) in mouse models. This compound-HCl, when used with firefly luciferase (Fluc) or the engineered Akaluc, offers significantly enhanced sensitivity for deep-tissue imaging compared to traditional substrates like D-luciferin.[1][2]
Key Advantages of this compound-HCl
-
Near-Infrared Emission: this compound-HCl produces light with a maximum wavelength of approximately 677 nm.[1][3] This is within the "optical window" for biological tissues, where light absorption by hemoglobin and water is minimal, allowing for deeper tissue penetration and more sensitive detection of internal targets.
-
Superior Sensitivity: In various mouse models, this compound-HCl has demonstrated significantly higher signal intensity compared to D-luciferin, with reports of over 40-fold higher signals in subcutaneous tumors and up to 8-fold higher signals in lung metastases. When paired with the engineered Akaluc luciferase, the AkaBLI system can be 100 to 1000 times brighter than conventional systems.
-
High Water Solubility: The hydrochloride salt form of this compound ensures high solubility in water (up to 40 mM), facilitating easier preparation and administration for in vivo studies.
-
Favorable Pharmacokinetics: this compound-HCl exhibits a relatively long half-life in serum (approximately 40 minutes), leading to extended and stable bioluminescent signals.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to guide dose selection and experimental design.
Table 1: In Vivo Dosage and Administration of this compound-HCl
| Parameter | Value | Mouse Model/Application | Source |
| Dosage (Concentration) | 1 mM - 33 mM | Subcutaneous & Lung Metastasis Models | |
| 30 mM | Brain Imaging (with Akaluc) | ||
| 25 mg/kg (~75 nmol/g) | Glioma Model (with Akaluc) | ||
| 50 mg/kg | Triple-negative Breast Cancer Model | ||
| 15 mM | General in vivo imaging | ||
| Administration Route | Intraperitoneal (i.p.) | General, widely used | |
| Intravenous (i.v.) | For rapid signal kinetics | ||
| Injection Volume | 100 - 200 µL | General for mice | |
| 5 µL per g body weight | For precise dosing |
Table 2: Comparative Performance of this compound-HCl
| Comparison Metric | This compound-HCl Performance | Comparison Substrate | Mouse Model/Application | Source |
| Signal Intensity | >40-fold higher | D-luciferin (1 mM) | Subcutaneous Tumor | |
| 8.1-fold higher | D-luciferin (33 mM) | Lung Metastasis | ||
| 3.3-fold higher | CycLuc1 (5 mM) | Lung Metastasis | ||
| ~220 to 480-fold higher | D-luciferin | Early-stage Glioma (with Akaluc) | ||
| Tissue Penetration | 5 to 8.3-fold higher | D-luciferin | 4-8 mm tissue sections | |
| 3.7 to 6.7-fold higher | CycLuc1 | 4-8 mm tissue sections |
Note: The optimal dosage can be model-dependent. It is recommended to perform a pilot study to determine the optimal dose and imaging time for your specific experimental setup. While this compound-HCl offers significant advantages, some studies have reported potential for high background signals in the liver and skin toxicity at certain doses.
Experimental Protocols
Protocol 1: Preparation of this compound-HCl Solution
-
Reconstitution: this compound-HCl is typically supplied as a lyophilized powder. Reconstitute it in sterile, nuclease-free water or saline (0.9% NaCl) to the desired stock concentration (e.g., 15 mM, 30 mM). The high solubility of this compound-HCl allows for the preparation of concentrated stock solutions.
-
Storage: Store the stock solution at -80°C, protected from light. For frequent use, aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration with sterile saline if necessary.
Protocol 2: In Vivo Bioluminescence Imaging Workflow
This protocol describes a typical workflow for in vivo imaging in mice following intraperitoneal administration of this compound-HCl.
Caption: General workflow for in vivo bioluminescence imaging with this compound-HCl.
-
Animal Preparation: Anesthetize the mouse using a suitable method, such as isoflurane inhalation. For imaging tumors, it may be necessary to shave the fur over the region of interest to minimize light scattering.
-
Substrate Administration: Administer the prepared this compound-HCl solution via the desired route. Intraperitoneal (i.p.) injection is the most common method. A typical injection volume is 100-200 µL for a 20-25g mouse.
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
The optimal time for peak signal can vary, but imaging is often performed around 15 minutes post-injection. It is highly recommended to perform a kinetic study by acquiring images at multiple time points (e.g., every 5-10 minutes for up to 40-60 minutes for i.p. injection) to determine the peak signal time for your specific model.
-
Typical image acquisition settings may include:
-
Exposure Time: 30-60 seconds
-
Binning: Medium (8)
-
F/stop: 1
-
Emission Filter: Open for total flux, or specific filters (e.g., 660±10 nm, 680±10 nm) for spectral analysis.
-
-
-
Data Analysis: Use appropriate software (e.g., Living Image) to define regions of interest (ROIs) and quantify the bioluminescent signal in photons per second per centimeter squared per steradian (p/s/cm²/sr).
Signaling Pathway and Mechanism
The bioluminescent reaction is a simple enzymatic process and does not involve a complex signaling pathway in the traditional sense. The following diagram illustrates the core reaction.
Caption: The enzymatic reaction producing near-infrared light from this compound-HCl.
The reaction is catalyzed by firefly luciferase or its variants. In the presence of ATP and oxygen, the luciferase enzyme oxidizes this compound-HCl, resulting in the formation of an electronically excited oxyluciferin molecule. As this molecule returns to its ground state, it releases energy in the form of near-infrared light. This light is then captured by a sensitive CCD camera in the imaging system.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Intravenous Administration of AkaLumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine is a synthetic luciferin analog that serves as a substrate for luciferase enzymes, particularly in the context of in vivo bioluminescence imaging (BLI). Its near-infrared emission spectrum (around 670-680 nm) allows for deeper tissue penetration compared to traditional substrates like D-luciferin, making it a valuable tool for sensitive deep-tissue imaging. The choice of administration route, primarily intraperitoneal (IP) or intravenous (IV), is a critical determinant of the resulting pharmacokinetic and pharmacodynamic profiles of this compound, which in turn affects the intensity, onset, and duration of the bioluminescent signal. This document provides a comparative overview of IP and IV administration of this compound, along with detailed protocols for its use in preclinical research.
Comparison of Administration Routes: Intraperitoneal vs. Intravenous
The selection between IP and IV administration of this compound depends on the specific experimental goals, the location of the target cells or tissues, and the desired signal kinetics.
Intravenous (IV) Administration: IV injection delivers this compound directly into the systemic circulation, leading to rapid distribution throughout the body. This route typically results in a faster onset of the bioluminescent signal. For studies requiring immediate imaging after substrate administration or when precise control over the circulating concentration is necessary, IV is often the preferred method. However, IV injections can be technically more challenging in small animals like mice.
Intraperitoneal (IP) Administration: IP injection involves administering this compound into the peritoneal cavity. From there, it is absorbed into the bloodstream. This route is generally easier to perform than IV injection and allows for the administration of larger volumes. The absorption from the peritoneal cavity is slower compared to direct IV injection, which may result in a delayed but potentially more sustained bioluminescent signal. It is important to note that for targets within the peritoneal cavity, IP administration can lead to an overestimation of the signal due to high local substrate concentration. Conversely, for targets outside the peritoneal cavity, the signal may be weaker compared to IV administration due to the slower absorption and potential first-pass metabolism in the liver.[1][2][3]
Quantitative Data Summary
| Parameter | Intraperitoneal (IP) Administration | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Source(s) |
| Typical Dose | 30 mM or 33 mM solution.[4][5] | 75 nmol/g. A dose of 5 mM was used to compare with CycLuc1 due to the latter's low water solubility. | 100 µL of a 30 mM solution. | |
| Signal Peak Time | Imaging is often performed around 15 minutes post-injection. | Signal can be detected shortly after injection. | The signal reaches a maximum between 16 and 28 minutes after administration. | |
| Signal Intensity | In a lung metastasis model, IP injection of this compound-HCl resulted in an 8.1-fold higher signal compared to D-luciferin. In a subcutaneous tumor model, signals from this compound-HCl were over 40-fold higher than those from D-luciferin when 1 mM of each substrate was injected. | In a model of disseminated cancer cells in the lung, IV injection of this compound-HCl showed a 3.3-fold increase in detection sensitivity compared to CycLuc1. | With the SC route, the signal from FLuc+ cells with a high dose of D-luciferin was 3.2-fold higher than the signal from AkaLuc cells with this compound. The signal from the FLuc system with a low dose of D-luciferin was comparable to the signal from the AkaLuc system. | |
| Observed Considerations | May lead to an overestimation of signals from tissues within the peritoneal cavity. Non-specific signal from the liver has been observed in naive mice injected IP with this compound-HCl. | Provides rapid and systemic distribution. | A signal is detected from all mice irrespective of the substrate administration route. |
Signaling Pathway
The fundamental mechanism of light production involves the luciferase-catalyzed oxidation of this compound in the presence of ATP and oxygen.
Figure 1: Simplified signaling pathway of this compound bioluminescence.
Experimental Protocols
The following are generalized protocols for the administration of this compound. Specific details such as animal strain, cell line, and imaging system may require optimization.
Protocol 1: Intraperitoneal (IP) Administration of this compound
1. Reagent Preparation:
- Prepare a stock solution of this compound-HCl. A common concentration is 30 mM or 33 mM in sterile, nuclease-free water or phosphate-buffered saline (PBS).
- Ensure the solution is completely dissolved and filter-sterilize if necessary.
2. Animal Handling and Injection:
- Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
- Place the mouse in a supine position.
- Lift the abdominal skin and insert a sterile needle (e.g., 27-gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or major blood vessels.
- Inject the prepared this compound solution. A typical injection volume for a mouse is 100 µL.
3. Bioluminescence Imaging:
- Immediately place the animal in the imaging chamber of the bioluminescence imaging system.
- Acquire images at various time points to determine the peak signal. Imaging is often performed around 15 minutes post-injection.
- Set the imaging parameters, including exposure time, binning, and f/stop, according to the signal intensity and the manufacturer's recommendations for the imaging system.
Protocol 2: Intravenous (IV) Administration of this compound
1. Reagent Preparation:
- Prepare a sterile solution of this compound-HCl at the desired concentration. The concentration may be lower than that used for IP injection due to the direct entry into the circulation. A dose of 75 nmol/g has been reported.
- Ensure the solution is at an appropriate pH and is free of particulates.
2. Animal Handling and Injection:
- Anesthetize the mouse.
- Place the mouse in a restrainer that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.
- Using a sterile, small-gauge needle (e.g., 30-gauge) attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.
- Slowly inject the solution. Successful injection is indicated by the clearing of the vein. If swelling occurs, the needle is not in the vein, and another attempt should be made.
3. Bioluminescence Imaging:
- Immediately transfer the anesthetized animal to the imaging chamber.
- Begin image acquisition as soon as possible after injection, as the signal onset is rapid.
- Acquire a series of images over time to capture the signal kinetics.
- Use appropriate imaging parameters for the specific experimental setup.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflow for IP and IV administration of this compound.
Figure 2: Comparative experimental workflow for IP and IV administration.
Conclusion
Both intraperitoneal and intravenous routes of administration are effective for delivering this compound for in vivo bioluminescence imaging. The choice between them should be guided by the specific requirements of the study. IV administration offers rapid and systemic delivery, while IP administration is technically simpler and may provide a more sustained signal. Researchers should carefully consider the location of their target and the desired signal kinetics when selecting an administration protocol. For quantitative studies, consistency in the chosen administration route is crucial for obtaining reproducible results.
References
- 1. extranet.fredhutch.org [extranet.fredhutch.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes and Protocols for Tracking Metastatic Cancer Cells using the AkaLumine-AkaLuc Bioluminescence System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AkaLumine-AkaLuc bioluminescence imaging (BLI) system represents a significant advancement in the non-invasive tracking of metastatic cancer cells in preclinical models. This system utilizes this compound, a synthetic luciferin analog, and Akaluc, a mutated firefly luciferase. The enzymatic reaction between Akaluc and this compound produces near-infrared (NIR) light, which offers superior tissue penetration and detection sensitivity compared to traditional D-luciferin-based systems.[1][2][3] These characteristics enable the longitudinal monitoring of tumor growth, metastatic dissemination, and the assessment of therapeutic responses with high precision, even at the single-cell level in some applications.[1][4]
Principle of the this compound-AkaLuc System
The core of the this compound-AkaLuc system is the biochemical reaction that generates light. Cancer cells of interest are genetically engineered to express the Akaluc luciferase enzyme. When the substrate, this compound, is administered to the animal model, it circulates throughout the body and is metabolized by the Akaluc-expressing cancer cells. This enzymatic reaction releases photons in the near-infrared spectrum (emission maximum ≈ 677 nm), which can be detected and quantified using a sensitive in vivo imaging system (IVIS). The intensity of the emitted light correlates with the number of viable cancer cells, providing a quantitative measure of tumor burden and metastasis.
Advantages over Traditional D-luciferin Systems
The this compound-AkaLuc system offers several key advantages for in vivo cancer research:
-
Enhanced Sensitivity: The this compound-AkaLuc system can be over 100-fold more sensitive than traditional firefly luciferase (Fluc) systems, allowing for the detection of a smaller number of cancer cells. In some models, detection of as few as 1,000 cells in vivo has been reported.
-
Improved Tissue Penetration: The near-infrared light emitted from the this compound-AkaLuc reaction is less absorbed and scattered by biological tissues compared to the shorter wavelength light from the D-luciferin/Fluc reaction. This results in significantly better signal detection from deep tissues, such as the lungs and brain.
-
Higher Signal-to-Noise Ratio: The enhanced brightness and reduced tissue attenuation contribute to a higher signal-to-noise ratio, facilitating clearer and more accurate imaging of metastatic lesions.
-
Longitudinal Monitoring: The non-invasive nature of BLI allows for repeated imaging of the same animal over time, enabling longitudinal studies of cancer progression and therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the quantitative advantages of the this compound-AkaLuc system compared to the conventional D-luciferin/Fluc system.
Table 1: In Vitro Sensitivity Comparison
| System | Lowest Detectable Cell Number | Fold Increase in Sensitivity (AkaLuc vs. FLuc) | Reference |
| AkaLuc/AkaLumine | 5 cells | ~100-fold | |
| FLuc/D-luciferin | 500 cells | - |
Table 2: In Vivo Detection Sensitivity in Lung Metastasis Model
| Substrate | Fold Increase in Signal (vs. D-luciferin) | Fold Increase in Signal (vs. CycLuc1) | Reference |
| This compound-HCl | 8.1-fold | 3.3 to 4-fold | |
| D-luciferin | - | - | |
| CycLuc1 | - | - |
Table 3: In Vivo Detection Limit in Mammary Gland
| Reporter System | In Vivo Detection Limit | Reference |
| mCherry-AkaLuc | ~1,000 cells | |
| FLuc | ~10,000 cells |
Experimental Protocols
Generation of Akaluc-Expressing Cancer Cell Lines
Objective: To create stable cancer cell lines that constitutively express the Akaluc luciferase for in vivo tracking.
Materials:
-
Cancer cell line of interest
-
Lentiviral vector containing the Akaluc gene (e.g., pEF1α-Akaluc)
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Cell culture medium and supplements
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Fluorescence-activated cell sorting (FACS) equipment (optional, for enrichment of transduced cells)
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the Akaluc lentiviral vector and the packaging/envelope plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the viral particles if necessary.
-
-
Transduction of Cancer Cells:
-
Plate the target cancer cells at a desired density.
-
Add the lentiviral supernatant to the cells, along with polybrene (to enhance transduction efficiency), at a predetermined multiplicity of infection (MOI).
-
Incubate the cells for 24-48 hours.
-
-
Selection and Enrichment:
-
Replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Culture the cells under selection pressure until non-transduced cells are eliminated.
-
(Optional) Enrich the population of Akaluc-expressing cells using FACS if the vector also contains a fluorescent reporter gene (e.g., mCherry).
-
-
Validation of Akaluc Expression:
-
Perform an in vitro bioluminescence assay by adding this compound to a known number of transduced cells and measuring the light output using a luminometer or an in vivo imaging system.
-
Confirm a linear relationship between cell number and bioluminescence signal.
-
In Vivo Bioluminescence Imaging of Metastatic Cancer Cells
Objective: To non-invasively monitor the location and growth of Akaluc-expressing metastatic cancer cells in a living animal model.
Materials:
-
Animal model (e.g., immunodeficient mice)
-
Akaluc-expressing cancer cells
-
This compound-HCl (hydrochloride salt for improved water solubility)
-
Sterile PBS or saline for injection
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS) or similar cooled CCD camera-based instrument
-
Animal handling and preparation supplies
Protocol:
-
Animal and Cell Preparation:
-
Implant the Akaluc-expressing cancer cells into the desired primary site (e.g., mammary fat pad, tail vein) of the anesthetized animal. The number of cells will depend on the tumor model and cell line.
-
Allow sufficient time for primary tumor growth and metastasis to occur.
-
-
This compound Administration:
-
Prepare a stock solution of this compound-HCl in sterile PBS or saline. A typical concentration is 5 mM.
-
Administer the this compound-HCl solution to the animal via intraperitoneal (i.p.) injection. A common dose is 100 µL of a 5 mM solution. Other reported doses range from 25 mg/kg to 50 mg/kg.
-
-
In Vivo Imaging:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Place the anesthetized animal in the light-tight chamber of the IVIS.
-
Acquire bioluminescence images. Imaging can begin immediately after this compound injection and continue for up to 30 minutes to capture the peak signal.
-
Typical imaging parameters include an open emission filter, an exposure time of 60 seconds, and medium binning. These parameters may need to be optimized based on the signal intensity.
-
-
Image Analysis:
-
Use the accompanying software to define regions of interest (ROIs) over the primary tumor and suspected metastatic sites.
-
Quantify the bioluminescence signal as radiance (photons/second/cm²/steradian).
-
Longitudinal imaging can be performed at regular intervals (e.g., weekly) to track tumor progression and metastatic spread.
-
Visualizations
Experimental Workflow for Tracking Metastasis
Caption: Workflow for tracking metastatic cancer cells using the this compound-AkaLuc system.
Mechanism of this compound-AkaLuc Bioluminescence
Caption: Simplified mechanism of light production in the this compound-AkaLuc system.
References
- 1. Dual Magnetic Particle Imaging and Akaluc Bioluminescence Imaging for Tracking Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
Illuminating Neuroscience: Applications and Protocols for AkaLumine Imaging
Harnessing the power of near-infrared bioluminescence, the AkaLumine/Akaluc system offers researchers an unprecedentedly sensitive tool for in vivo imaging in neuroscience. This advanced technology enables deep-tissue visualization of cellular and molecular processes within the living brain, paving the way for novel insights into neural function, disease progression, and therapeutic efficacy.
The this compound/Akaluc system, a bioengineered luciferase-luciferin pairing, overcomes the limitations of traditional bioluminescence imaging (BLI). This compound, a synthetic luciferin analog, reacts with the engineered luciferase, Akaluc, to produce a bright, near-infrared (NIR) light with a peak emission around 675 nm.[1][2] This red-shifted light is less absorbed and scattered by biological tissues, allowing for significantly deeper and more sensitive imaging compared to the conventional D-luciferin/Firefly luciferase system, which emits in the yellow-green spectrum.[3] The AkaBLI system, as it is often called, has been reported to be 100 to 1000 times brighter in vivo than conventional systems, enabling the detection of even single cells deep within the brain of freely moving animals.[1][2]
Key Applications in Neuroscience Research:
-
Monitoring Gene Expression: Track the activity of specific genes in real-time within the brain to understand their roles in development, plasticity, and disease.
-
Tracking Cell Fate and Viability: Follow the survival, proliferation, and migration of transplanted cells, such as stem cells or tumor cells, in the brain.
-
Visualizing Neuronal Activity: Develop and utilize reporters that link bioluminescence to neuronal firing or specific signaling pathways.
-
Evaluating Drug Efficacy: Assess the impact of therapeutic agents on brain tumors or other neurological conditions by monitoring changes in bioluminescent signals.
-
Studying Neuroinflammation: Monitor the activity of immune cells and inflammatory processes within the central nervous system.
Quantitative Comparison of Bioluminescent Systems
The superior performance of the this compound/Akaluc system is evident in its key photophysical and biochemical properties.
| Property | D-luciferin / Firefly Luciferase | This compound / Akaluc | Key Advantages of this compound/Akaluc |
| Peak Emission Wavelength | ~560 nm (Yellow-Green) | ~675 nm (Near-Infrared) | Deeper tissue penetration, reduced absorption by hemoglobin and water. |
| In Vivo Signal Strength | Baseline | 100 - 1000x brighter | Significantly higher sensitivity, enabling detection of smaller cell populations. |
| Blood-Brain Barrier Penetration | Limited | Enhanced | Improved substrate availability for brain imaging. |
| Optimal Substrate Concentration (in vivo) | ~150 mg/kg (mice) | ~25-75 nmol/g (mice) | Effective at lower concentrations, potentially reducing toxicity. |
| Signal Kinetics | Rapid peak and decay | Sustained signal | Longer imaging window, facilitating longitudinal studies. |
Signaling Pathway and Experimental Workflow
The fundamental principle of this compound imaging involves the enzymatic reaction between the Akaluc luciferase and its substrate, this compound, in the presence of ATP and oxygen. This reaction results in the emission of photons, which can be detected and quantified using a sensitive imaging system.
Caption: The enzymatic reaction catalyzed by Akaluc, leading to the emission of near-infrared light.
The general workflow for an in vivo neuroscience experiment using this compound imaging involves several key steps, from animal preparation to data analysis.
References
Application Notes: Monitoring Gene Expression in Drosophila with AkaLumine
The AkaLumine/Akaluc system is a powerful bioluminescence tool for the sensitive and non-invasive monitoring of gene expression in Drosophila melanogaster. This system overcomes some limitations of the traditional Firefly Luciferase (Luc) and D-luciferin method, particularly for in vivo studies and analysis of deep tissues.[1][2][3] The substrate, this compound, reacts with the engineered luciferase, Akaluc, to produce near-infrared light (maximum emission ~677 nm).[1][4] This longer wavelength has better tissue penetration, as it is less susceptible to absorption by pigments in the fly's cuticle and eyes.
The primary advantages of the this compound/Akaluc system in Drosophila research include:
-
High Sensitivity in Deep Tissues : It provides a significantly stronger signal from deep tissues like the nervous system and from small numbers of cells compared to the conventional Luc/D-luciferin system. The signal can be up to five times greater in such tissues.
-
Non-Invasive, Temporal Monitoring : Gene expression dynamics can be tracked in the same living, freely moving flies over time. This is achieved through oral administration of this compound mixed into the fly food, which has shown no significant toxicity.
-
Lower Substrate Concentration : Peak luminescence with the Akaluc/AkaLumine system is often achieved at lower substrate concentrations compared to Luc/D-luciferin, which may be due to a higher enzyme-substrate affinity.
-
Versatile Applications : The system is not only suitable for monitoring promoter activity but can also be adapted to track other biological processes, such as mRNA splicing, by creating fusion proteins like Xbp1-Akaluc to monitor Endoplasmic Reticulum (ER) stress.
Quantitative Data Summary
The following tables summarize the quantitative comparison between the Akaluc/AkaLumine and the conventional Luc/D-luciferin systems in Drosophila.
Table 1: Optimal Substrate Concentrations for Ubiquitous Expression
| Bioluminescence System | Driver | Optimal Substrate Concentration for Peak Signal |
|---|---|---|
| Akaluc/AkaLumine | tubP-Gal4 | 1.0 mM this compound |
| Luc/D-luciferin | tubP-Gal4 | 5.0 mM D-luciferin |
Data sourced from
Table 2: Bioluminescence Signal Comparison in Specific Tissues
| System | Tissue/Cell Type (Driver) | Substrate Concentration | Relative Signal Strength |
|---|---|---|---|
| Akaluc/AkaLumine | Nervous System (elav-Gal4) | 1.0 mM this compound | Significantly higher than Luc/D-luciferin |
| Luc/D-luciferin | Nervous System (elav-Gal4) | 5.0 mM D-luciferin | Baseline |
| Akaluc/AkaLumine | Olfactory Receptor Neurons (Or42b-Gal4) | 1.0 mM this compound | Up to ~5-fold greater than Luc/D-luciferin |
| Luc/D-luciferin | Olfactory Receptor Neurons (Or42b-Gal4) | 1.0 mM D-luciferin | Baseline |
Data sourced from
Experimental Protocols & Visualizations
Protocol 1: General In Vivo Gene Expression Monitoring
This protocol describes the oral administration of this compound to flies and subsequent luminescence measurement for monitoring the expression of a gene of interest linked to an Akaluc reporter.
Workflow:
Caption: Experimental workflow for in vivo bioluminescence monitoring.
Materials:
-
Transgenic Drosophila expressing Akaluc under a promoter of interest (e.g., using the GAL4/UAS system).
-
Standard fly food.
-
This compound-HCl (TokeOni).
-
24-well plates.
-
Bioluminescence detector/luminometer.
Procedure:
-
Prepare this compound Food : Prepare standard fly food. Once cooled, mix in this compound-HCl to the desired final concentration (e.g., 1.0 mM). Aliquot the food into individual wells of a 24-well plate.
-
Fly Preparation : Select flies of the appropriate genotype and age.
-
Administration : Place a single fly into each well containing the this compound food. For control groups, use normal food without this compound.
-
Incubation : Allow the flies to feed on the this compound-containing food. For continuous monitoring, measurements can begin immediately. For endpoint assays, an incubation period of 24 hours is often sufficient for the substrate to be ingested and distributed.
-
Luminescence Measurement : Place the 24-well plate into a luminometer. Measure the luminescence emitted from each well. This setup allows for the continuous measurement of freely moving flies.
-
Data Analysis : Quantify the luminescence signal, typically in counts per second (cps), and compare between experimental and control groups.
Genetic Basis: The GAL4-UAS System
The expression of the Akaluc reporter is typically controlled using the bipartite GAL4-UAS system. This allows for targeted expression in specific tissues or cell types.
Caption: Targeted Akaluc expression using the GAL4-UAS system.
Protocol 2: Monitoring ER Stress with an Xbp1-Akaluc Reporter
This protocol utilizes a specialized reporter to monitor the unconventional splicing of Xbp1 mRNA, a key event in the Endoplasmic Reticulum (ER) stress response.
Signaling Pathway:
Caption: ER stress monitoring via Xbp1-Akaluc splicing.
Materials:
-
UAS-Xbp1-Venus-Akaluc transgenic flies.
-
A ubiquitous driver line (e.g., tubP-Gal4).
-
Equipment for inducing ER stress (e.g., incubator for heat shock).
-
Materials as listed in Protocol 1.
Procedure:
-
Generate Reporter Flies : Cross UAS-Xbp1-Venus-Akaluc flies with a suitable driver line (tubP-Gal4) to achieve ubiquitous expression of the reporter construct.
-
Administer this compound : Prepare this compound-containing food (1.0 mM) and administer to the reporter flies as described in Protocol 1 for at least 24 hours.
-
Induce ER Stress : Subject the flies to an ER stressor. For example, a heat shock can be applied to induce protein misfolding.
-
Monitor Luminescence : Measure the bioluminescence signal over time using a luminometer. An increase in signal indicates the splicing of the Xbp1-Akaluc mRNA and subsequent translation of the functional fusion protein.
-
Data Analysis : Plot the luminescence intensity over time to observe the dynamics of the ER stress response. Compare with non-stressed control flies. A significant increase in luminescence post-stress indicates a robust ER stress response.
References
- 1. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes and Protocols for In Vivo Imaging of Immune Cells using the AkaLumine Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AkaLumine protocol represents a significant advancement in in vivo bioluminescence imaging (BLI), offering enhanced sensitivity for tracking cells deep within living animals. This technology utilizes this compound-HCl, a synthetic luciferin analog that, when combined with a luciferase enzyme, produces near-infrared (NIR) light with a peak emission between 670-680 nm.[1] This long-wavelength light is less absorbed by tissues, leading to superior signal penetration and detection sensitivity compared to traditional D-luciferin substrates.[2][3] For optimal brightness, this compound is often paired with Akaluc, a mutated luciferase engineered for high quantum yield with this specific substrate.[4] This combination, known as the AkaBLI system, has been reported to be 100 to 1000 times brighter than conventional luciferase systems.[4]
These application notes provide detailed protocols for utilizing the this compound system for the in vivo imaging of key immune cells: T-cells, neutrophils, and macrophages. The protocols are designed to guide researchers in tracking the migration, accumulation, and activation of these cells in various disease models.
Key Advantages of the this compound Protocol
-
Enhanced Sensitivity: Deeper tissue penetration of NIR light allows for the detection of smaller numbers of cells at greater depths.
-
Improved Signal-to-Noise Ratio: Reduced tissue autofluorescence in the NIR spectrum results in clearer images with less background interference.
-
Longitudinal Studies: The non-invasive nature of BLI allows for repeated imaging of the same animal over time, enabling the study of dynamic cellular processes.
Data Presentation
Comparative Bioluminescence of this compound and D-luciferin
| Parameter | This compound-HCl | D-luciferin | Reference |
| Peak Emission Wavelength | ~677 nm | ~562 nm | |
| In Vivo Signal Intensity | >40-fold higher than D-luciferin at 1 mM substrate concentration | Standard | |
| Tissue Penetration | 5 to 8.3-fold higher than D-luciferin | Standard | |
| Optimal In Vivo Concentration | Lower concentrations achieve maximal signal | Dose-dependent increase in signal |
In Vivo Imaging Parameters for Immune Cells
| Cell Type | Luciferase System | Substrate & Dose | Administration Route | Imaging Time Post-Injection | Reference |
| T-cells (Total) | CBG99 | D-luciferin (150 mg/kg) | Intraperitoneal (i.p.) | 10 minutes | |
| T-cells (Activated) | Ppy-RE9 | This compound (50 mg/kg) | Intraperitoneal (i.p.) | 15 minutes | |
| Neutrophils (Adapted Protocol) | Akaluc or other red-shifted luciferase | This compound (25-50 mg/kg) | Intraperitoneal (i.p.) | 10-20 minutes | Adapted from |
| Macrophages (Adapted Protocol) | Akaluc or other red-shifted luciferase | This compound (25-50 mg/kg) | Intraperitoneal (i.p.) | 15-30 minutes | Adapted from |
Experimental Protocols
In Vivo Imaging of T-cell Trafficking and Activation
This protocol is adapted from a dual-luciferase system to distinguish total T-cells from activated T-cells.
a. Cell Preparation:
-
Isolate T-cells from a transgenic mouse model expressing two different luciferases. For example, a constitutive luciferase (like CBG99) to mark all T-cells and an inducible luciferase (like Ppy-RE9) under the control of an activation-specific promoter (e.g., NFAT) to mark activated T-cells.
-
Alternatively, transduce isolated T-cells with lentiviral vectors carrying the respective luciferase constructs.
-
Expand the T-cells in vitro as required for the experimental model.
b. Animal Model:
-
Prepare the animal model of interest (e.g., tumor-bearing mouse, autoimmune disease model).
-
Adoptively transfer the prepared luciferase-expressing T-cells into the recipient mice, typically via intravenous injection.
c. In Vivo Bioluminescence Imaging:
-
To image the total T-cell population, intraperitoneally (i.p.) inject the mice with D-luciferin at a dose of 150 mg/kg.
-
Anesthetize the mice and image 10 minutes post-injection using an in vivo imaging system (e.g., IVIS Spectrum). Use an emission filter appropriate for D-luciferin (e.g., 540 nm).
-
Allow a washout period of at least 4 hours for the D-luciferin signal to clear. A pre-scan is recommended to confirm the absence of a signal.
-
To image the activated T-cell population, i.p. inject the same mice with this compound at a dose of 50 mg/kg.
-
Anesthetize the mice and image 15 minutes post-injection. Use an emission filter appropriate for this compound (e.g., 680 nm).
-
For longitudinal studies, repeat the imaging procedure at desired time points.
d. Data Analysis:
-
Quantify the bioluminescent signal in regions of interest (ROIs) using appropriate software (e.g., Living Image).
-
The signal from the D-luciferin channel represents the total T-cell population, while the signal from the this compound channel indicates the location and extent of T-cell activation.
In Vivo Imaging of Neutrophil Trafficking (Adapted Protocol)
This protocol is an adaptation of established neutrophil imaging methods for use with the this compound system.
a. Cell Preparation:
-
Isolate neutrophils from a transgenic mouse model where a red-shifted luciferase (e.g., Akaluc) is expressed under a neutrophil-specific or ubiquitous promoter (e.g., β-actin).
-
A common method for neutrophil isolation is by inducing sterile peritonitis (e.g., with thioglycollate) and collecting the peritoneal exudate.
b. Animal Model:
-
Induce a model of inflammation in recipient mice (e.g., dextran sodium sulfate colitis, sterile tissue injury).
-
Inject the luciferase-expressing neutrophils intravenously into the recipient mice.
c. In Vivo Bioluminescence Imaging:
-
At desired time points post-cell transfer, i.p. inject the mice with this compound at a dose of 25-50 mg/kg.
-
Anesthetize the mice and perform imaging 10-20 minutes post-AkaLumine injection. Use an open emission filter or a filter centered around 680 nm.
-
For more precise localization, ex vivo imaging of organs can be performed after the final in vivo imaging session.
d. Data Analysis:
-
Quantify the bioluminescent signal in ROIs corresponding to specific organs or sites of inflammation to track neutrophil migration and accumulation.
In Vivo Imaging of Macrophage Localization (Adapted Protocol)
This protocol is adapted from general macrophage tracking studies for use with the this compound system.
a. Cell Preparation:
-
Culture a macrophage cell line (e.g., RAW264.7) or isolate primary macrophages.
-
Transduce the macrophages with a lentiviral vector to express a red-shifted luciferase like Akaluc.
-
Select and expand the luciferase-expressing macrophage population.
b. Animal Model:
-
Establish the disease model in recipient mice (e.g., tumor implantation, induction of inflammation).
-
Systemically administer the luciferase-expressing macrophages, typically via intravenous injection.
c. In Vivo Bioluminescence Imaging:
-
At various time points after macrophage administration (e.g., 24, 48, 72 hours), i.p. inject the mice with this compound at a dose of 25-50 mg/kg.
-
Anesthetize the mice and image 15-30 minutes post-injection, using an open or NIR emission filter.
-
Longitudinal imaging will reveal the dynamics of macrophage homing to sites of disease.
d. Data Analysis:
-
Quantify the bioluminescent signal in ROIs to determine the location and relative number of macrophages over time.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Near-Infrared Bioluminescence Imaging of Macrophage Sensors for Cancer Detection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akaluc bioluminescence offers superior sensitivity to track in vivo dynamics of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell Bioluminescence Imaging with AkaLumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AkaLumine-Akaluc bioluminescence system represents a significant advancement in in vivo and in vitro imaging, offering unprecedented sensitivity for detecting single cells in deep tissues.[1][2] This system utilizes this compound, a synthetic luciferin analog, and Akaluc, an engineered luciferase derived from firefly luciferase. The reaction between Akaluc and this compound produces near-infrared (NIR) light with a peak emission at approximately 677 nm.[3][4][5] This longer wavelength light is less absorbed by biological tissues, such as hemoglobin and water, allowing for highly sensitive detection of signals from deep within living organisms. The this compound-Akaluc system, also known as AkaBLI, has been shown to be 100 to 1000 times more sensitive than conventional firefly luciferase (Fluc)/D-luciferin systems in vivo.
These application notes provide an overview of the this compound technology, its applications in single-cell imaging and drug development, and detailed protocols for its use.
Principle of the this compound-Akaluc System
The core of the technology lies in the enhanced properties of both the substrate and the enzyme. This compound hydrochloride, a water-soluble analog of D-luciferin, reacts with the engineered luciferase, Akaluc. Akaluc was developed through directed evolution to maximize light emission with this compound. The resulting NIR light emission allows for superior tissue penetration, enabling the detection of a small number of cells deep within freely moving animals.
Applications in Research and Drug Development
The high sensitivity and deep-tissue imaging capabilities of the this compound-Akaluc system make it a powerful tool for a variety of applications:
-
Oncology: Tracking tumor growth, metastasis, and the efficacy of cancer therapies at the single-cell level. It is particularly valuable for monitoring minimal residual disease (MRD).
-
Immunology: Visualizing the dynamics of immune cells, such as activated T-cells, in vivo.
-
Virology: Monitoring the spread of viral infections in real-time within a living organism.
-
Neuroscience: Imaging neuronal activity and gene expression in deep brain tissues.
-
Gene Expression Studies: Non-invasively monitoring temporal changes in gene expression, including mRNA splicing.
-
Stem Cell Research: Tracking the fate and distribution of transplanted stem cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound-Akaluc system compared to the conventional D-luciferin/Fluc system.
| Parameter | This compound-HCl | D-luciferin | Reference |
| Maximum Emission Wavelength | ~677 nm | ~578 nm | |
| Enzyme | Akaluc (engineered) / Fluc (native) | Fluc (native) | |
| Km for recombinant Fluc protein | 2.06 µM | - |
| Comparison Metric | This compound/Akaluc vs. D-luciferin/Fluc | Conditions | Reference |
| In Vitro Signal Brightness | ~10-fold brighter | Cultured cells | |
| In Vivo Signal Brightness | Up to 100-1000 times brighter | Deep tissue imaging in animals | |
| In Vitro Cell Detection Limit | As few as 5 cells | KB1P organoids | |
| Conventional System Detection Limit | 500 cells | KB1P organoids with FLuc | |
| Signal Penetration through Tissue | 5 to 8.3-fold higher | 4 to 8-mm thick tissue sections | |
| Signal from Deep Tissues (e.g., brain) | 5-fold greater signal | Drosophila nervous system |
Experimental Protocols
Protocol 1: In Vitro Single-Cell Bioluminescence Imaging
This protocol describes the general procedure for imaging cultured cells expressing Akaluc.
Materials:
-
Cells expressing Akaluc
-
This compound hydrochloride (HCl)
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Cell Preparation: Disperse and suspend Akaluc-expressing cells in PBS.
-
Plating: Plate the cells in a 96-well plate at the desired density (e.g., 2 x 10^5 cells in 100 µL PBS). For single-cell sensitivity experiments, perform serial dilutions to obtain wells with a low number of cells.
-
Substrate Addition: Prepare a working solution of this compound-HCl. Add this compound-HCl to each well to a final concentration of 100-250 µM. For some cell lines, ATP-magnesium solution (to a final concentration of 5 mM) may be added to enhance the reaction.
-
Incubation: Incubate the plate for approximately 15 minutes at room temperature, protected from light.
-
Imaging: Acquire bioluminescence images using a cooled CCD camera-based imaging system. Typical exposure times range from 40 seconds to 1 minute.
Protocol 2: In Vivo Bioluminescence Imaging in Animal Models
This protocol provides a general guideline for in vivo imaging in mice. Dosing and timing may need to be optimized for different animal models and research questions.
Materials:
-
Animal model with Akaluc-expressing cells
-
This compound hydrochloride (HCl) sterile solution (e.g., 30 mM in saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS or similar)
Procedure:
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic agent.
-
Substrate Administration: Administer this compound-HCl. The route of administration can be intravenous (IV), intraperitoneal (IP), or subcutaneous (SC). A typical dose for mice is 100-200 µL of a 30 mM solution. For oral administration in some models like Drosophila, this compound can be mixed with food at concentrations ranging from 0.1 mM to 2.0 mM.
-
Imaging: Place the anesthetized animal in the imaging chamber. Image acquisition can begin shortly after substrate administration and can be performed kinetically to determine the peak signal. Typical exposure times for in vivo imaging are around 1 minute. For freely moving animals, an electron-multiplying CCD (EM-CCD) camera can be used for alternate acquisition of bioluminescence and bright-field images.
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes and Protocols for AkaLumine Bioluminescence Imaging with IVIS Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
AkaLumine is a synthetic luciferin analog that serves as a substrate for firefly luciferase (Fluc) and its derivatives, such as Akaluc.[1][2] The reaction produces near-infrared (NIR) bioluminescence with a peak emission at approximately 670-680 nm.[1][2] This NIR light is less susceptible to absorption and scattering by biological tissues compared to the light produced by the native D-luciferin substrate (peak emission ~562 nm).[3] Consequently, this compound offers significantly improved sensitivity for deep-tissue in vivo imaging. This document provides detailed application notes and protocols for utilizing this compound in conjunction with IVIS® imaging systems.
Key Advantages of this compound
-
Enhanced Deep-Tissue Penetration: The near-infrared emission of the this compound-luciferase reaction allows for the detection of signals from deeper tissues with higher sensitivity compared to D-luciferin.
-
High Signal Intensity: this compound can produce a bioluminescent signal that is over 40-fold higher than that of D-luciferin in subcutaneous tumor models.
-
Improved Solubility: The hydrochloride salt form, this compound-HCl, is highly soluble in water (<40 mM), facilitating its preparation and administration for in vivo studies.
-
Low Background: In vivo auto-oxidation of this compound is low, resulting in minimal background signal.
Signaling Pathway
The bioluminescent reaction catalyzed by firefly luciferase involves the oxidation of this compound in the presence of ATP and magnesium ions, leading to the emission of light.
Experimental Protocols
Substrate Preparation: this compound-HCl Solution
Materials:
-
This compound-HCl (e.g., TokeOni)
-
Sterile, distilled water or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound-HCl. A concentration of 10 mM in distilled water is a common starting point.
-
For in vivo use, dilute the stock solution to the desired working concentration (e.g., 2.5 mg/ml or 30 mM) in sterile water or PBS.
-
Store stock solutions in aliquots at -80°C, protected from light.
In Vitro Bioluminescence Assay
Materials:
-
Luciferase-expressing cells
-
White or black-walled 96-well plates (black plates are recommended to reduce crosstalk)
-
This compound-HCl working solution (e.g., 500 µM)
-
IVIS Imaging System
Procedure:
-
Seed luciferase-expressing cells in a 96-well plate and allow them to adhere.
-
Add the this compound-HCl working solution to each well. A final concentration of 250 µM is often used.
-
Immediately place the plate in the IVIS imaging system.
-
Acquire images at various time points (e.g., every 1-2 minutes) to determine the peak signal time.
IVIS Settings (In Vitro):
| Parameter | Setting | Reference |
|---|---|---|
| Emission Filter | Open or 680±10 nm | |
| Exposure Time | 10 - 60 seconds | |
| Binning | Medium (4 or 8) | |
| F/Stop | 1 |
| Field of View (FOV) | C or D (Adjust to plate size) | |
In Vivo Bioluminescence Imaging
Materials:
-
Animal model with luciferase-expressing cells
-
This compound-HCl working solution (e.g., 30 mM)
-
Anesthesia (e.g., isoflurane)
-
IVIS Imaging System
Experimental Workflow:
Procedure:
-
Anesthetize the animal using a suitable method (e.g., 2% isoflurane for induction, 1.5% for maintenance).
-
Administer the this compound-HCl solution. Intraperitoneal (i.p.) injection is common.
-
Wait for the substrate to distribute and reach peak signal intensity. This is typically around 10-17 minutes post-injection. It is recommended to perform a kinetic scan for your specific model to determine the optimal imaging time.
-
Place the animal in the IVIS imaging chamber.
-
Acquire bioluminescent images.
IVIS Settings (In Vivo):
| Parameter | Setting | Reference |
|---|---|---|
| Emission Filter | Open for total bioluminescence | |
| Exposure Time | 1 - 60 seconds (can be up to 3 minutes for weak signals) | |
| Binning | Medium (4 or 8) or Large | |
| F/Stop | 1 |
| Field of View (FOV) | D or E (Adjust to animal size) | |
Ex Vivo Bioluminescence Imaging
Procedure:
-
Immediately following in vivo imaging, euthanize the animal.
-
Dissect the organs of interest.
-
Arrange the organs in a petri dish or on a black surface.
-
Acquire bioluminescent images using the IVIS system.
IVIS Settings (Ex Vivo):
| Parameter | Setting | Reference |
|---|---|---|
| Emission Filter | Open | |
| Exposure Time | 30 seconds (adjust as needed) | |
| Binning | Medium (8) | |
| F/Stop | 1 |
| Field of View (FOV) | Adjust to sample size | |
Quantitative Data Summary
Substrate Concentrations and Administration:
| Application | Substrate | Concentration | Administration | Animal Model | Reference |
|---|---|---|---|---|---|
| In Vivo Imaging | This compound-HCl | 5 mM | i.p. | Mouse | |
| In Vivo Imaging | This compound-HCl | 30 mM | i.p. | Mouse | |
| In Vivo Imaging | This compound-HCl | 25 mg/kg | i.p. | Mouse |
| In Vitro Assay | this compound | 250 µM (final) | In media | Cells | |
Comparative Signal Intensity:
| Comparison | Fold Increase with this compound | Model System | Reference |
|---|---|---|---|
| This compound-HCl vs. D-luciferin | >40-fold | Subcutaneous tumor | |
| This compound-HCl vs. D-luciferin | 8.1-fold | Lung metastasis | |
| This compound-HCl vs. CycLuc1 | 3.3-fold | Lung metastasis |
| AkaLuc/AkaLumine vs. FLuc/D-luciferin | 100-fold | In vitro cell assay | |
Troubleshooting and Considerations
-
Kinetic Curve: The time to peak signal can vary between different animal models and administration routes (i.p. vs. i.v.). Always perform a kinetic analysis to determine the optimal imaging window for your specific experimental setup.
-
Autofluorescence: While this compound's NIR emission minimizes interference from tissue autofluorescence, it's still a factor to consider. Spectral unmixing tools available in the Living Image software can help to further reduce background.
-
Anesthesia: The type and duration of anesthesia can affect substrate biodistribution and reaction kinetics. Maintain consistent anesthesia protocols throughout your experiments.
-
Animal Preparation: Shaving the fur over the area of interest can reduce light scattering and improve signal detection.
-
Data Analysis: Use the Living Image software to define regions of interest (ROIs) and quantify the bioluminescent signal in photons per second (p/s).
References
- 1. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
Preparing AkaLumine-HCl Stock Solutions for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AkaLumine-HCl is a synthetic luciferin analog that, in the presence of firefly luciferase (Fluc), generates near-infrared (NIR) bioluminescence with a peak emission at approximately 677 nm.[1][2][3] This NIR emission allows for highly sensitive, deep-tissue in vivo imaging due to reduced absorption by biological tissues compared to the light produced by native D-luciferin.[1][4] The hydrochloride salt form of this compound significantly improves its water solubility, making it more amenable for use in animal studies.
These application notes provide detailed protocols for the preparation of this compound-HCl stock solutions and their subsequent use in animal models for bioluminescence imaging (BLI).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound-HCl.
Table 1: Physicochemical Properties of this compound-HCl
| Property | Value | Reference |
| Molecular Weight | 338.85 g/mol | |
| Emission Maximum (λmax) | ~677 nm | |
| Kₘ for Firefly Luciferase | 2.06 µM |
Table 2: Solubility of this compound-HCl
| Solvent | Solubility | Reference |
| Water | <40 mM, 50 mg/mL (147.56 mM) | |
| DMSO | 25 mg/mL (73.78 mM) |
Table 3: Recommended Dosing for In Vivo Mouse Studies
| Administration Route | Recommended Dosage | Working Solution Example | Reference |
| Intraperitoneal (i.p.) | 25 mg/kg | 2.5 mg/mL in H₂O | |
| Intraperitoneal (i.p.) | 0.5 - 33 mM (100 µL injection) | Varies based on desired final concentration |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound-HCl Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound-HCl in sterile, ultra-pure water.
Materials:
-
This compound-HCl powder
-
Sterile, ultra-pure water (e.g., cell culture grade, nuclease-free)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound-HCl:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 338.85 g/mol x 1000 mg/g = 3.39 mg
-
-
Weigh the this compound-HCl: Carefully weigh out 3.39 mg of this compound-HCl powder using an analytical balance and place it into a sterile conical tube.
-
Dissolve in water: Add 1 mL of sterile, ultra-pure water to the tube containing the this compound-HCl powder.
-
Mix thoroughly: Vortex the solution until the this compound-HCl is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the solution from light.
Protocol 2: Preparation of a 2.5 mg/mL Working Solution for Intraperitoneal Injection in Mice
This protocol details the preparation of a 2.5 mg/mL working solution from a stock solution or directly from powder for administration to mice.
Materials:
-
This compound-HCl powder or a 10 mM stock solution
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or sterile water
-
Sterile tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure from Powder:
-
Weigh the this compound-HCl: Weigh out the desired amount of this compound-HCl (e.g., 2.5 mg).
-
Add solvent: Add the appropriate volume of sterile DPBS or water to achieve a final concentration of 2.5 mg/mL (e.g., 1 mL for 2.5 mg).
-
Mix: Vortex thoroughly until fully dissolved.
Procedure from 10 mM Stock Solution:
-
Calculate the required volume of stock solution:
-
C1V1 = C2V2
-
(10 mM) x V1 = (2.5 mg/mL / 338.85 g/mol * 1000) x V2
-
(10 mM) x V1 = (7.38 mM) x V2
-
To make 1 mL of 2.5 mg/mL (7.38 mM) solution, you would need 0.738 mL of the 10 mM stock solution.
-
-
Dilute: Add 0.738 mL of the 10 mM this compound-HCl stock solution to 0.262 mL of sterile DPBS or water to get a final volume of 1 mL.
-
Mix: Gently vortex the solution.
Administration:
-
The recommended dosage for intraperitoneal (i.p.) injection in mice is 25 mg/kg.
-
For a 20 g mouse, the required dose is 0.5 mg.
-
Using a 2.5 mg/mL working solution, the injection volume would be 0.2 mL.
-
Administer the solution via intraperitoneal injection. Bioluminescence imaging can typically be performed 10-15 minutes after administration.
Visualizations
Caption: Workflow for this compound-HCl solution preparation and animal administration.
References
Troubleshooting & Optimization
reducing hepatic background signal with AkaLumine
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for experiments involving the bioluminescent substrate, AkaLumine. Here you will find answers to frequently asked questions and a troubleshooting guide to address common issues, particularly concerning the reduction of hepatic background signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from D-luciferin?
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase (Fluc).[1][2][3] Its key advantage lies in its chemical structure, which results in the emission of near-infrared (NIR) light (λmax ≈ 677 nm) upon reaction with firefly luciferase.[1][3] This is a significant red-shift compared to the light produced by the D-luciferin/luciferase reaction (λmax ≈ 562 nm). The longer wavelength of light emitted by the this compound reaction penetrates biological tissues more effectively, as there is less absorption by hemoglobin and water. This property allows for more sensitive detection of bioluminescent signals from deep tissues.
Q2: What are the main advantages of using this compound for in vivo imaging?
The primary advantages of using this compound for in vivo imaging include:
-
Improved Deep-Tissue Sensitivity: The near-infrared light produced in the this compound-luciferase reaction has a higher tissue penetration efficiency compared to the light from the D-luciferin reaction. This leads to significantly increased sensitivity for detecting targets in deep tissues, such as the lungs and brain.
-
Higher Signal Intensity at Lower Concentrations: this compound can produce a maximal signal at lower concentrations than D-luciferin. This can be advantageous for reducing potential toxicity and cost.
-
Compatibility with Standard Firefly Luciferase: this compound can be used with the widely available native firefly luciferase (Fluc), making it readily adaptable for many existing experimental setups.
-
Enhanced Performance with Akaluc: For even greater sensitivity, this compound can be paired with Akaluc, an engineered luciferase optimized for use with this compound, resulting in a bioluminescence system that is up to 1000 times brighter than the conventional D-luciferin/Fluc system.
Q3: I am observing a high background signal in the liver when using this compound. Is this a known issue?
Yes, a background signal in the hepatic region is a known potential drawback when using this compound-HCl. This non-specific signal can be observed even in naïve mice that have not been administered any cells expressing luciferase. The exact mechanism for this hepatic accumulation and background signal is not fully elucidated but is a critical consideration for studies involving the liver.
Q4: Are there any alternatives to this compound that produce less hepatic background signal?
Yes, a structurally similar luciferin analog called seMpai has been developed to address the issue of hepatic background signal. SeMpai is designed to be more hydrophilic, which reduces its accumulation in the liver and consequently generates a lower background signal in this region. However, this comes at the cost of lower overall brightness compared to this compound-HCl.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo bioluminescence imaging experiments using this compound, with a focus on mitigating high hepatic background.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in the liver | Inherent property of this compound-HCl leading to hepatic accumulation. | 1. Optimize Imaging Time Point: Acquire images at various time points after substrate administration to determine the window with the optimal signal-to-background ratio. 2. Adjust Substrate Dose: While this compound is effective at low concentrations, titrate the dose to find the minimum amount required for a robust signal from your target cells, which may help reduce the hepatic signal. 3. Use an Alternative Substrate: For studies where the liver is the primary organ of interest or the background is confounding, consider using the analog seMpai , which is designed to have lower hepatic accumulation. 4. Employ Spectral Unmixing: If your imaging system has this capability, use spectral unmixing algorithms to differentiate the specific signal from the non-specific background based on their emission spectra. 5. Image from a Different Orientation: Acquiring images from both ventral and dorsal positions can help in distinguishing the signal from the target tissue versus the liver. |
| Weak or no bioluminescent signal | 1. Low Luciferase Expression: Insufficient expression of firefly luciferase in the target cells. 2. Poor Substrate Bioavailability: Inefficient delivery of this compound to the target tissue. 3. Incorrect Imaging Parameters: Suboptimal exposure time or binning settings on the imaging system. | 1. Verify Luciferase Expression: Confirm luciferase expression levels in your cell line in vitro before proceeding with in vivo experiments. 2. Optimize Administration Route: The route of substrate administration (e.g., intraperitoneal, intravenous) can significantly impact biodistribution. Test different routes to find the most effective one for your model. 3. Increase Exposure Time: Use a longer exposure time on the imaging system to capture more photons. Be mindful of potential saturation from bright signals. 4. Use Akaluc: For significantly enhanced signal, consider using the engineered luciferase, Akaluc, which is optimized for this compound. |
| High variability between experiments | 1. Inconsistent Substrate Preparation: Variations in the concentration or pH of the prepared this compound solution. 2. Pipetting Errors: Inaccurate administration of the substrate volume. 3. Animal-to-Animal Variation: Physiological differences between individual animals. | 1. Standardize Substrate Preparation: Prepare a fresh stock of this compound solution for each experiment and ensure it is fully dissolved. Protect the solution from light. 2. Use Calibrated Pipettes: Ensure accurate and consistent delivery of the substrate. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Standard Protocol for In Vivo Bioluminescence Imaging with this compound-HCl
This protocol provides a general guideline for imaging luciferase-expressing cells in small animals. Optimization of substrate concentration and imaging time is recommended for each specific experimental model.
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
If necessary, shave the fur over the area to be imaged to reduce light scatter.
-
-
This compound-HCl Preparation:
-
Prepare a stock solution of this compound-HCl in sterile, nuclease-free water or saline. This compound-HCl has high water solubility (up to 40 mM).
-
Protect the solution from light to prevent degradation.
-
-
Substrate Administration:
-
The typical route of administration is intraperitoneal (IP) injection.
-
A common starting dose is 25-30 mM in a volume of 100-200 µL per mouse. However, the optimal dose may vary depending on the animal model and should be determined empirically.
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Begin acquiring images approximately 10-15 minutes after substrate injection.
-
Acquire a series of images over time (e.g., every 2 minutes for 30-40 minutes) to determine the peak signal intensity.
-
Use appropriate imaging parameters (e.g., exposure time, binning, emission filters). For this compound, a filter around 680 nm is ideal.
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal from the region of interest (ROI).
-
The signal is typically expressed as radiance (photons/second/cm²/steradian).
-
Data Presentation
Table 1: Comparison of Bioluminescent Properties
| Property | D-luciferin | This compound-HCl | Reference(s) |
| Maximum Emission Wavelength (λmax) | ~562 nm | ~677 nm | |
| Enzyme | Firefly Luciferase (Fluc) | Firefly Luciferase (Fluc), Akaluc | |
| Relative Tissue Penetration (8mm tissue) | 1x | 8.3x | |
| Km for Fluc | - | 2.06 µM | |
| Water Solubility | Lower | High (<40 mM) |
Visualizations
Caption: Reaction pathway for this compound-mediated bioluminescence.
Caption: General experimental workflow for in vivo imaging with this compound.
References
troubleshooting low signal-to-noise ratio in AkaLumine imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing AkaLumine for bioluminescence imaging. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low signal-to-noise ratio (S/N), that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio in this compound imaging?
A low signal-to-noise ratio can stem from two main issues: a weak or low signal, and high background noise. A weak signal may be caused by problems with reagents, the experimental setup, or the biological system itself.[1][2] High background can originate from various sources, including the substrate, animal diet, or non-specific tissue signals.[3][4]
Q2: My signal is very weak or absent. What should I check first?
Begin by verifying your biological setup and imaging protocol.[3] Confirm that the AkaLuc reporter gene has been successfully transfected or transduced and is being expressed, which can be validated using methods like qPCR or Western blotting. Ensure that the cells are healthy and viable, as compromised cell health can significantly reduce signal. Next, check your reagents. Confirm that the this compound substrate is freshly prepared, has been stored correctly to prevent degradation, and is used at an optimal concentration. Finally, review your imaging system settings, such as exposure time, binning, and filters, to ensure they are optimized for detecting the near-infrared (NIR) signal from the this compound reaction.
Q3: I'm observing high background signal. What are the common sources and how can I reduce it?
High background can obscure your specific signal. Common sources include:
-
Animal Diet: Standard mouse chow often contains chlorophyll, which autofluoresces in the near-infrared range (640-700 nm) and can interfere with the this compound signal. Switching to a chlorophyll-free or alfalfa-free diet can significantly reduce this background.
-
Substrate Administration: Some studies have reported that this compound-HCl administration can generate non-specific signals, particularly a hepatic (liver) background signal. It is crucial to include negative controls (e.g., animals without AkaLuc-expressing cells) to quantify this background.
-
Tissue Autofluorescence: Endogenous molecules in tissue like collagen and flavins can produce autofluorescence, though this is more problematic in the visible light spectrum than in the NIR range used for this compound.
-
Plate Choice (In Vitro): For in vitro assays, always use opaque, white-walled plates for luminescence measurements to maximize light reflection towards the detector and prevent crosstalk between wells.
Q4: How does this compound compare to D-luciferin in terms of signal and sensitivity?
This compound, when paired with its engineered luciferase Akaluc or even with native firefly luciferase (Fluc), offers significant advantages over the traditional D-luciferin/Fluc system, especially for deep-tissue imaging. The bioluminescence produced by this compound is in the near-infrared range (λmax ≈ 677 nm), which has much higher tissue penetration compared to the light from D-luciferin. This results in significantly increased detection sensitivity from deep-tissue targets. In some models, this compound has produced signals over 40-fold higher than D-luciferin and can achieve comparable signal intensity at much lower concentrations.
Troubleshooting Guides
Problem 1: Low or No Luminescence Signal
A weak or absent signal is a frequent challenge. Use the following steps to diagnose the potential cause.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Substrate | This compound stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use, protected from light. Avoid repeated freeze-thaw cycles. Always prepare working solutions fresh before each experiment. |
| Suboptimal Substrate Concentration | The reaction between Akaluc and this compound is efficient at low substrate concentrations. However, saturation occurs at different levels compared to D-luciferin. Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type and expression level. |
| Low AkaLuc Reporter Expression | Confirm the efficiency of your transfection or transduction method. Use a positive control to ensure the reporter construct is functional. Consider using a stronger promoter if the signal remains weak. Validate AkaLuc expression using an independent method like Western blot. |
| Poor Cell Viability or Low Cell Number | Ensure cells are healthy at the time of the experiment. Cell death will lead to a rapid loss of signal as the reaction is ATP-dependent. Verify that a sufficient number of cells were seeded or injected to generate a detectable signal. |
| Incorrect Imaging Parameters | Ensure the camera settings (exposure time, binning, f-stop) are optimized for your expected signal level. For bioluminescence, an "open" emission filter should be used to collect all emitted photons. |
| Imaging at a Suboptimal Timepoint | The timing of peak signal depends on the substrate administration route (e.g., intravenous vs. intraperitoneal). Perform a kinetic analysis by imaging at multiple time points after substrate injection to determine the peak emission time for your specific model. |
Problem 2: High Background Signal
High background reduces the S/N ratio, making it difficult to quantify the true signal.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Diet-Induced Autofluorescence | The chlorophyll in standard rodent chow is a major source of background fluorescence in the 640-700 nm range. To mitigate this, switch animals to an alfalfa-free or purified diet for at least one week before imaging. |
| Non-Specific Substrate Signal | This compound-HCl has been reported to cause non-specific signals, particularly in the liver. Always include a cohort of control animals that do not have AkaLuc-expressing cells but receive the substrate. This allows you to measure and subtract the background signal. |
| Autoluminescence | Endogenous cellular oxidative reactions can generate a very low level of light (autoluminescence). This signal is typically extremely low and not a concern for most bioluminescence imaging, but it can be assessed with a negative control group that has not been injected with substrate. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its comparison with D-luciferin.
Table 1: this compound Properties and Storage
| Parameter | Value | Reference |
| Emission Maximum (λmax) | ~677 nm | |
| Km for Firefly Luciferase | 2.06 µM | |
| Water Solubility | <40 mM | |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) |
Table 2: Performance Comparison: this compound vs. D-luciferin
| Comparison Metric | Observation | Reference |
| Signal from Deep Tissue | This compound signal is 5- to 8.3-fold higher due to better tissue penetration of NIR light. | |
| Relative Signal Intensity | Bioluminescence from this compound-HCl can be >40-fold higher than D-luciferin at the same concentration (1 mM). | |
| Concentration for Similar Signal | A 60-fold lower concentration of this compound-HCl was needed for a signal comparable to D-luciferin (2.5 µM vs. 150 µM). | |
| Deep Tissue Sensitivity | Akaluc/AkaLumine system can be up to 5-fold more sensitive in deep tissues (e.g., Drosophila brain) than Luc/D-luciferin. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Prepare a stock solution of this compound-HCl. It can be dissolved in waterless DMSO or ultra-pure water to a concentration of 10 mM or in PBS to 60 mM.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots protected from light at -80°C for up to 6 months.
-
Working Solution Preparation: Immediately before use, thaw an aliquot and dilute it to the final working concentration using an appropriate buffer (e.g., sterile PBS or serum-free medium). A common in vitro concentration is 100 µM. If the stock was prepared in water, the final working solution should be sterile-filtered through a 0.22 µm filter.
Protocol 2: General In Vivo Imaging Workflow
-
Animal and Reagent Preparation:
-
If applicable, ensure animals have been on a chlorophyll-free diet for at least one week.
-
Prepare a fresh working solution of this compound-HCl. A suggested starting dose is 100 µL of a 15 mM solution for a 20g mouse.
-
-
Substrate Administration:
-
Inject the substrate via the desired route (e.g., Intraperitoneal - IP, or Intravenous - IV). Note that the administration route will affect the signal kinetics.
-
-
Kinetic Curve Generation (Crucial for Optimization):
-
To determine the peak signal time, image the animals at sequential time points after injection.
-
For IP injection , begin imaging ~5 minutes post-injection and continue every 5-10 minutes for up to 60 minutes.
-
For IV injection , begin imaging within the first 2 minutes and continue every 1-5 minutes for up to 30 minutes.
-
-
Image Acquisition:
-
Place anesthetized animals in the imaging chamber.
-
Set the imager with an open emission filter.
-
Optimize exposure time to achieve a strong signal without saturating the detector. Use binning to improve sensitivity if the signal is low.
-
-
Data Analysis:
-
Use the kinetic curve to identify the optimal imaging time window for all subsequent experiments in that model.
-
Define a region of interest (ROI) to quantify the bioluminescent signal (typically in photons/sec/cm²/sr).
-
Subtract the background signal measured from negative control animals.
-
References
Technical Support Center: Optimizing AkaLumine for In Vivo Bioluminescence Imaging
Welcome to the technical support center for optimizing AkaLumine substrate concentration in your in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound-HCl for in vivo imaging in mice?
A1: A commonly used and effective starting concentration for intraperitoneal (i.p.) injection in mice is 25 mg/kg of this compound-HCl.[1] This dosage has been shown to be sufficient for achieving maximal Akaluc in vivo signal.[1] However, the optimal concentration can vary depending on the animal model, the specific tissue being imaged, and the expression level of the Akaluc luciferase.
Q2: How does the administration route affect the bioluminescent signal?
A2: The route of administration significantly impacts the kinetics and intensity of the bioluminescent signal.
-
Intraperitoneal (i.p.) injection: This is a common and effective route for systemic delivery. It generally results in a sustained signal.
-
Intravenous (i.v.) injection: This route typically leads to a more rapid and intense peak signal compared to i.p. injection.
-
Oral administration: While tested in some models like Drosophila, oral delivery may result in a less intense signal compared to parenteral routes in mammals.[2]
Q3: What are the key advantages of using the this compound/Akaluc system over the traditional D-luciferin/Fluc system for in vivo imaging?
A3: The this compound/Akaluc system offers several advantages, primarily due to the near-infrared (NIR) light emission from the this compound substrate.
-
Superior Sensitivity in Deep Tissues: this compound emits light at a longer wavelength (peak emission around 675 nm), which has better tissue penetration than the light emitted from the D-luciferin reaction.[1][3] This results in significantly brighter signals from deep tissues, with reports of 100 to 1000 times brighter signals in vivo compared to conventional systems.
-
Earlier Detection: The high sensitivity of the system allows for the detection of a smaller number of cells, enabling earlier detection of tumor growth or cellular trafficking. For instance, intracranial glioma transplants have been detected as early as 4 hours after implantation with as few as 5000 cells.
Q4: Are there any known issues with this compound-HCl administration?
A4: While generally effective, some potential issues have been reported:
-
Background Signal: A non-specific signal in the liver has been observed by some researchers, which could complicate the imaging of targets within or near the liver.
-
Toxicity: At higher concentrations, the acidity of the this compound-HCl solution may cause skin and heart toxicity. It is crucial to adhere to recommended dosages and properly buffer the solution if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Suboptimal Substrate Concentration: The concentration of this compound may be too low for the specific experimental conditions. | Titrate the this compound-HCl concentration. While 25 mg/kg is a good starting point, optimization may be required for your model. |
| Inefficient Substrate Delivery: The administration route may not be optimal for reaching the target tissue. | If using oral administration, consider switching to intraperitoneal (i.p.) or intravenous (i.v.) injection for better bioavailability in mammals. | |
| Low Luciferase Expression: The Akaluc reporter gene may not be sufficiently expressed in the cells of interest. | Verify luciferase expression in your cells in vitro before proceeding with in vivo experiments. | |
| Timing of Imaging: Imaging may be performed before or after the peak of the bioluminescent signal. | Perform a kinetic study by imaging at multiple time points after substrate administration to determine the peak signal time for your specific model and administration route. | |
| High Background Signal | Autoluminescence: Some tissues can naturally emit a low level of light. | Image wild-type animals (not expressing Akaluc) after this compound injection to establish a baseline background signal. |
| Substrate-Specific Background: this compound-HCl has been reported to cause a background signal in the liver. | If imaging the liver, this background needs to be considered. A potential alternative is the seMpai substrate, which reportedly does not produce a detectable hepatic signal. | |
| Inconsistent Results | Variable Substrate Preparation: Inconsistent preparation of the this compound-HCl solution can lead to variability. | Ensure the substrate is fully dissolved and the pH is consistent across experiments. This compound-HCl has high water solubility (<40 mM). |
| Animal-to-Animal Variability: Physiological differences between animals can affect substrate distribution and metabolism. | Use a sufficient number of animals in each group to account for biological variability and ensure statistical power. |
Experimental Protocols
In Vivo Bioluminescence Imaging Protocol for Mice
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). If imaging a specific area with dense fur, shaving the area can improve signal detection.
-
This compound-HCl Preparation: Dissolve this compound-HCl in sterile phosphate-buffered saline (PBS) to the desired concentration. A common stock concentration is 30 mM.
-
Substrate Administration: Inject the prepared this compound-HCl solution intraperitoneally (i.p.) at a dose of 25 mg/kg.
-
Imaging:
-
Place the animal in a light-tight imaging chamber of a bioluminescence imaging system (e.g., IVIS Spectrum).
-
Acquire images at various time points post-injection to determine the peak signal. A typical starting point is to acquire images every 2 minutes.
-
Use an open emission filter to collect all emitted photons.
-
Typical exposure times range from 1 to 60 seconds, depending on the signal intensity.
-
-
Data Analysis: Quantify the bioluminescent signal in the region of interest (ROI) using the imaging system's software.
Quantitative Data Summary
Table 1: Recommended In Vivo Concentrations and Administration Routes for this compound-HCl
| Animal Model | Concentration/Dose | Administration Route | Reference |
| Mouse (Glioma) | 25 mg/kg (approximating 75 nmol/g) | Intraperitoneal (i.p.) | |
| Hamster/Mouse (SARS-CoV-2) | 75 nmol/g | Intraperitoneal (i.p.) | |
| Mouse (General) | 3 µmol | Intraperitoneal (i.p.) | |
| Mouse (Tumor) | 30 mM (100-200 µL injection) | Intraperitoneal (i.p.) | |
| Drosophila | 0.5 mM - 2.0 mM (in food) | Oral |
Table 2: In Vitro vs. In Vivo Signal Enhancement of this compound/Akaluc
| Comparison | Signal Fold-Increase (Akaluc vs. Fluc) | Conditions | Reference |
| In Vitro | >10x | Glioma cells | |
| In Vivo | >100x | Intracranial glioma transplants | |
| In Vivo (Peak) | ~480x | Day 1 post-implantation | |
| In Vivo (Late Stage) | ~8x | Day 35 post-implantation (larger tumor) |
Visualizations
Caption: General workflow for in vivo bioluminescence imaging.
Caption: Decision tree for troubleshooting low signal issues.
Caption: Comparison of this compound and D-luciferin pathways.
References
- 1. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Managing Potential Toxicity from Repeated AkaLumine-HCl Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicity associated with the repeated administration of AkaLumine-HCl in experimental settings. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the known potential toxicities associated with this compound-HCl administration?
A1: Based on available research, the primary toxicity concerns with this compound-HCl are related to its acidic nature and potential for off-target effects. Reports have indicated possible toxicity to the skin and heart, which may be linked to the acidity of the solution[1][2]. Additionally, a notable hepatic background signal has been observed in some in vivo imaging studies, suggesting potential accumulation or effects in the liver[3][4]. However, it is important to note that in some experimental models, such as oral administration in Drosophila, no significant toxicity has been observed[1].
Q2: Can the acidity of the this compound-HCl solution be neutralized to mitigate toxicity?
A2: While the acidity of the this compound-HCl solution is a suspected contributor to local and systemic toxicity, direct neutralization protocols are not well-documented in the available literature for in vivo use. Neutralizing the solution could alter its solubility and bioavailability. It is recommended to prepare the solution as close to the time of administration as possible and to consider the buffering capacity of the vehicle used for injection. For in vitro studies, ensuring the final concentration in the cell culture medium does not significantly alter the pH is crucial.
Q3: What is the significance of the hepatic background signal observed with this compound-HCl?
A3: A clear hepatic background signal has been reported, which can interfere with the detection of weak luminescence signals from micro-metastases near the liver. This background may be due to the accumulation of this compound-HCl or its metabolites in the liver. While not definitively linked to toxicity in the provided studies, persistent accumulation of any compound in a specific organ warrants careful monitoring for potential long-term adverse effects.
Q4: Are there alternative bioluminescent substrates with a better safety profile?
A4: Yes, researchers have developed other luciferin analogs. For instance, seMpai is a luciferin analogue that has been shown to produce a high level of luminescence similar to this compound but with the potential for decreased accumulation in the liver, thereby reducing the hepatic background signal. The solution of seMpai is also neutral, which may circumvent the acidity-related concerns associated with this compound-HCl. Another alternative, CycLuc1, has also been shown to be highly efficacious in vivo, even at lower doses than D-luciferin.
Troubleshooting Guide
| Observed Issue | Potential Cause (Toxicity-Related) | Recommended Action |
| High background signal in the liver | Accumulation of this compound-HCl or its metabolites. | - Allow for a longer clearance time between administrations if the experimental design permits.- Consider using a lower dose of this compound-HCl.- Evaluate alternative substrates with lower hepatic accumulation, such as seMpai. |
| Skin irritation or inflammation at the injection site | The acidic nature of the this compound-HCl solution. | - Ensure the injection is administered slowly and at the correct depth (subcutaneous vs. intraperitoneal).- Rotate injection sites for repeated administrations.- Monitor the pH of your this compound-HCl solution.- Observe animals for any signs of distress or skin changes post-injection. |
| Unexpected animal morbidity or mortality | Potential cardiotoxicity or systemic toxicity from repeated high doses. | - Perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Include a control group receiving vehicle only to rule out procedural adverse effects.- Conduct basic toxicological assessments (see Experimental Protocols below). |
| Inconsistent bioluminescent signal with repeated administration | Altered biodistribution or metabolism due to potential organ effects (e.g., liver). | - Normalize bioluminescence data to a pre-dose baseline for each animal.- Assess liver function through blood chemistry analysis if significant hepatic signal is observed.- Ensure consistent administration technique and timing. |
Experimental Protocols for Toxicity Assessment
For researchers planning long-term studies with repeated this compound-HCl administration, conducting a preliminary toxicity assessment is highly recommended.
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound-HCl that can be administered repeatedly without causing significant overt signs of toxicity.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as in the planned efficacy study.
-
Group Allocation: Assign animals to at least 4 groups (n=3-5 per group): Vehicle control, Low dose, Mid dose, and High dose of this compound-HCl. Doses should be selected based on the intended experimental concentration and literature review.
-
Administration: Administer this compound-HCl at the planned frequency (e.g., daily, weekly) for a defined period (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., changes in weight, food/water intake, activity, posture, and signs of pain or distress).
-
Weekly: Collect blood samples for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10% loss in body weight or significant clinical signs of toxicity.
Protocol 2: Histopathological Evaluation
Objective: To assess for microscopic changes in tissues following repeated this compound-HCl administration.
Methodology:
-
Tissue Collection: At the end of the MTD study (or a dedicated safety study), humanely euthanize the animals.
-
Necropsy: Perform a gross necropsy, examining all major organs for any visible abnormalities.
-
Histology:
-
Collect key organs, with a focus on the liver, heart, kidneys, and skin from the injection site.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Analysis: A qualified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.
Visualizations
Caption: Workflow for an in vivo repeated-dose toxicity study.
Caption: A decision tree for troubleshooting adverse events.
References
- 1. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Sensitivity In Vivo Imaging of Cancer Metastasis Using a Near-Infrared Luciferin Analogue seMpai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing AkaLumine Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AkaLumine for extended experimental timelines. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and reproducibility of your bioluminescence assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during long-term experiments with this compound, offering potential causes and actionable solutions.
Q1: Why is my bioluminescent signal weaker than expected or decreasing over time in my longitudinal study?
A gradual or sudden decrease in signal intensity can be attributed to several factors related to substrate stability and experimental setup.
-
Improper Storage: this compound-HCl powder should be stored at -80°C for maximum stability.[1][2][3] Stock solutions are best prepared fresh for each experiment.[4] If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.
-
Substrate Degradation: Once in solution, the stability of this compound can be affected by factors such as pH and exposure to light. It is recommended to use freshly prepared solutions for each imaging session.
-
Sub-optimal Substrate Concentration: The relationship between this compound concentration and signal intensity is not always linear and can saturate. Higher concentrations can lead to a slower rate of signal decrease. It is crucial to determine the optimal concentration for your specific cell type or animal model.
-
Changes in Animal Physiology: In in vivo studies, alterations in the health, weight, or metabolism of the animal can affect substrate distribution and clearance, leading to signal variability over time.
Q2: I'm observing a high background signal, especially in the liver. How can this be minimized?
This compound can sometimes produce non-specific signals or autoluminescence, particularly in the liver.
-
Optimize Substrate Dose and Timing: Use the minimum effective concentration of this compound and optimize the imaging time post-injection. The signal kinetics can vary depending on the administration route and the biological model.
-
Consider Alternative Substrates: If hepatic background is a persistent issue, consider using alternative luciferin analogs like seMpai, which has been reported to have reduced liver background signals.
-
Use Appropriate Controls: Always include control animals that have not received luciferase-expressing cells but are administered this compound to quantify the level of background signal.
Q3: The variability between my replicate samples is high. What are the common causes and solutions?
High variability can compromise the statistical power of your long-term study.
-
Inconsistent Reagent Preparation: Prepare a master mix of your this compound solution to ensure that each replicate receives the same concentration.
-
Pipetting Inaccuracy: Use calibrated pipettes and be mindful of your technique to ensure consistent volumes are dispensed.
-
Edge Effects in Multi-well Plates: When performing in vitro assays in multi-well plates, avoid using the outer wells, as they are more prone to evaporation and temperature fluctuations, which can introduce variability. Filling the outer wells with a buffer can also help mitigate these effects.
-
Variable Cell Number and Viability: Ensure that an equal number of viable cells are present in each replicate at the start of the experiment. Normalizing the luciferase signal to a constitutively expressed control reporter can help account for variations in cell number and viability.
Q4: What is the optimal method for preparing and administering this compound-HCl for in vivo experiments?
The preparation and administration route can significantly impact the bioavailability and stability of the signal.
-
Solubilization: this compound-HCl has improved water solubility compared to its free base form. It can be dissolved in sterile water or DMSO. For aqueous solutions, sonication may be required to fully dissolve the compound. If using water, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.
-
Administration Route: The most common administration route is intraperitoneal (i.p.) injection. However, intravenous (i.v.) and subcutaneous (s.c.) injections have also been used. The choice of route will affect the pharmacokinetics and the timing of peak signal.
-
Dosage: The optimal dose will vary depending on the animal model and the specific experiment. Doses ranging from 25 mg/kg to 200 mg/kg have been reported in the literature. It is advisable to perform a dose-response experiment to determine the optimal concentration for your study.
Data Summary Tables
Table 1: Physicochemical Properties of this compound-HCl
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₉ClN₂O₂S | |
| Molecular Weight | 338.85 g/mol (free base) | |
| Maximum Emission Wavelength (λmax) | ~677 nm | |
| Km Value (for recombinant Fluc) | 2.06 μM | |
| Solubility in Water | >10 mg/mL | |
| Solubility in DMSO | 50 mg/mL |
Table 2: Recommended Storage Conditions for this compound-HCl
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Powder | -80°C | Long-term | ||
| Stock Solution (-80°C) | -80°C | Up to 6 months | Protect from light, stored under nitrogen | |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Protect from light, stored under nitrogen |
Experimental Protocols
Protocol 1: In Vitro Bioluminescence Assay
-
Cell Seeding: Plate cells expressing luciferase in a white-walled, clear-bottom 96-well plate and incubate under standard conditions.
-
This compound-HCl Preparation: Immediately before use, prepare a stock solution of this compound-HCl in sterile water or DMSO. Further dilute the stock solution to the desired working concentration in an appropriate assay buffer.
-
Substrate Addition: Add the this compound-HCl working solution to each well. A typical final concentration is 250 µM.
-
Signal Measurement: Immediately after substrate addition, measure the bioluminescence using a luminometer. For kinetic studies, take readings at regular intervals.
Protocol 2: In Vivo Bioluminescence Imaging
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
This compound-HCl Preparation: Prepare a sterile solution of this compound-HCl in a suitable vehicle (e.g., sterile saline).
-
Substrate Administration: Inject the this compound-HCl solution via the desired route (e.g., intraperitoneal injection). The dose should be optimized for the specific animal model.
-
Imaging: Place the animal in a light-tight imaging chamber. Acquire images at various time points after substrate injection to determine the peak signal. For longitudinal studies, it is critical to maintain consistent timing between substrate administration and imaging.
Visualizations
References
- 1. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. This compound hydrochloride | Fluorescein analogs | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
minimizing variability in bioluminescence signal with AkaLumine
Welcome to the technical support center for AkaLumine, the advanced synthetic luciferin for highly sensitive in vivo and in vitro bioluminescence imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize signal variability and achieve robust, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from D-luciferin?
This compound is a synthetic analog of D-luciferin designed to produce a brighter, near-infrared (NIR) bioluminescent signal with firefly luciferase (FLuc) and its engineered variant, Akaluc.[1][2] The key advantages of the this compound/Akaluc system include significantly higher signal intensity, especially for deep-tissue imaging, and improved substrate bioavailability.[1][2][3] The light emission from the this compound reaction is shifted to the red part of the spectrum (maximum emission wavelength of ~677 nm), which allows for better tissue penetration compared to the light produced with D-luciferin.
Q2: What is Akaluc, and do I need to use it with this compound?
Akaluc is a mutant of firefly luciferase that has been specifically engineered through directed evolution to produce a brighter and more stable light signal with this compound. While this compound can be used with wild-type firefly luciferase to generate a red-shifted signal, the combination of this compound with Akaluc (the AkaBLI system) provides the highest signal intensity and sensitivity. For optimal performance and minimal variability, using the matched this compound/Akaluc pair is highly recommended.
Q3: Is the signal from this compound dose-dependent?
The bioluminescent signal generated with this compound is less dependent on substrate concentration compared to D-luciferin. This compound often produces a strong signal even at low concentrations, which can help reduce variability arising from slight inconsistencies in substrate administration. However, an optimal concentration should still be determined for your specific experimental setup. In some studies, the luminescent signal has been shown to increase with this compound concentration up to a certain point, after which it may plateau.
Q4: Can this compound generate non-specific signals?
Some studies have reported the potential for this compound-HCl to generate non-specific signals, particularly a higher background signal in the liver of mice compared to D-luciferin. This is an important consideration for in vivo studies targeting this organ. However, other studies have shown a high signal-to-noise ratio with negligible background in other contexts, such as in Drosophila. It is crucial to include proper controls, such as imaging naive animals administered with this compound, to assess the level of non-specific signal in your model system.
Troubleshooting Guide
Issue 1: High Variability in Bioluminescent Signal Between Subjects or Experiments
High variability can undermine the statistical power of your study. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Substrate Administration | Ensure precise and consistent injection volumes and timing for all subjects. For intraperitoneal (i.p.) injections, standardize the injection site to minimize variability in substrate distribution. |
| Variable Substrate Bioavailability | While this compound has high bioavailability, factors like animal strain, diet, and health status can influence substrate uptake and distribution. Standardize these factors across your experimental groups. Consider alternative administration routes if variability persists. |
| Inconsistent Timing of Imaging | The kinetics of the this compound signal can vary. Determine the peak signal time for your specific model and ensure all imaging is performed at this consistent time point post-substrate administration. |
| ATP Depletion in Cells | The luciferase reaction is ATP-dependent. Factors that affect cellular ATP levels, such as cell health, density, and metabolic state, can introduce signal variability. Ensure consistent cell culture conditions and handling. |
| Luciferase Instability | The stability of the luciferase enzyme can be affected by factors like serum components. Be aware that Akaluc activity can be reduced in the presence of mouse serum. |
Logical Workflow for Troubleshooting Signal Variability
Caption: Troubleshooting workflow for high signal variability.
Issue 2: Weaker Than Expected Bioluminescent Signal
A faint signal can make detection and quantification difficult.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Substrate Concentration | Although less dose-dependent, an insufficient concentration of this compound can lead to a weak signal. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Poor Cell Lysis (In Vitro Assays) | For in vitro assays requiring cell lysis, incomplete lysis will result in a reduced signal. Ensure your lysis protocol is effective for your cell type. |
| Incorrect Emission Filter Settings | This compound produces a red-shifted signal. Ensure your imaging system's emission filters are set appropriately to capture the near-infrared wavelengths (~670-680 nm). |
| Low Luciferase Expression | The signal intensity is directly proportional to the amount of active luciferase. Verify the expression and activity of Akaluc or FLuc in your cells or tissues. |
| Suboptimal Temperature | The activity of firefly luciferase is temperature-dependent. Ensure your in vitro assays are performed at the optimal temperature for the enzyme. For in vivo imaging, maintain the animal's body temperature. |
Signaling Pathway for Bioluminescence Reaction
Caption: Simplified reaction pathway for this compound bioluminescence.
Data Summary
Table 1: Comparison of Bioluminescent Properties
| Property | This compound/Akaluc System | D-luciferin/FLuc System |
| Maximum Emission Wavelength | ~677 nm | ~562 nm |
| Signal in Deep Tissues | Significantly higher due to red-shifted light | Lower due to absorption by hemoglobin and melanin |
| Substrate Concentration Dependence | Less dependent, strong signal at low concentrations | More dose-dependent, weaker signal at low concentrations |
| Signal Stability | Can provide a stable, glow-type reaction in vivo | Signal kinetics can be more variable |
| Potential for Non-Specific Signal | Higher background reported in some tissues (e.g., liver) | Generally lower non-specific background |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging with this compound
This protocol provides a general framework. Specific parameters should be optimized for your animal model and experimental goals.
-
Animal Preparation:
-
Anesthetize the animal using a consistent method (e.g., isoflurane).
-
If applicable, remove fur from the imaging area to minimize light scattering and absorption.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound-HCl in sterile, nuclease-free water or PBS. The concentration will depend on the desired final dose.
-
Administer the this compound solution to the animal via a consistent route (e.g., intraperitoneal injection). A typical starting dose for mice is around 25-30 mg/kg.
-
-
Image Acquisition:
-
Place the animal in the imaging chamber of the bioluminescence imaging system.
-
Acquire images at multiple time points after substrate administration to determine the peak signal time. A typical starting point is to image every 5-10 minutes for the first 30-60 minutes.
-
Use an open emission filter or a filter appropriate for near-infrared light to capture the signal efficiently.
-
Adjust camera settings (e.g., exposure time, binning) to achieve a good signal-to-noise ratio without pixel saturation.
-
-
Data Analysis:
-
Define regions of interest (ROIs) to quantify the bioluminescent signal.
-
Express the signal as radiance (photons/sec/cm²/sr) for standardized and comparable results.
-
Experimental Workflow for In Vivo Imaging
Caption: General experimental workflow for in vivo imaging.
Protocol 2: In Vitro Bioluminescence Assay with this compound
This protocol is for measuring luciferase activity in cell lysates.
-
Cell Culture and Lysis:
-
Culture cells expressing Akaluc or FLuc under standard conditions.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer. The choice of lysis method (e.g., chemical, enzymatic) depends on the cell type.
-
Ensure complete lysis to release the luciferase enzyme.
-
-
Assay Preparation:
-
Prepare an assay buffer containing this compound at the desired concentration. The buffer should also contain ATP and Mg²⁺, which are required for the luciferase reaction.
-
Transfer a specific volume of cell lysate to a white-walled, opaque microplate suitable for luminescence measurements.
-
-
Signal Measurement:
-
Add the this compound-containing assay buffer to the wells with the cell lysate.
-
Immediately measure the luminescence using a plate reader. The signal is typically stable, but it is good practice to measure at a consistent time after adding the substrate.
-
-
Data Analysis:
-
Subtract the background luminescence from wells containing lysis buffer without cell lysate.
-
Normalize the signal to the protein concentration of the cell lysate to account for variations in cell number.
-
References
- 1. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brightening up Biology: Advances in Luciferase Systems for in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
AkaLumine-HCl Solutions for Injection: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AkaLumine-HCl solutions for injection. The focus is on addressing potential issues related to pH that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and pH for dissolving this compound-HCl?
A1: this compound-HCl is known for its high solubility in aqueous solutions.[1] For in vivo imaging, it is commonly dissolved in sterile water or phosphate-buffered saline (PBS).[2] While the manufacturer may provide a recommended pH range, it is crucial to ensure the final pH of the solution is compatible with the experimental animal model to avoid physiological stress. A neutral pH range of 7.2-7.4 is generally recommended for intraperitoneal injections to match physiological conditions.
Q2: How does the pH of the this compound-HCl solution affect its stability?
A2: The stability of pharmaceutical compounds can be significantly influenced by pH.[3] Extreme pH values, both acidic and alkaline, can lead to the degradation of active compounds through processes like hydrolysis or oxidation.[3] Although specific data on the pH-stability profile of this compound-HCl is not extensively published, it has been noted that the acidity of its solution could potentially lead to toxicity.[4] Therefore, maintaining a physiologically compatible pH is recommended to ensure both the stability of the compound and the welfare of the experimental animal. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C, protected from light, as suggested by suppliers.
Q3: Can the pH of the injection solution affect the bioluminescent signal?
A3: The enzymatic reaction between a luciferase, such as Akaluc or Firefly luciferase, and its substrate is pH-dependent. The optimal pH for the luciferase enzyme activity is crucial for maximal light output. While the systemic circulation will buffer the injected solution, a highly acidic or alkaline injectate could locally and transiently alter the pH, potentially impacting the initial phase of the bioluminescent reaction. One study on the reaction of recombinant firefly luciferase with this compound-HCl used a potassium phosphate buffer at pH 8.0 to measure the bioluminescence emission spectra in vitro.
Q4: What are the signs of this compound-HCl solution instability?
A4: Instability of an this compound-HCl solution can manifest as a change in color, the formation of precipitate, or a significant decrease in bioluminescent signal intensity over time when used in a standardized assay. If you observe any of these signs, it is recommended to prepare a fresh solution.
Troubleshooting Guide
Issue 1: Precipitation observed in the this compound-HCl solution upon reconstitution or storage.
-
Possible Cause: The pH of the solvent may not be optimal for maintaining the solubility of this compound-HCl, especially at high concentrations. Changes in temperature can also affect solubility.
-
Troubleshooting Steps:
-
Verify Solvent pH: Check the pH of the water or buffer used for reconstitution. Ensure it is within the recommended range (typically neutral).
-
Adjust pH: If the solvent is too acidic or basic, consider using a buffered solution like PBS at pH 7.4.
-
Gentle Warming and Sonication: As suggested for dissolving this compound-HCl, gentle warming and ultrasonication can aid in solubilization. However, avoid excessive heat, which could degrade the compound.
-
Filter Sterilization: After dissolution, filter the solution through a 0.22 µm filter to remove any potential micro-precipitates before injection.
Experimental Protocol: Preparation and pH Adjustment of this compound-HCl Solution
-
Weigh the desired amount of this compound-HCl powder in a sterile conical tube.
-
Add the required volume of sterile, pyrogen-free water or PBS (pH 7.4) to achieve the target concentration (e.g., 30 mM).
-
Gently vortex the tube until the powder is completely dissolved. If necessary, use an ultrasonic bath for short intervals.
-
Measure the pH of the solution using a calibrated pH meter with a micro-electrode.
-
If the pH is outside the desired range (e.g., below 7.0 or above 7.8 for in vivo studies), adjust it dropwise with sterile 0.1 N NaOH or 0.1 N HCl.
-
Once the desired pH is reached, bring the solution to the final volume with the solvent.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the solution as recommended (e.g., at 4°C for short-term use or frozen for long-term storage).
-
Issue 2: Inconsistent or lower-than-expected bioluminescent signal.
-
Possible Cause: The pH of the prepared this compound-HCl solution may be suboptimal for the luciferase enzyme activity. Alternatively, the compound may have degraded due to improper storage or pH.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Always use a freshly prepared or properly stored this compound-HCl solution for your experiments.
-
Standardize pH: Ensure the pH of your injection solution is consistent across all experiments. Use a buffered solvent like PBS.
-
In Vitro Validation: Perform an in vitro luciferase assay to confirm the activity of your this compound-HCl solution. This can help differentiate between a reagent issue and an in vivo experimental variable.
-
Review Injection Protocol: Ensure the injection volume and route are consistent. The timing of imaging after injection is also critical, as the peak signal time can vary.
Hypothetical Data on pH Effect on this compound-HCl Signal (In Vitro)
The following table illustrates a hypothetical scenario of how the pH of the reaction buffer could influence the light output from the Akaluc/AkaLumine reaction in an in vitro plate reader assay.
Buffer pH Relative Light Units (RLU) 5.5 45,000 6.5 120,000 7.5 250,000 8.0 280,000 8.5 180,000 Note: This data is for illustrative purposes to emphasize the importance of pH in the enzymatic reaction and does not represent actual experimental results.
-
Visual Guides
Caption: Troubleshooting workflow for precipitation issues.
Caption: Standard experimental workflow for in vivo imaging.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
AkaLumine Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and application of AkaLumine. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common issues encountered during experiments.
Quantitative Data Summary
For easy reference and comparison, the following tables summarize the key quantitative data for storing and handling this compound and its more soluble hydrochloride salt, this compound-HCl.
Table 1: Storage and Stability of this compound & this compound-HCl
| Form | Condition | Duration | Notes |
| This compound Powder | -20°C | 3 years | Keep away from direct sunlight. |
| This compound-HCl Powder | -20°C (long term), 0°C (short term) | - | Desiccated. |
| -80°C | - | Packed under argon gas. | |
| This compound in Solvent | -80°C | 1 year | - |
| This compound-HCl Stock Solution | -80°C | 6 months | Protect from light, stored under nitrogen. |
| -20°C | 1 month | Protect from light, stored under nitrogen. |
Table 2: Solubility of this compound & this compound-HCl
| Compound | Solvent | Solubility |
| This compound | Water | <2 mM |
| This compound-HCl | Water | <40 mM [1] |
| DMSO | 50 mg/mL | |
| H₂O | 50 mg/mL (requires ultrasonic) | |
| Alcohol | Soluble |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from D-luciferin?
This compound is a synthetic analog of D-luciferin, the substrate for firefly luciferase.[2] The key advantage of this compound is that its reaction with luciferase produces near-infrared (NIR) light, with a maximum emission wavelength of approximately 677 nm.[1][3] This is a significant red-shift compared to the 562 nm peak of the D-luciferin reaction.[1] The longer wavelength of light emitted by the this compound reaction penetrates biological tissues more effectively, making it superior for deep-tissue in vivo imaging.
2. What is the difference between this compound and this compound-HCl?
This compound-HCl is the hydrochloride salt of this compound. This form exhibits significantly higher solubility in aqueous solutions, such as water and phosphate-buffered saline (PBS), compared to the free base form of this compound. This improved solubility makes this compound-HCl more practical for in vivo applications.
3. How should I prepare stock and working solutions of this compound-HCl?
-
Stock Solution: To prepare a stock solution, dissolve this compound-HCl in sterile water or PBS. For example, a 60 mM stock solution can be prepared in PBS. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -80°C, protected from light.
-
Working Solution: The working solution should be freshly prepared for each experiment by diluting the stock solution in an appropriate buffer or medium. The optimal concentration of the working solution will depend on the specific application and should be determined empirically. For in vitro assays, concentrations typically range from 2.5 µM to 250 µM. For in vivo imaging, the administered dose can vary.
4. What safety precautions should I take when handling this compound?
According to the available Safety Data Sheet (SDS), this compound HCl is not classified as a hazardous substance or mixture. However, it is recommended to follow standard laboratory safety practices, including wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation, and contact with skin and eyes.
Troubleshooting Guide
Q1: I am observing a weak or no bioluminescent signal in my experiment. What could be the cause?
-
Improper Storage: this compound and its solutions are sensitive to light and temperature. Ensure that the compound and its solutions have been stored correctly at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Sub-optimal Substrate Concentration: The concentration of this compound can significantly impact the intensity of the bioluminescent signal. It is crucial to determine the optimal concentration for your specific cell type or animal model through a dose-response experiment.
-
Low Luciferase Expression: The signal intensity is directly proportional to the amount of active luciferase enzyme. Verify the expression and activity of the luciferase reporter in your system.
-
Incorrect Imaging Settings: Ensure that the imaging system is set to detect light in the near-infrared range (around 670-680 nm) and that the exposure time is adequate.
Q2: I am observing a high background signal in my in vivo imaging experiments. How can I reduce it?
A known limitation of this compound is a potential for a background signal, particularly in the hepatic region.
-
Optimize Substrate Dose and Timing: Administer the lowest effective dose of this compound-HCl. Also, perform a time-course experiment to determine the optimal imaging window after substrate administration when the specific signal is maximal and the background is minimal.
-
Use of Akaluc: The combination of this compound with the engineered luciferase, Akaluc, can significantly enhance the signal-to-background ratio, providing much brighter signals than the conventional firefly luciferase.
-
Appropriate Controls: Always include control animals that do not express luciferase to accurately assess the level of background signal.
Q3: My results show high variability between replicates. What are the possible reasons?
-
Inconsistent Reagent Preparation: Ensure that stock and working solutions are prepared consistently and accurately for each experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume variations.
-
Uneven Cell Plating: For in vitro assays, ensure that cells are evenly distributed in the wells of the microplate.
-
Variable Substrate Administration: For in vivo experiments, ensure consistent administration of the this compound-HCl solution (e.g., intraperitoneal injection technique).
Experimental Protocols
Detailed Methodology for In Vivo Bioluminescence Imaging
This protocol provides a general framework for in vivo imaging using this compound-HCl in a mouse model with luciferase-expressing tumor cells.
Materials:
-
This compound-HCl
-
Sterile, pyrogen-free PBS or saline
-
Luciferase-expressing cells
-
Animal model (e.g., mouse)
-
In vivo imaging system capable of detecting near-infrared signals
Procedure:
-
Preparation of this compound-HCl Solution:
-
On the day of the experiment, prepare a fresh working solution of this compound-HCl by dissolving it in sterile PBS or saline. A typical concentration for a working solution is 2.5 mg/mL in water.
-
Filter-sterilize the solution through a 0.22 µm syringe filter before injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
If necessary, shave the area of interest to minimize light scattering by fur.
-
-
Substrate Administration:
-
Administer the prepared this compound-HCl solution to the mouse via intraperitoneal (i.p.) injection. A typical dose is 25 mg/kg.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points after substrate injection to determine the peak signal intensity. Typically, imaging is performed starting a few minutes after injection.
-
Set the imaging parameters appropriately for near-infrared detection (e.g., emission filter around 670-680 nm). The exposure time may need to be optimized based on the signal intensity.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal from the region of interest.
-
Normalize the signal to a control group or baseline measurements as required by the experimental design.
-
Visualizations
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Simplified this compound-luciferase reaction pathway.
References
- 1. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
addressing autofluorescence issues with near-infrared imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to autofluorescence in near-infrared (NIR) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in NIR imaging?
Autofluorescence is the natural emission of light by biological structures when they are excited by an external light source.[1] In fluorescence imaging, this endogenous fluorescence can create a high background signal that obscures the specific signal from your targeted fluorescent probes, leading to a low signal-to-background ratio (SBR) and reduced sensitivity.[2][3] While NIR imaging is generally preferred over visible light imaging due to lower autofluorescence, it can still be a significant issue, particularly in the NIR-I window (700-900 nm).[2][4]
Q2: What are the primary sources of autofluorescence in biological tissues?
Autofluorescence in biological tissues arises from various endogenous fluorophores. Key contributors include:
-
Structural Proteins: Collagen and elastin are major sources of autofluorescence.
-
Metabolic Co-factors: NADH and flavins (FAD, FMN) contribute to autofluorescence, primarily in the visible spectrum but can have tails extending into the NIR.
-
Pigments: Lipofuscin, a pigment that accumulates with age, and heme groups in red blood cells are also significant sources.
-
Dietary Components: For in vivo animal imaging, chlorophyll and its derivatives from standard rodent chow are a major source of autofluorescence in the gastrointestinal tract.
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.
Q3: How can I determine if autofluorescence is impacting my experiment?
To assess the contribution of autofluorescence, it is crucial to include an unstained control in your experimental setup. This involves preparing a sample in the exact same way as your experimental samples, including fixation and any other processing steps, but omitting the fluorescent probe. Imaging this control sample using the same settings as your experimental samples will reveal the level and localization of background autofluorescence.
Troubleshooting Guides
Issue 1: High background signal in the gastrointestinal (GI) tract during in vivo animal imaging.
This is a common problem, especially when imaging in the NIR-I window with excitation wavelengths around 670 nm.
Cause: The primary cause is high levels of chlorophyll and its derivatives in standard rodent chow, which are highly fluorescent.
Solutions:
-
Dietary Modification: Switch the animals to a purified, alfalfa-free diet for at least one to two weeks before imaging. This can reduce background autofluorescence by more than two orders of magnitude.
-
Wavelength Selection: If possible, shift to longer excitation and emission wavelengths. Using excitation wavelengths of 760 nm or 808 nm, or detecting emission in the NIR-II window (1000-1700 nm), can significantly reduce gut autofluorescence.
Issue 2: Diffuse background fluorescence throughout the tissue section.
This can be caused by a variety of factors related to sample preparation and the inherent properties of the tissue.
Causes:
-
Endogenous fluorophores like collagen, elastin, and lipofuscin.
-
Fixation-induced autofluorescence from aldehyde fixatives.
-
Presence of red blood cells.
Solutions:
-
Optimize Fixation:
-
Use the lowest effective concentration of paraformaldehyde (PFA) and fix for the minimum time required.
-
Consider alternative fixatives like ice-cold methanol or ethanol, though their suitability depends on the target antigen.
-
For ex vivo tissues, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells.
-
-
Chemical Quenching:
-
Sodium Borohydride (NaBH₄): Effective for reducing aldehyde-induced autofluorescence.
-
Sudan Black B: Can reduce lipofuscin-related autofluorescence.
-
-
Photobleaching: Before applying your fluorescent probe, intentionally photobleach the tissue section using a strong light source. This can reduce the background signal from endogenous fluorophores.
-
Fluorophore Selection: Choose bright fluorophores that emit in the far-red or NIR range, as autofluorescence is generally weaker at longer wavelengths.
Issue 3: Weak specific signal that is difficult to distinguish from the background.
Even with some background autofluorescence, a strong specific signal should be detectable. If your signal is weak, the issue may lie with your staining protocol or imaging parameters, in addition to the autofluorescence.
Solutions:
-
Increase Signal-to-Background Ratio (SBR):
-
Titrate your fluorescently labeled antibody or probe to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.
-
Ensure adequate washing steps to remove unbound probes.
-
-
Instrumental and Software Approaches:
-
Longer Wavelength Imaging: Moving to the NIR-II window (1000-1700 nm) offers significantly lower autofluorescence and deeper tissue penetration.
-
Spectral Unmixing: This powerful technique uses software to separate the spectral signature of your fluorophore from the broad emission spectrum of autofluorescence. This requires a spectral imaging system capable of capturing images at multiple emission wavelengths.
-
Data Presentation
Table 1: Impact of Diet and Wavelength Selection on Autofluorescence
| Diet | Excitation Wavelength (nm) | Emission Range | Relative Abdominal Autofluorescence |
| Standard Chow | 670 | NIR-I | High |
| Purified Diet | 670 | NIR-I | Low |
| Standard Chow | 760 | NIR-I | Low |
| Standard Chow | 808 | NIR-I | Low |
| Standard Chow | 670 | NIR-II | Low |
Data summarized from findings indicating that switching to a purified diet or using longer excitation/emission wavelengths reduces autofluorescence by over two orders of magnitude.
Experimental Protocols
Protocol 1: Dietary Modification for In Vivo Imaging
-
Animal Acclimatization: Upon arrival, house animals in standard conditions with ad-libitum access to standard chow and water.
-
Dietary Switch: At least one to two weeks prior to the imaging experiment, switch the experimental group to a purified, alfalfa-free, and chlorophyll-free diet. The control group should remain on the standard chow for comparison of autofluorescence levels.
-
Housing: Maintain the animals on the purified diet throughout the duration of the experiment. Ensure fresh food and water are provided regularly.
-
Imaging: Proceed with the NIR imaging protocol. Acquire images of both the experimental and control groups to demonstrate the reduction in GI tract autofluorescence.
Protocol 2: Sodium Borohydride Treatment for Fixed Tissues
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: If required for your antibody, perform antigen retrieval according to your established protocol.
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Immerse the slides in the NaBH₄ solution for 30 minutes at room temperature.
-
-
Washing: Wash the slides thoroughly in PBS three times for 5 minutes each.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Visualizations
Caption: A step-by-step workflow to diagnose and resolve high autofluorescence issues.
Caption: The logical workflow of spectral unmixing to remove autofluorescence.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]
optimizing image acquisition time for AkaLumine kinetics
Welcome to the technical support center for optimizing image acquisition time for AkaLumine kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during bioluminescence imaging experiments with the this compound substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over D-luciferin?
A1: The primary advantage of this compound is its near-infrared (NIR) light emission, with a peak wavelength of approximately 677 nm.[1][2][3] This longer wavelength is less susceptible to absorption by hemoglobin and water in tissues, allowing for significantly improved deep-tissue imaging and higher signal penetration compared to D-luciferin, which has a peak emission at a shorter wavelength.[4][5] This property makes the this compound-Akaluc system particularly powerful for non-invasively visualizing cells deep within living animals.
Q2: How do I determine the optimal time to start imaging after this compound injection?
A2: The optimal imaging time depends on the specific animal model, the route of substrate administration, and the biological question. It is crucial to perform a kinetic study to determine the peak signal time and plateau phase for your specific experimental setup. To do this, inject the this compound substrate and acquire a series of images at regular intervals (e.g., every 5-10 minutes) until the signal intensity starts to decline. This will generate a kinetic curve of luciferase activity, allowing you to identify the time point of maximum light emission for subsequent experiments. For intraperitoneal (IP) or subcutaneous (SQ) injections, peak signal is often observed around 10-20 minutes post-injection, while for intravenous (IV) injections, the peak is typically much earlier, around 2-5 minutes.
Q3: My bioluminescent signal is weak. What are the possible causes and solutions?
A3: A weak signal can stem from several factors. Here are some common causes and troubleshooting steps:
-
Sub-optimal Imaging Time: You may be imaging before or after the peak of the kinetic curve. Ensure you have determined the optimal imaging window by performing a kinetic study.
-
Low Substrate Concentration: Insufficient this compound concentration can limit the enzymatic reaction, leading to a weak signal. While this compound generally requires a lower concentration for saturation compared to D-luciferin, it's essential to use an optimized dose.
-
Inefficient Substrate Delivery: The route of administration can impact substrate biodistribution. For instance, intraperitoneal injections in models with extensive intraperitoneal disease might lead to artificially high signals in that region. Consider alternative routes like subcutaneous or intravenous injections if necessary.
-
Low Reporter Gene Expression: The expression level of the luciferase reporter (e.g., Akaluc) in your cells might be low. This could be due to issues with transfection or transduction efficiency.
-
Incorrect Imaging Parameters: Sub-optimal camera settings can lead to poor signal detection. Try increasing the exposure time or using a higher binning setting to improve sensitivity. However, be mindful of potential pixel saturation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Background Signal
Symptoms:
-
Diffuse signal across the animal, not localized to the area of interest.
-
Signal detected in naïve animals (not expressing luciferase) after this compound injection.
Possible Causes:
-
Non-specific Signal Generation: this compound-HCl administration has been reported to generate non-specific signals in some animal models, particularly in the liver.
-
Substrate Auto-oxidation: While less common with this compound compared to some other substrates, auto-oxidation can contribute to background noise.
-
Light Leaks: The imaging chamber may not be completely light-tight.
Solutions:
-
Establish a Baseline: Always image a control group of naïve animals injected with this compound to quantify the level of non-specific signal.
-
Optimize Substrate Dose: Use the lowest effective concentration of this compound that provides a robust signal from your specific reporter cells to minimize background.
-
Ex Vivo Imaging: To confirm the source of the signal, perform ex vivo imaging of dissected organs after the in vivo session.
-
Check Imaging System: Ensure the imaging system is properly sealed and calibrated to minimize background noise from the instrument itself.
Issue 2: Signal Saturation
Symptoms:
-
Pixels in the brightest region of the image appear as a flat, uniform area with the maximum possible intensity value.
-
Reported signal radiance values are erroneously low.
Possible Causes:
-
Excessively Long Exposure Time: Collecting light for too long can overfill the pixels on the CCD sensor.
-
High Binning Settings: High binning combines the charge from multiple pixels, which can lead to saturation even with shorter exposure times.
-
Very Strong Bioluminescent Signal: High levels of luciferase expression can produce a signal that quickly saturates the detector.
Solutions:
-
Reduce Exposure Time: Decrease the image acquisition time.
-
Lower Binning: Use a lower binning setting (e.g., 4x4 instead of 8x8).
-
Adjust F-stop: If your imaging system allows, increase the f-stop value to reduce the amount of light reaching the detector.
-
Image at an Earlier Time Point: If the signal is too strong at the peak of the kinetic curve, consider imaging slightly before the peak.
Data Summary Tables
Table 1: Comparison of Bioluminescent Properties - this compound vs. D-luciferin
| Feature | This compound | D-luciferin | Reference(s) |
| Peak Emission Wavelength | ~677 nm (Near-Infrared) | ~578-612 nm (Yellow-Red) | |
| Tissue Penetration | High | Moderate | |
| Relative in vivo Brightness | Up to 100-fold brighter than D-luciferin with Akaluc | Standard | |
| Substrate Saturation | Occurs at lower concentrations | Requires higher concentrations | |
| Potential for Non-specific Signal | Reported in some models | Lower |
Table 2: Recommended Starting Parameters for Image Acquisition
| Parameter | Initial Setting | Adjustment for Weak Signal | Adjustment for Saturated Signal | Reference(s) |
| Exposure Time | 5 - 60 seconds | Increase (up to 600 seconds) | Decrease | |
| Binning | 4x4 or 8x8 | Increase (e.g., 16x16) | Decrease | |
| F-stop | Lowest setting (e.g., f/1) | - | Increase |
Experimental Protocols
Protocol 1: Determining the Kinetic Curve for this compound
-
Animal Preparation: Prepare the animal model expressing the luciferase reporter as per your standard protocol. Anesthetize the animal.
-
Substrate Preparation: Dissolve this compound-HCl in sterile saline to the desired concentration (e.g., 15-30 mM).
-
Substrate Administration: Inject the prepared this compound solution via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous). A typical starting dose is 100 µl for a 20g mouse.
-
Image Acquisition: Immediately place the animal in the imaging chamber and begin acquiring a series of images.
-
For IP or SQ injections, acquire images every 5-10 minutes for up to 60 minutes.
-
For IV injections, acquire images every 1-5 minutes for up to 30 minutes.
-
-
Data Analysis: Use the imaging software to draw a region of interest (ROI) over the area of expected signal. Plot the total flux (photons/second) from the ROI against time post-injection to generate the kinetic curve.
-
Determine Peak Time: Identify the time point at which the signal intensity is maximal. This will be the optimal imaging time for future experiments with this model.
Visualizations
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AkaLumine vs. D-luciferin: A Comparative Guide for Deep Tissue Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking to optimize in vivo bioluminescence imaging (BLI), the choice of substrate is paramount for achieving high sensitivity, particularly in deep tissue applications. This guide provides an objective comparison of the traditional substrate, D-luciferin, and a newer analog, AkaLumine, supported by experimental data and detailed protocols to inform your experimental design.
Bioluminescence imaging is a powerful and widely adopted modality for non-invasively monitoring cellular and molecular processes in living subjects. The technique relies on the enzymatic reaction between a luciferase enzyme, typically firefly luciferase (Fluc), and a luciferin substrate.[1][2] The emitted light is then captured to visualize and quantify biological activity. However, the relatively short wavelength of light produced by the conventional D-luciferin/Fluc reaction is significantly attenuated by biological tissues, limiting sensitivity in deep-seated models such as tumors in the lung, brain, or abdomen.[3][4][5] To overcome this limitation, novel luciferin analogs have been developed, with this compound emerging as a promising alternative for enhanced deep tissue imaging.
Quantitative Comparison of Substrate Performance
The key advantages of this compound over D-luciferin stem from its distinct chemical properties, which translate to superior performance in deep tissue imaging. The data presented below, compiled from multiple studies, highlights these differences.
| Property | D-luciferin | This compound-HCl | Reference(s) |
| Peak Emission Wavelength | ~562 nm | ~677 nm | |
| Relative Photon Flux (in vivo, deep tissue) | Baseline | >40-fold higher | |
| Tissue Penetration | Baseline | 5 to 8.3-fold higher | |
| Optimal Concentration | High (e.g., 150 µM) | Low (e.g., 2.5 µM) | |
| Water Solubility | Moderate | High (<40 mM) | |
| Serum Half-life | ~9 minutes | ~40 minutes |
Signaling Pathways and Experimental Workflow
To understand the fundamental differences in their application, it is essential to visualize the bioluminescent reaction and the typical experimental workflow.
Bioluminescent Reaction Mechanism
The underlying principle for both D-luciferin and this compound is the luciferase-catalyzed oxidation that produces light. In the presence of ATP and oxygen, firefly luciferase adenylates the luciferin substrate, which is then oxidized to form an unstable, high-energy intermediate. As this intermediate decays to its ground state, it releases energy in the form of a photon.
Caption: Luciferase-catalyzed reaction for light production.
In Vivo Imaging Experimental Workflow
A typical in vivo bioluminescence imaging experiment involves the administration of the substrate to an animal model expressing luciferase, followed by image acquisition using a sensitive CCD camera.
Caption: Standard workflow for in vivo bioluminescence imaging.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and quantifiable results.
Preparation of D-luciferin for In Vivo Imaging
-
Reconstitution: Prepare a stock solution of D-luciferin at a concentration of 15 mg/mL in sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (dPBS). Ensure the solution is thoroughly mixed until the D-luciferin is completely dissolved.
-
Sterilization: Filter the reconstituted solution through a 0.22 µm syringe filter to ensure sterility.
-
Storage: For immediate use, the solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the solution into sterile tubes and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
In Vivo Administration and Imaging with D-luciferin
-
Dosing: The standard recommended dose for D-luciferin is 150 mg/kg of body weight. This typically corresponds to an injection volume of 10 µL per gram of body weight for a 15 mg/mL stock solution.
-
Administration: Administer the D-luciferin solution via intraperitoneal (IP) injection. For IP injections in mice, it is recommended to inject into the lower right quadrant of the abdomen to avoid the bladder and other vital organs. Intravenous (IV) injection is also an option, which leads to a more rapid peak in signal.
-
Timing: After IP injection, wait approximately 10-20 minutes before imaging to allow for substrate distribution and for the signal to reach its peak. For IV injection, the peak signal is typically observed within 2-5 minutes. It is highly recommended to perform a kinetic study for each new animal model to determine the precise peak signal time.
-
Imaging: Anesthetize the animal and place it in the imaging chamber of a system like the IVIS Spectrum. Acquire images for a set duration, typically ranging from a few seconds to several minutes depending on signal intensity.
Preparation and Administration of this compound-HCl for In Vivo Imaging
-
Reconstitution: Due to its higher water solubility, this compound-HCl can be prepared in sterile dPBS or water at the desired concentration. A concentration of 25 mg/kg has been shown to be sufficient for maximal in vivo signal with the engineered Akaluc luciferase.
-
Administration and Dosing: this compound-HCl is typically administered via IP injection. In comparative studies, doses ranging from 1 mM have been used. One study noted that a 40-fold higher concentration of D-luciferin was required to achieve a signal intensity comparable to that of this compound-HCl.
-
Timing and Imaging: After IP injection of this compound-HCl, the signal can be imaged. Similar to D-luciferin, a kinetic study is recommended to determine the optimal imaging window. Some studies have performed imaging 4 hours after D-luciferin injection, at which point the D-luciferin signal is negligible, to allow for same-animal comparisons. The longer serum half-life of this compound may allow for a wider imaging window.
Key Considerations and Conclusion
While D-luciferin remains a widely used and effective substrate for many BLI applications, this compound offers significant advantages for deep tissue imaging. Its near-infrared emission wavelength results in less tissue attenuation and significantly higher signal detection from deep-seated sources. This enhanced sensitivity can be critical for studies involving small numbers of cells, such as tracking early-stage tumor development or metastatic events.
However, researchers should be aware of potential limitations. Some studies have reported a higher background signal in the liver with this compound, which could interfere with the quantification of signals from nearby organs.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Bioluminescence Imaging Dynamics by D-Luciferin Uptake and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.office.uec.ac.jp]
- 4. Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of AkaLumine and CycLuc1 for In Vivo Bioluminescence Imaging
For researchers, scientists, and drug development professionals seeking to optimize in vivo bioluminescence imaging (BLI) assays, the choice of substrate is paramount. This guide provides a comprehensive comparison of two prominent luciferin analogs, AkaLumine and CycLuc1, offering enhanced sensitivity and tissue penetration compared to the traditional D-luciferin. We present a detailed analysis of their performance characteristics, supported by experimental data, to facilitate informed decisions for specific research applications.
Executive Summary
This compound and CycLuc1 are synthetic luciferins that have been developed to overcome the limitations of D-luciferin in deep-tissue in vivo imaging. Both substrates offer significant advantages, including red-shifted emission spectra and improved bioavailability. This compound, particularly when paired with its engineered luciferase AkaLuc, exhibits a near-infrared (NIR) emission that allows for exceptional sensitivity in deep tissues.[1][2][3] CycLuc1 is also a potent substrate, demonstrating enhanced brightness and brain penetrance compared to D-luciferin.[4][5] The selection between this compound and CycLuc1 will ultimately depend on the specific requirements of the experimental model, such as the depth of the target tissue and the desired signal intensity.
Quantitative Performance Data
The following tables summarize the key performance indicators of this compound and CycLuc1 based on published experimental data.
Table 1: Physicochemical and Spectral Properties
| Property | This compound | CycLuc1 | D-luciferin (for reference) |
| Paired Luciferase | AkaLuc (engineered), Firefly Luciferase (Fluc) | Firefly Luciferase (Fluc), Luc2 | Firefly Luciferase (Fluc) |
| Peak Emission Wavelength (λmax) | ~677 nm (with Fluc), ~670-680 nm (with AkaLuc) | ~599 nm | ~562 nm |
| Emission Spectrum | Near-Infrared (NIR) | Red-shifted visible | Yellow-Green |
| Brain Penetrance | Yes | Yes | Limited |
| Water Solubility | High (as this compound-HCl) | Soluble to 100 mM in DMSO | High |
Table 2: In Vivo Performance Comparison
| Parameter | This compound | CycLuc1 | Key Findings |
| Relative Brightness (Photon Flux) | Significantly higher than D-luciferin, especially in deep tissues. Up to 8.1-fold higher than D-luciferin in lung metastasis models. | ~8-fold greater photon flux than D-luciferin in early-stage intracranial xenografts. 3 to 4-fold greater emission than D-luciferin in cardiovascular brain regions. | Both substrates offer substantially brighter signals than D-luciferin in vivo. |
| Deep Tissue Imaging | Superior performance due to NIR emission, with 5- and 8.3-fold higher penetration than D-luciferin through 4- or 8-mm thick tissue, respectively. 3.3-fold increase in detection sensitivity of disseminated cancer cells in the lung compared with CycLuc1. | More suitable for deep tissue imaging than D-luciferin. | This compound's NIR emission provides a distinct advantage for imaging deep-seated targets. |
| Effective Dose | Maximal signals attained at very low concentrations. | Effective at 10- to 20-fold lower concentrations than D-luciferin (7.5–15 mg/kg vs. 150 mg/kg). | Both substrates are effective at lower doses than D-luciferin, reducing potential toxicity and cost. |
| Signal Kinetics | Long-lasting signal. | Persistent light output, with a signal peak at 6-10 minutes that can last up to 1 hour. | Both provide sustained signals suitable for longitudinal imaging studies. |
Experimental Protocols
Below are generalized methodologies for in vivo bioluminescence imaging using this compound and CycLuc1, based on protocols described in the cited literature.
General In Vivo Bioluminescence Imaging Protocol
-
Animal Preparation: Anesthetize mice bearing luciferase-expressing cells using isoflurane (typically 1-2% in oxygen).
-
Substrate Preparation:
-
This compound-HCl: Dissolve in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 30 mM).
-
CycLuc1: Dissolve in a suitable solvent such as DMSO and then dilute in PBS to the final working concentration (e.g., 5-25 mg/kg).
-
-
Substrate Administration: Administer the prepared substrate to the anesthetized mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume and concentration will depend on the specific experiment and mouse model.
-
Image Acquisition:
-
Place the mouse in the light-tight chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire images at various time points post-injection (e.g., 5, 10, 15, 30, 60 minutes) to determine peak signal intensity.
-
Use an open emission filter to collect all emitted photons, or specific filters to capture light within a certain wavelength range.
-
Exposure times will vary depending on the signal intensity, typically ranging from seconds to a few minutes.
-
-
Data Analysis:
-
Quantify the photon flux (photons/second/cm²/steradian) from a defined region of interest (ROI) using the imaging software.
-
Compare the signal intensities between different experimental groups.
-
Visualizations
Signaling Pathway
The fundamental mechanism for both this compound and CycLuc1 involves an ATP-dependent oxidation reaction catalyzed by luciferase, resulting in the emission of light.
Caption: General signaling pathway for luciferase-mediated bioluminescence.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo imaging study of this compound and CycLuc1.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mayo.edu [mayo.edu]
- 5. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Tumor Burden: A Comparative Guide to AkaLumine and Other Quantitative Assessment Methods
For researchers, scientists, and drug development professionals at the forefront of oncology research, the accurate and sensitive quantification of tumor burden is paramount. This guide provides a comprehensive comparison of AkaLumine-based bioluminescence imaging with other established methods, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your preclinical studies.
Executive Summary
Bioluminescence imaging (BLI) has become an indispensable tool for non-invasively monitoring tumor progression and therapeutic response in preclinical models. The development of the this compound substrate in conjunction with the engineered Akaluciferase (Akaluc) represents a significant advancement in this field, offering enhanced sensitivity and deeper tissue penetration compared to the traditional D-luciferin/Firefly luciferase (Fluc) system. This guide delves into a quantitative comparison of this compound/Akaluc with D-luciferin/Fluc and other imaging modalities such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), providing the necessary data and protocols to make informed decisions for your research.
Bioluminescence Imaging: this compound vs. D-luciferin
The core advantage of the this compound/Akaluc system lies in its near-infrared (NIR) light emission, which is less absorbed and scattered by biological tissues, leading to superior performance for in vivo imaging, particularly for deep-seated tumors.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of the this compound/Akaluc system compared to the conventional D-luciferin/Fluc system based on published experimental data.
| Parameter | This compound/Akaluc System | D-luciferin/Fluc System | Reference |
| In Vitro Signal Intensity | >10-fold higher signal | Standard | [1] |
| In Vivo Signal Intensity (Intracranial Tumors) | >100-fold higher signal | Standard | [1] |
| In Vivo Signal Intensity (Subcutaneous Tumors) | >40-fold higher signal | Standard | [2] |
| In Vivo Detection Limit (Intracranial) | As low as 5,000 cells | Typically >100,000 cells | [1] |
| In Vivo Detection Limit (Mammary Gland) | Approximately 1,000 cells | 10,000 - 50,000 cells | [3] |
| Emission Maximum | ~677 nm (Near-Infrared) | ~562 nm (Visible) | |
| Tissue Penetration | 5 to 8.3-fold higher | Standard |
Table 1: In Vitro and In Vivo Performance Comparison.
| Parameter | This compound/Akaluc System | D-luciferin/Fluc System | Reference |
| Substrate | This compound-HCl | D-luciferin | |
| Luciferase | Akaluciferase (Akaluc) | Firefly Luciferase (Fluc) | |
| In Vivo Substrate Dosage (Intraperitoneal) | 25-50 mg/kg | 150 mg/kg | |
| Time to Peak Signal (Intraperitoneal) | ~10-17 minutes | ~10-15 minutes |
Table 2: Reagent and Dosing Comparison.
Experimental Protocols
General In Vivo Bioluminescence Imaging Protocol
This protocol outlines the key steps for quantitative assessment of tumor burden in mice using bioluminescence imaging.
-
Cell Line Preparation:
-
Transduce the cancer cell line of interest with a lentiviral vector to stably express either Akaluc or Fluc.
-
Select clones with high and stable luciferase expression.
-
-
Animal Model:
-
Implant the luciferase-expressing tumor cells into the desired location (e.g., subcutaneously, orthotopically) in immunocompromised mice.
-
-
Substrate Preparation and Administration:
-
This compound-HCl: Dissolve in sterile water or PBS to a concentration of 30 mM. Administer intraperitoneally (i.p.) at a dose of 25-50 mg/kg.
-
D-luciferin: Dissolve in sterile PBS to a concentration of 15 mg/mL. Administer i.p. at a dose of 150 mg/kg.
-
Administer the substrate 10-17 minutes prior to imaging to allow for distribution and peak signal emission.
-
-
Image Acquisition:
-
Anesthetize mice using isoflurane.
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time typically ranging from 1 second to 1 minute, adjusting to avoid signal saturation.
-
Use an open emission filter for total photon collection.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/s/cm²/sr).
-
Correlate the signal intensity with tumor volume as determined by other methods like caliper measurements or MRI for validation.
-
Visualizing the Workflow and Principles
Caption: A streamlined workflow for quantitative tumor assessment using in vivo bioluminescence imaging.
Caption: The enzymatic reaction underlying bioluminescence imaging systems.
Comparison with Other Quantitative Imaging Modalities
While BLI is a powerful tool, other imaging modalities offer complementary information and may be more suitable for specific research questions.
| Modality | Principle | Advantages | Disadvantages | Primary Application in Tumor Assessment | Reference |
| Bioluminescence Imaging (BLI) | Enzymatic light production | High sensitivity, high throughput, low cost, longitudinal studies. | Low spatial resolution, requires genetic modification of cells, signal attenuation with depth. | Monitoring tumor growth, metastasis, and therapeutic response. | |
| Magnetic Resonance Imaging (MRI) | Nuclear magnetic resonance | Excellent soft tissue contrast, high spatial resolution, provides anatomical and functional information, no ionizing radiation. | Lower throughput, higher cost, can be time-consuming. | Precise tumor localization and volumetric measurements. | |
| Computed Tomography (CT) | X-ray attenuation | High spatial resolution, rapid acquisition. | Poor soft tissue contrast, uses ionizing radiation. | An alternative for measuring tumor growth, especially in models where BLI is less accurate. | |
| Fluorescence Imaging (FLI) | Excitation and emission of fluorophores | High sensitivity, can use various reporters. | Requires external light source, high background signal can be an issue. | Assessing tumor burden and for fluorescence-guided surgery. |
Table 3: Comparison of In Vivo Imaging Modalities for Tumor Burden Assessment.
Conclusion
The this compound/Akaluc bioluminescence imaging system offers a significant improvement in sensitivity for the quantitative assessment of tumor burden in preclinical models, particularly for deep-tissue applications. Its enhanced signal intensity and near-infrared emission allow for the detection of smaller tumors and a more accurate representation of tumor growth and therapeutic response compared to the traditional D-luciferin/Fluc system. However, the choice of imaging modality should always be guided by the specific scientific question. For studies requiring high-resolution anatomical detail, MRI remains the gold standard. CT can be a valuable alternative when BLI is not feasible or accurate. By understanding the strengths and limitations of each technique, researchers can select the most appropriate tool to generate robust and reliable data in the quest to develop new and effective cancer therapies.
References
Unveiling Tumor Burden: A Comparative Guide to AkaLumine Bioluminescence Imaging
For researchers, scientists, and drug development professionals at the forefront of oncology research, the accurate and sensitive tracking of tumor progression in vivo is paramount. Bioluminescence imaging (BLI) has emerged as a powerful, non-invasive tool for this purpose. This guide provides an objective comparison of the novel luciferin analog, AkaLumine, with the traditional D-luciferin, supported by experimental data, to assist in the selection of the optimal substrate for monitoring tumor volume.
This compound, a synthetic luciferin analog, in combination with firefly luciferase (Fluc) or the engineered Akaluc luciferase, offers a significant advancement in in vivo bioluminescence imaging. Its key advantage lies in the emission of near-infrared (NIR) light (peak emission ~675-677 nm), which is less absorbed by biological tissues like hemoglobin and water compared to the yellow-green light produced by the conventional D-luciferin/Fluc system (peak emission ~562 nm).[1][2][3] This superior tissue penetration translates to a markedly enhanced sensitivity for detecting tumors, particularly those located deep within the body.[2]
Performance Comparison: this compound vs. D-luciferin
Experimental data consistently demonstrates the superior performance of this compound-based systems in detecting and monitoring tumor growth. Studies have reported that the bioluminescent signal produced by this compound can be over 40-fold higher than that of D-luciferin when imaging subcutaneous tumors at the same dose.[4] When paired with the optimized Akaluc luciferase, the signal can be more than 100-fold higher in vivo compared to the standard Fluc/D-luciferin system. This heightened sensitivity allows for the detection of smaller tumors and even single cells, enabling earlier and more accurate assessment of tumor engraftment and progression.
While a strong correlation between the bioluminescent signal and tumor volume has been established, it is important to note that this correlation may plateau for very large tumors (>40 mm³), potentially due to factors like necrosis and reduced substrate delivery to the tumor core.
| Feature | This compound | D-luciferin |
| Peak Emission Wavelength | ~675-677 nm (Near-Infrared) | ~562 nm (Yellow-Green) |
| Tissue Penetration | High | Low to Moderate |
| In Vivo Signal Intensity | Significantly higher (40-100x+) | Standard |
| Sensitivity | High (single-cell detection possible) | Moderate |
| Optimal Luciferase Partner | Akaluc (engineered) or Firefly Luciferase | Firefly Luciferase |
| Correlation with Tumor Volume | Strong, but may plateau in very large tumors | Good, with similar limitations for large tumors |
Quantitative Data Summary
| Comparison Metric | This compound System | D-luciferin System | Reference |
| In Vivo Signal Fold Increase (Akaluc/AkaLumine vs Fluc/D-luciferin) | >100-fold | 1-fold (baseline) | |
| In Vitro Signal Fold Increase (Akaluc/AkaLumine vs Fluc/D-luciferin) | >10-fold | 1-fold (baseline) | |
| Tissue Penetration Efficiency (8mm tissue) | 8.3-fold higher | 1-fold (baseline) | |
| In Vivo Signal Fold Increase (Subcutaneous Tumor, same dose) | >40-fold | 1-fold (baseline) |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a typical experimental protocol for in vivo bioluminescence imaging to assess the correlation between this compound signal and tumor volume.
Cell Line Preparation:
-
Cancer cells are genetically engineered to stably express a luciferase reporter, such as firefly luciferase (Fluc) or the optimized Akaluc.
-
Transduction can be achieved using lentiviral vectors.
-
Luciferase expression and activity should be confirmed in vitro before in vivo studies.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft tumor models.
-
A specific number of luciferase-expressing cancer cells (e.g., 1 x 10⁶) are implanted subcutaneously or orthotopically into the mice.
In Vivo Bioluminescence Imaging:
-
Mice are anesthetized using isoflurane.
-
The substrate, this compound-HCl (dissolved in sterile water or PBS), is administered to the mice, typically via intraperitoneal (i.p.) injection. A common dosage is 25 mg/kg. For comparison, D-luciferin is often administered at 150 mg/kg.
-
Imaging is performed using an in vivo imaging system (IVIS) equipped with a sensitive CCD camera.
-
Images are acquired at multiple time points after substrate injection to determine the peak signal intensity. For this compound, peak signals are often observed around 10-15 minutes post-injection.
-
The bioluminescent signal is quantified as total flux (photons/second) or radiance (photons/second/cm²/steradian) from a defined region of interest (ROI) encompassing the tumor.
Tumor Volume Measurement:
-
Tumor volume is measured externally using calipers, with the volume calculated using the formula: (Length x Width²)/2.
-
For more precise measurements, especially for orthotopic tumors, imaging modalities like MRI can be used and correlated with the bioluminescence signal.
Data Analysis:
-
The quantified bioluminescent signal is plotted against the measured tumor volume for each animal over time.
-
Statistical analysis, such as Pearson correlation, is used to determine the strength of the correlation between the this compound signal and tumor volume.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the bioluminescence signaling pathway and the experimental workflow.
Caption: Mechanism of this compound-mediated bioluminescence.
Caption: Workflow for correlating this compound signal with tumor volume.
References
- 1. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Cell Tracking Accuracy: A Comparative Guide to AkaLumine
Bioluminescence imaging (BLI) is a powerful and widely adopted technique for non-invasively monitoring cellular and molecular processes within living organisms.[1][2][3] This method is particularly valuable in preclinical research for tracking the fate of transplanted cells, such as stem cells or immune cells, and for monitoring tumor growth and metastasis.[1][2] The conventional BLI system relies on the firefly luciferase (Fluc) enzyme and its substrate, D-luciferin. However, the light emitted from this reaction is in the yellow-green spectrum (λmax ≈ 562 nm), which is readily absorbed and scattered by biological tissues, limiting detection sensitivity, especially for deep-tissue targets.
To overcome this limitation, a synthetic luciferin analog, AkaLumine, was developed. When paired with a specifically engineered firefly luciferase mutant, Akaluc, it forms the AkaBLI system. This system produces near-infrared (NIR) light (λmax ≈ 677 nm), which has significantly better penetration through biological tissues. This guide provides an objective comparison of the this compound-based system with other alternatives, supported by experimental data, to assist researchers in selecting the optimal tools for validating in vivo cell tracking accuracy.
Comparative Performance of Bioluminescent Substrates
The efficacy of a bioluminescent system for in vivo cell tracking is determined by several key parameters, including the wavelength of emitted light, signal intensity, tissue penetration, and potential for background signal. This compound and its dedicated enzyme Akaluc have demonstrated significant advantages over the traditional D-luciferin/Fluc system and other synthetic analogs like CycLuc1.
The most notable advantage of this compound is its near-infrared emission, which leads to superior deep-tissue imaging capabilities. Experimental data shows that bioluminescence from this compound-HCl has 5- to 8.3-fold higher penetration through 4- or 8-mm-thick tissue sections compared to D-luciferin. In vivo studies tracking glioma expansion have reported that the AkaBLI system can generate signals more than 100-fold higher than the standard Fluc system. This enhanced sensitivity allows for the detection of as few as 5,000 transplanted cells and enables the monitoring of tumors at their earliest stages of development. In some models, the AkaBLI signal was reported to be 1000 times stronger than the natural luciferase-luciferin reaction in the mouse brain.
However, some studies have reported drawbacks. For instance, this compound-HCl has been found to be unsuitable for tracking certain parasitic infections in vivo due to high background signals in the liver. Additionally, skin toxicity has been reported in mice, potentially due to the acidity of the this compound-HCl solution.
| Feature | This compound / Akaluc System | D-luciferin / Fluc System | CycLuc1 / Fluc System |
| Emission Maximum (λmax) | ~677 nm (Near-Infrared) | ~562 nm (Yellow-Green) | Red-shifted vs. D-luciferin |
| In Vivo Signal Intensity | >100-fold higher than Fluc for intracranial tumors | Standard baseline | Comparable to this compound for subcutaneous tumors, but lower for deep tissue |
| Tissue Penetration | 5- to 8.3-fold higher than D-luciferin | Lower penetration, high absorption by hemoglobin and melanin | 3.7- to 6.7-fold lower penetration than this compound |
| Deep Tissue Sensitivity | Significantly increased sensitivity | Limited sensitivity | Lower sensitivity than this compound |
| Background Signal | Potential for high hepatic background signal | Low endogenous background | Noted to have lower background than this compound in some models |
| Reported Toxicity | Skin and heart toxicity reported in some studies | Generally considered safe | Not extensively reported |
| Cost | Currently more expensive than D-luciferin | Less expensive, widely available | Price varies |
Experimental Protocols
Accurate validation of in vivo cell tracking requires meticulous experimental design. Below are generalized protocols based on methodologies cited in the literature for comparing bioluminescent substrates.
1. Cell Line Preparation and In Vitro Validation
-
Cell Transduction: Target cells (e.g., cancer cells, stem cells) are transduced with a lentiviral vector to stably express a luciferase reporter gene (e.g., Akaluc or Fluc).
-
In Vitro Assay:
-
Seed transduced cells in a multi-well plate.
-
Add the bioluminescent substrate (e.g., 250 µM this compound-HCl or D-luciferin) to the cell culture medium.
-
Perform imaging using an in vivo imaging system (IVIS) or a plate reader capable of detecting luminescence.
-
Acquire images at various time points to determine peak signal intensity. Image acquisition parameters might include an exposure time of 2-5 seconds.
-
Quantify the signal (e.g., in photons/sec/cm²/sr) and normalize to the number of cells to compare the light output of different luciferase-substrate combinations.
-
2. In Vivo Animal Model and Imaging
-
Animal Model: Immunocompromised mice are typically used for xenograft models. Cells expressing the luciferase are implanted, for example, subcutaneously on the dorsal flank or intracranially to model brain tumors.
-
Substrate Administration:
-
Prepare a stock solution of the substrate (e.g., 2.5 mg/ml this compound-HCl in water or 15 mg/ml D-luciferin in DPBS).
-
Administer the substrate to the animal, typically via intraperitoneal (IP) injection. Dosages can vary, for example, 25 mg/kg for this compound-HCl or 150 mg/kg for D-luciferin.
-
-
Bioluminescence Imaging:
-
Anesthetize the animal (e.g., using isoflurane).
-
Place the animal in the imaging chamber of an IVIS Spectrum or similar device.
-
Acquire images at set intervals (e.g., every 2 minutes) following substrate injection to capture the peak signal.
-
Typical imaging parameters for in vivo studies include a 1-minute exposure time, a large binning setting, and an f/stop of 1.
-
Analyze the images using appropriate software (e.g., Living Image) to quantify the bioluminescent signal from the region of interest (ROI).
-
Visualizing the Workflow and Principles
Experimental Workflow for In Vivo Cell Tracking Validation
The following diagram outlines the typical workflow for validating the accuracy of in vivo cell tracking using a bioluminescent reporter system like this compound.
Principle of Enhanced Tissue Penetration with this compound
This diagram illustrates why the near-infrared light from the this compound/Akaluc reaction allows for more sensitive deep-tissue imaging compared to the conventional D-luciferin/Fluc system.
References
- 1. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo cell tracking with bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals [mdpi.com]
A Brighter Future for In Vivo Imaging: A Comparative Guide to AkaLumine/Akaluc and Other Near-Infrared Bioluminescence Systems
For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the choice of a bioluminescence system is critical for achieving high sensitivity and deep-tissue visualization. This guide provides an objective comparison of the AkaLumine/Akaluc system with other prominent near-infrared (NIR) bioluminescence technologies, supported by experimental data and detailed protocols to inform your selection process.
The this compound/Akaluc system, an engineered luciferase-luciferin pair, has emerged as a powerful tool for sensitive in vivo imaging due to its bright, near-infrared light emission that offers superior tissue penetration compared to conventional systems.[1] This guide delves into the quantitative performance of this compound/Akaluc and contrasts it with other widely used systems, including the traditional firefly luciferase (Fluc)/D-luciferin pair and the engineered Antares/furimazine system.
Performance Comparison of NIR Bioluminescence Systems
The efficacy of a bioluminescence system is determined by several key parameters, including its emission wavelength, photon output (brightness), and performance in deep-tissue imaging. The this compound/Akaluc system was developed through the synthesis of the near-infrared luciferin, this compound, and the subsequent directed evolution of firefly luciferase to create Akaluc, an enzyme optimized for maximal brightness with this synthetic substrate.[1]
| System | Luciferase | Substrate | Peak Emission Wavelength (nm) | Relative Brightness (in vivo) | Key Advantages |
| This compound/Akaluc | Akaluc (engineered firefly luciferase) | This compound | ~650-677[2] | Up to 1000-fold > Fluc/D-luciferin in deep tissue | High sensitivity for deep-tissue imaging, excellent signal-to-noise ratio. |
| Fluc/D-luciferin | Firefly Luciferase (Fluc) | D-luciferin | ~600 | Standard baseline | Widely used, well-characterized. |
| Antares | Antares (NanoLuc-CyOFP fusion) | Furimazine analogs (hydrofurimazine, fluorofurimazine) | ~580 | Comparable or brighter than this compound/Akaluc in some contexts. | Orthogonal substrate to firefly luciferase systems, enabling dual imaging. |
| Fluc/AkaLumine | Firefly Luciferase (Fluc) | This compound | ~670-675 | Brighter than Fluc/D-luciferin but lower than Akaluc/AkaLumine. | Improved tissue penetration over D-luciferin with standard Fluc. |
| Infraluciferin Systems | Color mutants of firefly luciferase | Infraluciferin (iLH2) | ~708 | Enables dual-color imaging with a single substrate. | Potential for multiplexed imaging. |
Signaling Pathways and Experimental Workflow
The fundamental principle of these bioluminescence systems involves an enzyme (luciferase) catalyzing the oxidation of a substrate (luciferin) to produce light.
A typical experimental workflow for in vivo bioluminescence imaging involves introducing the luciferase reporter into the target cells or animal model, administering the luciferin substrate, and capturing the emitted light using a sensitive imaging system.
References
Cross-Validation of AkaLumine Imaging: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to leverage the most sensitive in vivo imaging technologies, this guide provides an objective comparison of the AkaLumine bioluminescence system with other modalities. Supported by experimental data, this document details the performance of this compound and outlines protocols for its cross-validation.
The this compound-AkaLuc system, a novel bioluminescence technology, offers significant advantages in sensitivity, particularly for deep-tissue imaging, due to its near-infrared light emission. This guide presents a comprehensive analysis of this compound's performance against the conventional firefly luciferase system and explores its validation alongside other imaging techniques.
Quantitative Performance Comparison
The this compound/AkaLuc system has demonstrated superior performance in numerous studies when compared to the traditional D-luciferin/Firefly Luciferase (Fluc) system. The key advantages lie in its higher photon flux and red-shifted emission spectrum, which allows for better tissue penetration.
| Feature | This compound/AkaLuc System | D-luciferin/Firefly Luciferase (Fluc) System | Other Bioluminescent Substrates (e.g., CycLuc1) | Notes |
| Peak Emission Wavelength | ~677 nm (Near-Infrared)[1] | ~562 nm (Green-Yellow)[1] | ~604 nm (CycLuc1)[2] | The longer wavelength of this compound results in less light absorption and scattering by biological tissues. |
| In Vitro Signal Brightness | ~10-100 times brighter than Fluc/D-luciferin.[3][4] | Standard baseline for comparison. | CycLuc1 can yield a signal over 10-fold higher than D-luciferin. | The enhanced brightness of this compound allows for the detection of smaller numbers of cells. |
| In Vivo Signal Brightness | Up to 100-1000 times brighter than Fluc/D-luciferin, especially in deep tissues. | Signal is significantly attenuated in deep tissues. | This compound signals can be up to 8-fold higher than D-luciferin and 3-fold higher than CycLuc1 for lung metastases. | The combination of a brighter enzyme (Akaluc) and a red-shifted substrate (this compound) provides a substantial in vivo advantage. |
| In Vivo Sensitivity | Capable of detecting as few as 1,000 cells and even single cells in some models. | Detection limit is typically around 10,000 cells. | N/A | This high sensitivity is critical for studies of early tumor growth, micrometastases, and minimal residual disease. |
| Substrate Concentration | Maximal signal is achieved at lower concentrations. | Signal increases with concentration, not reaching saturation at typical in vivo doses. | N/A | This property of this compound can be advantageous for achieving consistent signal with lower substrate doses. |
| Cross-Modality Validation | Demonstrated with Magnetic Particle Imaging (MPI) for co-localization of signals. Also co-expressed with fluorescent reporters like mCherry. | Often co-expressed with fluorescent reporters like GFP for validation. | N/A | Dual-modality imaging with this compound provides complementary data on cell viability (BLI) and location (MPI). |
Signaling Pathways and Experimental Workflows
To facilitate the understanding and implementation of comparative imaging studies, the following diagrams illustrate the bioluminescence reaction and a typical experimental workflow for cross-validation.
Figure 1. Bioluminescence reaction pathways for this compound/Akaluc and D-luciferin/Fluc systems.
Figure 2. Workflow for cross-validation of this compound BLI with Magnetic Particle Imaging (MPI).
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for key comparative experiments cited in the literature.
In Vitro Bioluminescence Assay
-
Cell Lines: Glioma cell lines (e.g., U87MG, GL261) or breast cancer cell lines (e.g., 4T1) transduced with lentiviral vectors to express either Akaluc or Firefly luciferase.
-
Cell Seeding: Cells are typically seeded in multi-well plates at varying densities to assess sensitivity.
-
Substrate Addition: D-luciferin or this compound-HCl is added to the cell culture medium at a final concentration of approximately 250 μM.
-
Image Acquisition: Imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum) within 2-5 minutes of substrate addition. Exposure times can range from a few seconds to a minute depending on signal intensity.
-
Analysis: The total photon flux (photons/second) is quantified for each well, and background signal from non-transduced cells is subtracted.
In Vivo Bioluminescence Imaging in Glioma Models
-
Animal Models: Immunocompromised or syngeneic mice are used for intracranial implantation of glioma cells.
-
Cell Implantation: 5,000 to 100,000 transduced glioma cells are stereotactically injected into the brain.
-
Substrate Administration: For in vivo imaging, mice are intraperitoneally injected with either 150 mg/kg D-luciferin or 25 mg/kg this compound-HCl.
-
Image Acquisition: Mice are anesthetized, and imaging is performed using an IVIS Spectrum. Images are typically acquired every 2 minutes to capture the peak signal.
-
Analysis: The bioluminescence signal is quantified as total flux or radiance (photons/second/cm²/steradian) from a region of interest drawn over the head.
Dual-Modality (BLI and MPI) Imaging of Breast Cancer Metastasis
-
Cell Preparation: 4T1 breast cancer cells are transduced to express Akaluc and are subsequently labeled with superparamagnetic iron oxide (SPIO) nanoparticles (e.g., Synomag-D).
-
Animal Model: Nude mice are used for the injection of dual-labeled cells into the mammary fat pad.
-
Bioluminescence Imaging (BLI): Mice receive an intraperitoneal injection of this compound-HCl (e.g., 100 μL of 5 mM solution). Anesthetized mice are then imaged using an IVIS system to monitor cell viability and proliferation.
-
Magnetic Particle Imaging (MPI): The same mice are imaged in an MPI scanner to detect and quantify the SPIO-labeled cells, providing information on their location and distribution.
-
Data Analysis: BLI and MPI signals are monitored longitudinally. The increase in BLI signal over time indicates tumor growth, while the MPI signal can be used to track the location of the primary tumor and any metastases. A decrease in MPI signal per cell can indicate proliferation (dilution of SPIOs).
Conclusion
The this compound imaging system represents a significant advancement in bioluminescence technology, offering substantially higher sensitivity for in vivo studies compared to the traditional firefly luciferase system. Its near-infrared emission is particularly advantageous for deep-tissue applications. The successful cross-validation of this compound BLI with MPI demonstrates its utility in a multi-modal imaging context, providing complementary information on cell viability and location. For researchers engaged in preclinical cancer research, infectious disease modeling, and other areas requiring sensitive longitudinal tracking of cellular processes in vivo, the this compound system is a powerful and well-validated tool.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of photon flux: AkaLumine vs other luciferins
A new era in bioluminescence imaging is being ushered in by AkaLumine, a synthetic luciferin analogue that consistently outperforms traditional substrates like D-luciferin and CycLuc1, particularly in the challenging domain of deep-tissue in vivo imaging. Researchers and drug development professionals now have a more sensitive tool for non-invasive monitoring of biological processes, with studies showing that this compound can produce bioluminescent signals that are significantly brighter and have a longer wavelength, allowing for greater tissue penetration.
This compound hydrochloride (this compound-HCl), also known by its trade name TokeOni, has been engineered to address the limitations of conventional bioluminescence imaging.[1][2] Its key advantage lies in the production of near-infrared (NIR) light (λmax ≈ 677 nm) when it reacts with firefly luciferase (Fluc), a significant shift from the emission spectrum of D-luciferin (λmax ≈ 562 nm).[1][3] This longer wavelength is less susceptible to absorption and scattering by biological tissues, resulting in a markedly improved signal-to-noise ratio for deep-seated targets such as tumors and metastases.[1]
Quantitative Photon Flux: A Head-to-Head Comparison
Experimental data from multiple studies consistently demonstrate the superior photon flux of this compound compared to other luciferins. In a direct comparison using mice with subcutaneous tumors, this compound-HCl generated signals over 40 times higher than D-luciferin at the same concentration. Even when compared to the synthetic luciferin CycLuc1, which itself is an improvement over D-luciferin, this compound has shown a 3-fold higher signal in lung metastasis models.
The enhanced performance of this compound is not solely dependent on its favorable emission wavelength. It also exhibits high cell permeability and its reaction with luciferase is less concentration-dependent than D-luciferin, providing strong signals even at low substrate concentrations. This characteristic is particularly advantageous for longitudinal studies where repeated administration of the substrate is necessary.
| Substrate | Luciferase | Model System | Photon Flux Comparison | Emission Max (λmax) | Reference |
| This compound-HCl | Firefly Luciferase (Fluc) | Subcutaneous LLC/luc tumors in mice | >40-fold higher than D-luciferin (1 mM) | 677 nm | |
| This compound-HCl | Firefly Luciferase (Fluc) | Lung metastasis in mice | Up to 8-fold higher than D-luciferin; 3-fold higher than CycLuc1 | 677 nm | |
| This compound-HCl | Akaluc (engineered Fluc) | Intracranial glioma tumors in mice | ~220-fold higher than Fluc/D-luciferin on day 0 | ~650 nm | |
| CycLuc1 | luc2 | 4T1-luc2 tumor xenografts in mice | >10-fold higher than D-luciferin | 604 nm | |
| D-luciferin | Firefly Luciferase (Fluc) | Subcutaneous LLC/luc tumors in mice | Baseline for comparison | ~562 nm |
Enhanced Performance with Engineered Luciferases
The advantages of this compound are further amplified when paired with engineered luciferases such as Akaluc. This combination has been shown to produce signals that are over 100-fold brighter than the traditional D-luciferin/Fluc system in in vivo glioma models. This synergistic effect opens up new possibilities for detecting very small numbers of cells and for monitoring subtle changes in gene expression over time.
Experimental Protocols
To ensure the reproducibility of these findings, it is crucial to follow standardized experimental protocols. Below are summaries of the key methodologies used in the cited studies.
In Vitro Bioluminescence Assay
-
Cell Culture: Mouse lung cancer cells (LLC/luc) constitutively expressing firefly luciferase are cultured in appropriate media.
-
Substrate Preparation: D-luciferin and this compound-HCl are dissolved in sterile water or saline to create stock solutions of various concentrations.
-
Assay Procedure: The cells are seeded in a multi-well plate. The luciferin solutions are added to the wells at the desired final concentrations.
-
Data Acquisition: Luminescence is immediately measured using a luminometer or an in vivo imaging system (IVIS). The signal is typically quantified as photons per second (ph/s).
In Vivo Bioluminescence Imaging
-
Animal Model: Mice with subcutaneously implanted LLC/luc tumors are used.
-
Substrate Administration: D-luciferin or this compound-HCl is administered via intraperitoneal injection. A typical dose for this compound-HCl is around 30 mM.
-
Imaging: At a set time point after injection (e.g., 15 minutes), the mice are anesthetized and placed in an in vivo imaging system (IVIS).
-
Image Analysis: The bioluminescent signal is captured and quantified as total photon flux (photons/sec) from a defined region of interest (ROI) corresponding to the tumor. It is important to note that for comparative studies, if the same animal is used for different substrates, a sufficient washout period (e.g., 4 hours for D-luciferin) is necessary before administering the next substrate.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Caption: The enzymatic reaction producing light, involving luciferin, luciferase, ATP, and oxygen.
Caption: A streamlined workflow for comparing the in vivo photon flux of different luciferins.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Deeper Insights: A Comparative Guide to Bioluminescent Substrate Tissue Penetration, Featuring AkaLumine
For researchers, scientists, and professionals in drug development, the ability to accurately visualize cellular and molecular processes deep within living organisms is paramount. Bioluminescence imaging (BLI) has emerged as a powerful tool for these in vivo studies. However, the effectiveness of BLI is often limited by the tissue penetration of the light emitted from the luciferase-substrate reaction. This guide provides an objective comparison of the tissue penetration depth of AkaLumine, a novel luciferin analog, with other commonly used bioluminescent substrates, supported by experimental data.
The ideal bioluminescent substrate for deep-tissue imaging should produce light in the near-infrared (NIR) window (approximately 650-900 nm), where absorption and scattering by biological tissues, particularly by hemoglobin and melanin, are minimized. This guide focuses on the comparative performance of this compound-HCl, a water-soluble salt of this compound, against the traditional substrate D-luciferin and another synthetic analog, CycLuc1.
Quantitative Comparison of Substrate Performance
Experimental data consistently demonstrates the superior tissue penetration of light produced by the this compound-HCl substrate in combination with firefly luciferase (Fluc). This enhanced performance is primarily attributed to its near-infrared emission spectrum.
| Substrate | Peak Emission Wavelength (λmax) | Relative Penetration (vs. D-luciferin) in 4-mm Tissue | Relative Penetration (vs. D-luciferin) in 8-mm Tissue | Notes |
| D-luciferin | ~562 nm[1][2] | 1x | 1x | Standard substrate, but its yellow-green light is significantly absorbed by tissue. |
| CycLuc1 | Not specified in detail, but red-shifted compared to D-luciferin | 1.35x | 1.24x | An emerging synthetic luciferin with improved properties over D-luciferin. |
| This compound-HCl | ~677 nm [1][3] | ~5x [1] | ~8.3x | Demonstrates significantly enhanced deep-tissue imaging capabilities. |
Data compiled from studies by Kuchimaru et al., 2016.
In addition to its enhanced penetration, the combination of this compound with a specifically engineered luciferase, termed Akaluc, results in a bioluminescent system that is 100 to 1000 times brighter than conventional systems, further amplifying its deep-tissue imaging capabilities.
Experimental Protocols
The following methodologies are based on the key experiments conducted to compare the tissue penetration of these bioluminescent substrates.
In Vitro Tissue Penetration Assay
This experiment quantifies the light penetration of different substrates through tissue slices of varying thickness.
Materials:
-
Bioluminescent substrates: D-luciferin, CycLuc1, this compound-HCl
-
Recombinant firefly luciferase
-
96-well black plate
-
Beef or other animal tissue slices of defined thickness (e.g., 4 mm and 8 mm)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Prepare solutions of each substrate with recombinant firefly luciferase in the wells of a 96-well plate.
-
Place tissue slices of defined thickness over the wells.
-
Acquire bioluminescence images using an in vivo imaging system.
-
Quantify the photon flux from the wells covered by tissue and compare it to uncovered wells to determine the percentage of light penetration.
In Vivo Deep-Tissue Imaging in a Mouse Model
This protocol assesses the in vivo performance of the substrates in detecting cancer cells located in deep tissues, such as the lungs.
Materials:
-
Luciferase-expressing cancer cells (e.g., LLC/luc)
-
Immunocompromised mice
-
Bioluminescent substrates: D-luciferin, CycLuc1, this compound-HCl
-
In vivo imaging system with spectral unmixing capabilities
Procedure:
-
Establish a deep-tissue tumor model by intravenously injecting luciferase-expressing cancer cells into mice, leading to the formation of lung metastases.
-
Administer the bioluminescent substrates to the mice via intraperitoneal (i.p.) injection. To compare different substrates in the same animal, a time interval is necessary between injections to allow the signal from the previous substrate to diminish (e.g., 4 hours between D-luciferin and this compound-HCl).
-
Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.
-
Use spectral imaging and analysis software to quantify the bioluminescent signal originating from the lungs.
-
Compare the signal intensity obtained with each substrate to evaluate their deep-tissue imaging sensitivity. In studies, this compound-HCl exhibited an 8.1-fold higher signal from lung metastases compared to D-luciferin.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental setups, the following diagrams have been generated.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Proper Disposal of AkaLumine: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring laboratory safety extends to the proper disposal of all chemical reagents, including the bioluminescent substrate AkaLumine. While this compound hydrochloride is classified as a non-hazardous substance, adherence to established disposal protocols is essential to maintain a safe laboratory environment and comply with local regulations. This guide provides detailed procedures for the proper disposal of this compound, aligning with general laboratory safety best practices.
Key Operational Data for this compound Handling and Disposal
To ensure safe handling and disposal, it is crucial to be aware of the key properties of this compound. The following table summarizes essential information derived from safety data sheets and product information.
| Property | Value | Implications for Handling and Disposal |
| Chemical Name | This compound hydrochloride | Use the proper chemical name on waste labels. |
| CAS Number | 2558205-28-8 (HCl) | Unique identifier for tracking and regulatory purposes. |
| Hazard Classification | Not a hazardous substance or mixture[1] | While not classified as hazardous, it should not be treated as common waste. Follow specific laboratory protocols for non-hazardous chemical waste. |
| Solubility | Soluble in water and DMSO | Aqueous solutions can be managed as non-hazardous liquid waste. Consider the hazards of the solvent when disposing of solutions. |
| Storage | Store at -20°C to -80°C, protected from light[2] | Unused or expired product should be disposed of from its stored condition. |
| Combustion Products | May emit toxic fumes upon combustion | Avoid incineration unless conducted in a designated hazardous waste facility. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated labware, and aqueous solutions.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Unused or Expired this compound (Solid)
Solid this compound waste should be disposed of as non-hazardous solid chemical waste.
-
Step 1: Ensure the this compound powder is in a securely sealed, clearly labeled container. The label should include the chemical name ("this compound hydrochloride") and the date.
-
Step 2: Place the sealed container in the designated solid chemical waste stream for non-hazardous materials at your institution.
-
Step 3: Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal of Aqueous this compound Solutions
While the Safety Data Sheet advises not to let the product enter drains, many institutions have specific guidelines for the drain disposal of non-hazardous aqueous solutions.
-
Step 1: Institutional Policy Verification. Crucially, consult and adhere to your institution's specific guidelines for the disposal of non-hazardous chemical waste. Some institutions may permit drain disposal of small quantities of non-hazardous aqueous solutions, while others may require collection.
-
Step 2 (If Drain Disposal is Permitted):
-
Neutralize the solution to a pH between 6.0 and 8.0.
-
Flush the solution down the drain with a copious amount of cold water (at least 20 times the volume of the solution).
-
-
Step 3 (If Drain Disposal is Not Permitted):
-
Collect the aqueous waste in a clearly labeled, sealed container. The label should read "Aqueous Waste: this compound hydrochloride in water."
-
Dispose of the container through your institution's chemical waste program.
-
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be handled as follows:
-
Step 1: Place all contaminated disposable items in a designated solid waste container lined with a durable plastic bag.
-
Step 2: When the bag is full, seal it securely and place it in your laboratory's designated non-hazardous solid waste stream.
For non-disposable glassware:
-
Step 1: Rinse the glassware thoroughly with an appropriate solvent (e.g., water for aqueous solutions, or a solvent capable of dissolving this compound if used in a non-aqueous solvent). The first rinse should be collected as chemical waste and disposed of according to the procedures for liquid waste.
-
Step 2: Subsequent rinses can typically be disposed of down the drain with ample water.
-
Step 3: Wash the glassware with laboratory detergent and rinse with purified water as per standard laboratory practice.
Decontamination of Work Surfaces
In case of a spill, cover the spillage with a suitable absorbent material. Sweep up the material and place it in a sealed container for disposal as solid, non-hazardous chemical waste. Clean the affected area with soap and water.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedures for different forms of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and comply with all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling AkaLumine
Essential Safety and Handling Guide for AkaLumine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound hydrochloride (this compound-HCl).
| Parameter | Value | Citations |
| Chemical Formula | C₁₆H₁₉ClN₂O₂S | [1] |
| Molecular Weight | 338.85 g/mol | [1][2] |
| Appearance | Dark reddish purple to black crystalline powder or paste | [3] |
| Storage Temperature | -20°C or -80°C, protected from light | [4] |
| Solubility | Soluble in waterless DMSO or ultra-pure water | |
| In Vitro Concentration | 1-250 µM | |
| In Vivo Concentration | 0.5-33 mM (intraperitoneal injection) | |
| Luminescence Peak | ~677 nm |
Personal Protective Equipment (PPE)
While this compound-HCl is not classified as a hazardous substance or mixture under OSHA HCS, standard laboratory precautions should always be observed. The following PPE is mandatory when handling this compound:
-
Eye Protection : Use appropriate safety glasses.
-
Hand Protection : Wear appropriate chemical-resistant gloves (minimum standard BS EN 374:2003). Gloves should be inspected before use and hands should be washed thoroughly after handling.
-
Body Protection : A laboratory coat or other appropriate protective clothing should be worn.
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, use a respirator in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the product at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
To prepare a stock solution, dissolve this compound-HCl in waterless DMSO or ultra-pure water. For example, a 10 mM stock solution can be made by dissolving 3.39 mg of this compound-HCl in 1 mL of solvent.
-
Ensure the solution is thoroughly mixed before use.
3. Preparation of Working Solutions:
-
Dilute the stock solution to the desired working concentration (e.g., 1-100 µM for cell-based assays) using an appropriate buffer like PBS or serum-free cell culture medium.
-
Protect the working solution from light to prevent degradation.
4. Use in Experiments:
-
When adding this compound to cells or administering it to animals, continue to use appropriate PPE.
-
For in vitro assays, add the this compound working solution to the cells and analyze using a bioluminescence imaging system.
-
For in vivo studies, administer the prepared solution to the animal (e.g., via intraperitoneal injection) and proceed with imaging.
Experimental Protocol: In Vitro Bioluminescence Assay
This protocol provides a general procedure for an in vitro cell-based bioluminescence assay using this compound.
1. Cell Preparation:
-
Culture cells expressing a luciferase reporter (e.g., Akaluc) in a 96-well plate.
-
Disperse and suspend the cells in 100 µL of PBS at a density of 2x10⁵ cells per well.
2. Reagent Preparation:
-
Prepare a fresh working solution of this compound-HCl at the desired concentration (e.g., 100 µM) in an appropriate buffer.
-
Prepare a 5 mM solution of ATP-magnesium.
3. Luminescence Measurement:
-
Add the this compound-HCl working solution and the ATP-magnesium solution to the cells in the 96-well plate.
-
Immediately place the plate in a bioluminescence imaging system for analysis.
-
Acquire images at various time points to determine the peak signal. For in vitro assays with 250 µM this compound, measurements can be taken every 1-2 minutes starting 2-3 minutes after substrate addition.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.
-
Spill Management : In case of a spill, cover the spillage with a suitable absorbent material. Sweep up the material, place it in an appropriate container, and hold it for proper disposal. Do not let the product enter drains.
-
Waste Disposal : Dispose of unused this compound, contaminated materials (e.g., pipette tips, gloves), and solutions in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical waste through an approved waste disposal plant.
Visualization of Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound-HCl Supplier | TokeOni | luminescence Agent | CAS 1176235-08-7| AOBIOUS [aobious.com]
- 3. 1176235-08-7(no salt)・Aka Lumine n-Hydrochloride・012-26701・012-26706・018-26703・016-26704[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
